Product packaging for DL-Cysteine(Cat. No.:CAS No. 3374-22-9)

DL-Cysteine

Número de catálogo: B559558
Número CAS: 3374-22-9
Peso molecular: 121.16 g/mol
Clave InChI: XUJNEKJLAYXESH-REOHCLBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

L-cysteine is an optically active form of cysteine having L-configuration. It has a role as a flour treatment agent, a human metabolite and an EC 4.3.1.3 (histidine ammonia-lyase) inhibitor. It is a serine family amino acid, a proteinogenic amino acid, a cysteine and a L-alpha-amino acid. It is a conjugate base of a L-cysteinium. It is a conjugate acid of a L-cysteinate(1-). It is an enantiomer of a D-cysteine. It is a tautomer of a L-cysteine zwitterion.
A thiol-containing non-essential amino acid that is oxidized to form cystine.
L-Cysteine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Cysteine is a natural product found in Indigofera hirsuta, Punica granatum, and other organisms with data available.
Cysteine is a non-essential sulfur-containing amino acid in humans, related to cystine, Cysteine is important for protein synthesis, detoxification, and diverse metabolic functions. Found in beta-keratin, the main protein in nails, skin, and hair, Cysteine is important in collagen production, as well as skin elasticity and texture. Also required in the manufacture of amino acid taurine, Cysteine is a component of the antioxidant glutathione, and plays a role in the metabolism of essential biochemicals such as coenzyme A, heparin, and biotin. (NCI04)
Cysteine is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea;  2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Cysteine is a naturally occurring, sulfur-containing amino acid that is found in most proteins, although only in small quantities. Cysteine is unique amongst the twenty natural amino acids as it contains a thiol group. Thiol groups can undergo oxidation/reduction (redox) reactions;  when cysteine is oxidized it can form cystine, which is two cysteine residues joined by a disulfide bond. This reaction is reversible: as reduction of this disulphide bond regenerates two cysteine molecules. The disulphide bonds of cystine are crucial to defining the structures of many proteins. Cysteine is often involved in electron-transfer reactions, and help the enzyme catalyze its reaction. Cysteine is also part of the antioxidant glutathione. N-acetyl-L-cysteine (NAC) is a form of cysteine where an acetyl group is attached to cysteine's nitrogen atom and is sold as a dietary supplement. Cysteine is named after cystine, which comes from the Greek word kustis meaning bladder - cystine was first isolated from kidney stones. As cysteine contains a sulphydryl group, it can undergo redox reactions. Oxidation of cysteine can produce a disulfide bond with another thiol, or further oxidation can produce sulphfinic or sulfonic acids. The cysteine thiol group is also a nucleophile and can undergo addition and substitution reactions. Thiol groups become much more reactive when they are ionized, and cysteine residues in proteins have pKa values close to neutrality, so are often in their reactive thiolate form in the cell. The thiol group also has a high affinity for heavy metals and proteins containing cysteine will bind metals such as mercury, lead and cadmium tightly. Due to this ability to undergo redox reactions, cysteine has antioxidant properties. Cysteine is an important source of sulfur in human metabolism, and although it is classified as a non-essential amino acid, cysteine may be essential for infants, the elderly, and individuals with certain metabolic disease or who suffer from malabsorption syndromes. Cysteine may at some point be recognized as an essential or conditionally essential amino acid. Cysteine is important in energy metabolism. As cystine, it is a structural component of many tissues and hormones. Cysteine has clinical uses ranging from baldness to psoriasis to preventing smoker's hack. In some cases, oral cysteine therapy has proved excellent for treatment of asthmatics, enabling them to stop theophylline and other medications. Cysteine also enhances the effect of topically applied silver, tin and zinc salts in preventing dental cavities. In the future, cysteine may play a role in the treatment of cobalt toxicity, diabetes, psychosis, cancer and seizures.
A thiol-containing non-essential amino acid that is oxidized to form CYSTINE.
See also: Cysteine Hydrochloride (has salt form) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2S B559558 DL-Cysteine CAS No. 3374-22-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-amino-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJNEKJLAYXESH-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S
Record name cysteine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Cysteine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62488-11-3, 7048-04-6 (Hydrochloride)
Record name Poly-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62488-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cysteine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8022876
Record name L-Cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or white solid; [HSDB] Colorless crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystals; Sulferous aroma
Record name Cysteine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13558
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name L-Cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name L-Cysteine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1409/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Freely soluble in water, Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride, Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C, 277 mg/mL at 25 °C, Very soluble in water and acetic acid; Insoluble in ether, acetone and benzene, Soluble (in ethanol)
Record name Cysteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00151
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYSTEINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name L-Cysteine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1409/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.00000207 [mmHg]
Record name Cysteine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13558
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Colorless crystals, White crystals

CAS No.

52-90-4
Record name L-(+)-Cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cysteine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cysteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00151
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Cysteine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.145
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K848JZ4886
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYSTEINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

260 °C decomposes, 220 °C
Record name Cysteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00151
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYSTEINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

DL-Cysteine: A Comprehensive Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cysteine, a racemic mixture of the sulfur-containing amino acid cysteine, is a pivotal molecule in various scientific disciplines. Its unique chemical reactivity, stemming from the thiol group, underpins its crucial roles in protein structure, enzyme catalysis, and cellular redox homeostasis. This technical guide provides an in-depth exploration of the chemical and physical properties of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development. The information herein is presented to facilitate a comprehensive understanding of this multifaceted amino acid, with a focus on quantitative data, detailed experimental methodologies, and the visualization of its involvement in key biological pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for its key properties.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₃H₇NO₂S[1][2]
Molecular Weight 121.16 g/mol [1][3]
Appearance White to off-white crystalline powder[3][4]
Melting Point 225 °C (decomposes)[2][5]
Density 1.334 g/cm³ (estimate)[4]
pKa₁ (α-carboxyl) ~1.92[6]
pKa₂ (α-ammonium) ~8.37[6]
pKa₃ (thiol) ~10.46[6]
Solubility Profile
SolventSolubilityReference(s)
Water Partly soluble[2][5]
1 N HCl 25 mg/mL[2][5]
Ethanol Soluble[2]
Acetic Acid Soluble[2]
Acetone Insoluble[2]
DMSO Soluble[4]

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Materials:

  • This compound powder

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound powder is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the ground powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. The packed sample height should be 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range. For this compound, decomposition is observed at the melting point.

Solubility Determination (Gravimetric Method)

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., water)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter)

  • Evaporating dish

Procedure:

  • Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated in a thermostatic shaker or water bath at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Filtration: A known volume of the saturated solution is carefully withdrawn and filtered to remove any undissolved solid.

  • Weighing: The filtered solution is transferred to a pre-weighed evaporating dish, and the total weight is recorded.

  • Evaporation: The solvent is evaporated from the dish using a gentle heat source (e.g., oven at a temperature below the decomposition point of cysteine).

  • Final Weighing: The evaporating dish containing the dried solute is weighed again.

  • Calculation: The solubility is calculated from the mass of the dissolved this compound and the volume of the solvent used.

Spectroscopic Analysis

Objective: To identify the functional groups present in this compound based on their characteristic infrared absorption frequencies.

Materials:

  • This compound powder

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet): A small amount of this compound (1-2 mg) is mixed with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The mixture is ground to a fine, homogenous powder.

  • Pellet Formation: The powder mixture is placed into a pellet die and pressed under high pressure to form a thin, transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed to identify the absorption bands corresponding to the functional groups of this compound, such as O-H, N-H, C=O, and S-H stretches.

Objective: To elucidate the molecular structure of this compound by analyzing the magnetic properties of its atomic nuclei.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., D₂O) in an NMR tube. The concentration is typically in the range of 5-25 mg/mL.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: A proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of this compound.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound

  • Solvent (e.g., methanol/water mixture)

  • Mass spectrometer (e.g., with electrospray ionization - ESI)

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent.

  • Infusion: The solution is introduced into the mass spectrometer's ion source via direct infusion.

  • Ionization: The this compound molecules are ionized, typically using a soft ionization technique like ESI to minimize fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak confirms the molecular weight of this compound.

Signaling Pathways

Cysteine plays a critical role in several fundamental signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways.

Cysteine Biosynthesis Pathway

Cysteine_Biosynthesis Met Methionine SAM S-Adenosylmethionine Met->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine SAM->SAH Methyltransferase Hcy Homocysteine SAH->Hcy SAH Hydrolase Cystathionine Cystathionine Hcy->Cystathionine Cystathionine β-synthase Ser Serine Ser->Cystathionine Cys Cysteine Cystathionine->Cys Cystathionine γ-lyase

Caption: Overview of the transsulfuration pathway for cysteine biosynthesis.

Glutathione Synthesis Pathway

Glutathione_Synthesis Glu Glutamate Gamma_Glu_Cys γ-Glutamylcysteine Glu->Gamma_Glu_Cys Glutamate-Cysteine Ligase (GCL) Cys Cysteine Cys->Gamma_Glu_Cys Gly Glycine GSH Glutathione (GSH) Gly->GSH Gamma_Glu_Cys->GSH Glutathione Synthetase (GS)

Caption: The two-step enzymatic synthesis of glutathione from its constituent amino acids.

Cysteine in Redox Signaling (Keap1-Nrf2 Pathway)

Redox_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Cys_mod Cysteine Modification Keap1->Cys_mod Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Cul3->Proteasome Degradation Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 Modifies Cysteine Residues Cys_mod->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Activates

Caption: Cysteine residues in Keap1 act as sensors for oxidative stress, regulating Nrf2 activity.

Conclusion

This technical guide has provided a detailed overview of the core chemical and physical properties of this compound. The tabulated data offers a quick and accessible reference, while the experimental protocols provide a foundation for laboratory investigation. The inclusion of signaling pathway diagrams highlights the central role of cysteine in fundamental biological processes. It is anticipated that this comprehensive resource will be of significant value to researchers, scientists, and drug development professionals working with this important amino acid. Further research into the nuanced roles of D- and L-cysteine individually will continue to expand our understanding of this molecule's significance in biology and medicine.

References

A Technical Guide to the Synthesis and Biosynthesis of DL-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core chemical and biological pathways for the synthesis of DL-Cysteine. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields, offering detailed methodologies, quantitative data, and visual representations of the key processes.

Chemical Synthesis of this compound

The industrial production of this compound, a racemic mixture of D- and L-cysteine, has traditionally relied on several chemical synthesis routes. While the extraction of L-Cysteine from natural sources like animal hair and feathers through hydrolysis has been a common practice, it is associated with environmental concerns and impurities.[1][2] As a result, various chemical synthesis methods have been developed to produce this compound, which can then be used as a racemic mixture or be subjected to resolution to isolate the desired stereoisomer.

One prominent industrial method involves the reaction of α-chloroacrylic acid or its esters (e.g., methyl α-chloroacrylate) with thiourea . This reaction is followed by hydrolysis to yield this compound.

Another established route starts from chloroacetic acid , which is reacted with a sulfur source like sodium hydrosulfide to introduce the thiol group. Subsequent steps involving amination lead to the formation of this compound.

A versatile laboratory and potential industrial synthesis involves the use of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (ATC) as a starting material. While ATC is often used in enzymatic conversions to L-cysteine, it can also be chemically hydrolyzed to produce this compound.[1][2][3][4][5]

The electrochemical reduction of cystine to cysteine represents a cleaner alternative to traditional chemical reduction methods that use metals like zinc or tin.[6] This method avoids the production of metallic salt waste.

Quantitative Data for Chemical and Enzymatic Synthesis

The following table summarizes key quantitative data for various synthesis methods of cysteine, providing a comparative overview of their efficiency.

Synthesis MethodStarting Material(s)ProductYieldKey ConditionsReference(s)
Enzymatic Conversion DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC)L-CysteineUp to 100% (molar)Intact cells of Pseudomonas sp. AJ 3854, 10 mg/mL DL-ATC·3H₂O.[1]
Enzymatic Conversion with in situ Product Removal DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC)L-Cysteine90.4%200 mmol L⁻¹ DL-ATC, in situ addition of 60 g L⁻¹ anion-exchange resin 201 × 7 to reduce product inhibition.[7]
Enzymatic Synthesis O-acetyl-L-serine, Sodium HydrosulfideL-Cysteine94% (molar)Crude extract of Salmonella typhimurium LT2, pH 7.0, 25°C, stirred-tank bioreactor with continuous substrate feed. Titer of 83 g/L.[8]
Electrochemical Reduction L-CystineL-Cysteine97% (chemical yield)Catholyte: L-cystine in 1.25 M HCl. Anolyte: 1.25 M HCl. Current density: 2000 A/m². Current efficiency: 73%.
Experimental Protocols

This protocol is based on the principles of electrochemical reduction of the disulfide bond in cystine.

Materials:

  • L-Cystine

  • Hydrochloric acid (HCl)

  • Electrochemical cell with an anode and a cathode separated by a cation-selective membrane

  • Power supply (rectifier)

  • Pumps for electrolyte circulation

  • Rotary evaporator

Procedure:

  • Prepare the Electrolytes:

    • Catholyte: Dissolve L-cystine in 1.25 M HCl to the desired concentration.

    • Anolyte: Prepare a 1.25 M HCl solution.

  • Set up the Electrochemical Cell:

    • Charge the catholyte and anolyte tanks with their respective solutions.

    • Circulate the electrolytes through the cell using pumps.

  • Electrolysis:

    • Apply a constant current density (e.g., 2000 A/m²) to the cell.

    • Monitor the concentration of L-cystine in the catholyte throughout the process.

    • Continue the electrolysis until the L-cystine concentration drops below a target level (e.g., 5 g/L).

  • Product Isolation:

    • Stop the electrolysis and transfer the catholyte to a rotary evaporator.

    • Evaporate the solvent to obtain crystalline L-cysteine hydrochloride.

Workflow Diagram:

G cluster_prep Electrolyte Preparation cluster_cell Electrochemical Cell cluster_isolation Product Isolation Catholyte Prepare Catholyte (L-Cystine in HCl) Electrolysis Electrochemical Reduction (Constant Current) Catholyte->Electrolysis Anolyte Prepare Anolyte (HCl) Anolyte->Electrolysis Evaporation Rotary Evaporation Electrolysis->Evaporation Catholyte Transfer Product Crystalline L-Cysteine HCl Evaporation->Product G cluster_enzymes Enzymatic Steps Serine L-Serine SAT Serine Acetyltransferase (CysE) Serine->SAT AcetylCoA Acetyl-CoA AcetylCoA->SAT OAS O-Acetyl-L-serine OASS O-Acetylserine Sulfhydrylase (CysK/CysM) OAS->OASS Sulfide Sulfide (S²⁻) Sulfide->OASS Cysteine L-Cysteine Cysteine->SAT Feedback Inhibition CoA CoA Acetate Acetate SAT->OAS SAT->CoA OASS->Cysteine OASS->Acetate G cluster_enzymes Enzymatic Steps Methionine L-Methionine SAM S-Adenosylmethionine Methionine->SAM SAH S-Adenosylhomocysteine SAM->SAH Homocysteine L-Homocysteine SAH->Homocysteine CBS Cystathionine β-synthase Homocysteine->CBS Serine L-Serine Serine->CBS Cystathionine Cystathionine CSE Cystathionine γ-lyase Cystathionine->CSE Cysteine L-Cysteine aKetobutyrate α-Ketobutyrate Ammonia Ammonia CBS->Cystathionine CSE->Cysteine CSE->aKetobutyrate CSE->Ammonia G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Mix Prepare Reaction Mix (Buffer, EDTA, L-Serine) Enzyme Add Purified SAT Mix->Enzyme Initiate Initiate with Acetyl-CoA Enzyme->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Add DTNB (Stop and Color Development) Incubate->Stop Measure Measure Absorbance at 412 nm Stop->Measure G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Mix Prepare Reaction Mix (Buffer, Na₂S, DTT) Enzyme Add OASS Enzyme Mix->Enzyme Initiate Initiate with OAS Enzyme->Initiate Incubate Incubate at 26°C Initiate->Incubate Stop Add Acidic Ninhydrin Incubate->Stop Heat Heat at 100°C Stop->Heat Cool Cool on Ice Heat->Cool Measure Measure Absorbance at 560 nm Cool->Measure G cluster_lysis Cell Lysis and Clarification cluster_purification Affinity Chromatography cluster_final Final Steps Lysis Cell Lysis (Sonication/French Press) Centrifuge Centrifugation Lysis->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load onto Ni-NTA Column Supernatant->Load Wash Wash Column Load->Wash Elute Elute Protein Wash->Elute Dialysis Dialysis Elute->Dialysis Analysis SDS-PAGE Analysis Dialysis->Analysis

References

Biological Role of DL-Cysteine in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Cysteine is a racemic mixture of the enantiomers L-Cysteine and D-Cysteine. While chemically similar, their biological roles and metabolic fates within cellular systems are profoundly different. L-Cysteine is a semi-essential proteinogenic amino acid central to numerous anabolic and catabolic pathways, including protein synthesis, glutathione (GSH) production, and the generation of essential biomolecules like taurine, coenzyme A, and hydrogen sulfide (H₂S). In contrast, D-Cysteine is a non-proteinogenic amino acid whose metabolism is primarily restricted to specific tissues, where it serves as a potent substrate for a unique H₂S-producing pathway. This technical guide provides an in-depth exploration of the distinct metabolic pathways of both enantiomers, presents quantitative data on their kinetics and toxicity, details key experimental protocols for their study, and visualizes the core metabolic and experimental workflows.

The Biological Role of L-Cysteine

L-Cysteine is the biologically canonical form of the amino acid, incorporated into proteins and serving as a critical hub in cellular metabolism. Its thiol (-SH) group is highly reactive, making it a key participant in redox reactions and enzymatic processes. Extracellularly, cysteine is often found in its oxidized dimer form, L-cystine, which is transported into the cell and subsequently reduced to two molecules of L-cysteine by the action of thioredoxin and reduced glutathione (GSH).[1][2][3][4]

Protein Synthesis and Structure

As one of the 22 proteinogenic amino acids, L-cysteine is a fundamental building block for countless proteins.[5] Its most significant contribution to protein structure is the formation of disulfide bonds.[5] The oxidation of the thiol groups of two cysteine residues forms a cystine bridge, a covalent link that is crucial for stabilizing the tertiary and quaternary structures of many extracellular and secreted proteins.[5]

Glutathione (GSH) Biosynthesis

L-Cysteine is the rate-limiting precursor for the synthesis of glutathione (γ-L-glutamyl-L-cysteinyl-glycine), the most abundant intracellular antioxidant.[5][6][7] The synthesis is a two-step, ATP-dependent process occurring in the cytosol:[7][8]

  • Formation of γ-glutamylcysteine: Catalyzed by Glutamate-Cysteine Ligase (GCL), this is the rate-limiting step.[4][8]

  • Addition of Glycine: Catalyzed by Glutathione Synthetase (GS), glycine is added to the C-terminus of γ-glutamylcysteine to form GSH.[8]

The availability of cysteine is a primary determinant of the rate of GSH synthesis.[6]

cluster_gsh Glutathione (GSH) Biosynthesis Glu L-Glutamate gGC γ-Glutamylcysteine Glu->gGC Cys L-Cysteine Cys->gGC Gly Glycine GSH Glutathione (GSH) gGC->GSH  + Glycine GCL Glutamate-Cysteine Ligase (GCL) (Rate-Limiting) GSH->GCL Feedback Inhibition ATP1 ATP ADP1 ADP + Pi ATP1->ADP1 ATP1->GCL ATP2 ATP ADP2 ADP + Pi ATP2->ADP2 GS Glutathione Synthetase (GS) ATP2->GS GCL->gGC GS->GSH

Caption: The two-step enzymatic pathway of Glutathione (GSH) synthesis.
Hydrogen Sulfide (H₂S) Production

L-Cysteine is a primary substrate for the endogenous production of hydrogen sulfide (H₂S), a critical gasotransmitter. Two key cytosolic, pyridoxal 5'-phosphate (PLP)-dependent enzymes are responsible for this process:[9][10]

  • Cystathionine β-synthase (CBS): Catalyzes the condensation of L-cysteine with homocysteine to form cystathionine and H₂S, or can directly produce H₂S from L-cysteine.[11]

  • Cystathionine γ-lyase (CSE): Primarily known for its role in the transsulfuration pathway, CSE also directly catabolizes L-cysteine to produce H₂S, ammonia, and pyruvate.[9][10]

Iron-Sulfur (Fe-S) Cluster Biosynthesis

L-Cysteine provides the sulfur atom required for the assembly of iron-sulfur (Fe-S) clusters, essential prosthetic groups in numerous proteins involved in electron transfer, redox sensing, and catalysis.[12][13][14] The process is initiated by L-cysteine desulfurase enzymes (e.g., NifS, IscS), which are PLP-dependent and catalyze the removal of sulfur from L-cysteine, converting it to L-alanine.[15][16] The sulfur is transferred as a persulfide on a conserved cysteine residue of the desulfurase, which then serves as the sulfur donor for Fe-S cluster assembly on scaffold proteins.[16][17]

cluster_fes Iron-Sulfur (Fe-S) Cluster Assembly Initiation Cys L-Cysteine Desulf Cysteine Desulfurase (e.g., IscS) Cys->Desulf Ala L-Alanine Desulf->Ala Desulf_S Desulfurase-S-SH (Persulfide Intermediate) Desulf->Desulf_S Scaffold Scaffold Protein (e.g., IscU) Desulf_S->Scaffold S FeS_Scaffold [Fe-S] Cluster on Scaffold Scaffold->FeS_Scaffold Fe Fe²⁺ Fe->Scaffold Holo Holoprotein (Functional Enzyme) FeS_Scaffold->Holo Cluster Transfer Apo Apoprotein Apo->Holo

Caption: Sulfur mobilization from L-Cysteine for Fe-S cluster biosynthesis.
The Transsulfuration Pathway

In humans, L-cysteine is considered semi-essential because it can be synthesized from the essential amino acid methionine via the transsulfuration pathway.[5] This pathway converts homocysteine (a demethylation product of methionine) into cysteine. The two key enzymes are the same ones involved in H₂S production:[18]

  • Cystathionine β-synthase (CBS): Condenses homocysteine and serine to form cystathionine.

  • Cystathionine γ-lyase (CSE): Cleaves cystathionine to yield L-cysteine, α-ketobutyrate, and ammonia.

The Biological Role of D-Cysteine

D-Cysteine is not incorporated into proteins and does not serve as a substrate for the major L-Cysteine-dependent pathways like GSH synthesis.[19] Its metabolism is largely confined to a specific H₂S production pathway that is highly active in certain tissues, notably the cerebellum and the kidney.[20][21]

The D-Amino Acid Oxidase (DAO) Pathway for H₂S Production

D-Cysteine is a substrate for a distinct, two-step enzymatic pathway that generates H₂S:[19][22]

  • D-amino acid oxidase (DAO): This peroxisomal flavoenzyme catalyzes the oxidative deamination of D-cysteine to produce 3-mercaptopyruvate (3MP), ammonia, and hydrogen peroxide.[7][16][21]

  • 3-mercaptopyruvate sulfurtransferase (3MST): This enzyme, found in both the mitochondria and cytoplasm, then transfers the sulfur atom from 3MP to a thiol acceptor, releasing pyruvate and H₂S.[3][6][22]

This pathway is remarkably efficient in the kidney and cerebellum, with H₂S-producing activity from D-cysteine being up to 80-fold greater than from L-cysteine in the kidney.[21]

cluster_dcys D-Cysteine Metabolism to H₂S DCys D-Cysteine MP3 3-Mercaptopyruvate (3MP) DCys->MP3 NH3 NH₃ DCys->NH3 H2O2 H₂O₂ DCys->H2O2 H2S H₂S MP3->H2S Pyr Pyruvate MP3->Pyr DAO D-Amino Acid Oxidase (DAO) [Peroxisome] DAO->MP3 MST 3-Mercaptopyruvate Sulfurtransferase (3MST) [Mitochondria/Cytosol] MST->H2S

Caption: The primary metabolic pathway for D-Cysteine.
Comparative Physiology and Therapeutic Potential

The distinct D-cysteine pathway has significant physiological implications. Administration of D-cysteine has been shown to be more effective than L-cysteine at protecting cerebellar neurons from oxidative stress and attenuating ischemia-reperfusion injury in the kidney.[20][22] This enhanced cytoprotective effect is attributed to the highly efficient and targeted production of H₂S in these specific tissues, bypassing the broader metabolic network and potential toxicities associated with high doses of L-cysteine.[19]

Quantitative Metabolic Data

Quantitative data provides crucial context for understanding the metabolic flux and potential toxicological thresholds of cysteine enantiomers.

Table 1: Comparative Toxicity of L- and D-Cysteine in a 4-Week Rat Study
ParameterL-CysteineD-Cysteine
Primary Toxicological Effects Renal injuries (basophilic tubules), stomach erosion, increased reticulocytes.Renal injuries, anemia, stomach erosion, sperm granuloma in epididymis.
No-Observed-Adverse-Effect Level (NOAEL) < 500 mg/kg/day500 mg/kg/day
Data sourced from repeated-dose oral gavage studies in rats.[23][24][25]
Table 2: Kinetic Parameters of Key Metabolic Enzymes
EnzymeSubstrateSpecies/Enzyme SourceKₘ / Kᵢkcat / RateNotes
Glutamate-Cysteine Ligase (GCL) L-CysteineA. thaliana2.7 mM (Kₘ)-Catalyzes the first step of GSH synthesis.[24]
Cystathionine β-Synthase (CBS) L-CysteineYeast-1.6-2.8 mM⁻¹s⁻¹Bimolecular rate constant for aminoacrylate formation.[8]
Cystathionine γ-Lyase (CSE/CGL) L-Cysteine-~0.5 mM (Kᵢ)-Acts as a non-competitive inhibitor.[23][26]
Cystathionine γ-Lyase (CSE/CGL) L-Cystine---Preferred substrate over L-cysteine for β-elimination.[23][26]
D-Amino Acid Oxidase (DAO) D-Amino AcidsGeneralVariesVariesHighly specific for D-isomers; assays often use substrate at 10x Kₘ.[7][14]
Note: Kinetic parameters are highly dependent on experimental conditions (pH, temperature, co-substrates) and enzyme source.
Table 3: Reported Biological Concentrations of Cysteine Enantiomers
EnantiomerTissue / FluidSpeciesReported ConcentrationReference(s)
L-Cysteine Yeast (S. cerevisiae)Yeast0.1 - 0.4 µM (basal)[25]
L-Cysteine Yeast (overexpressing transporter)Yeast60 - 240 µM[25]
D-Cysteine Adult BrainMouse~50 µM[27]
D-Cysteine Cerebrospinal FluidHuman~79 µM[27]
Note: Intracellular concentrations are dynamic and vary significantly between cell types, metabolic states, and organisms.

Experimental Protocols

Accurate quantification of cysteine and its key metabolic products is essential for research in this field.

Quantification of Cysteine in Biological Samples by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for amino acid analysis. Due to cysteine's lack of a strong chromophore, analysis typically requires either derivatization or direct UV detection at a low wavelength.

Principle: Samples are deproteinized, and the amino acids are separated by reverse-phase or mixed-mode HPLC. For fluorescent detection, a pre-column derivatization step is performed using an agent like o-phthalaldehyde (OPA) in the presence of a thiol, which reacts with primary amines to form highly fluorescent isoindole derivatives. Alternatively, direct UV detection at ~200-210 nm can be used, though it may be less specific.[20][21][28]

Detailed Methodology:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a suitable buffer on ice.

    • Deproteinize the sample by adding an equal volume of cold 10% perchloric acid (PCA) or trichloroacetic acid (TCA).

    • Vortex and incubate on ice for 15 minutes.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant. The pH may be adjusted if necessary.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Automated Pre-column Derivatization (OPA/MPA Method):

    • Configure the autosampler to mix the sample with derivatization reagents prior to injection.

    • Reagent 1 (OPA/MPA): Dissolve 10 mg of o-phthalaldehyde (OPA) in 0.2 mL methanol. Add 1.8 mL of 200 mM potassium tetraborate buffer (pH 9.5) and 10 µL of 3-mercaptopropionic acid (MPA).[29]

    • The autosampler injects a defined volume of sample, followed by the OPA/MPA reagent, into a mixing loop for a short reaction time (e.g., 1-2 minutes) before injecting the mixture onto the column.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[20]

    • Mobile Phase A: 20 mM Sodium Acetate, pH 7.2.

    • Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45:45:10 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Gradient: A linear gradient from ~5% B to 100% B over 30-40 minutes.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).[28]

    • Column Temperature: 30°C.

  • Quantification:

    • Prepare a standard curve using known concentrations of L-cysteine and D-cysteine standards, subjected to the same derivatization and analysis protocol.

    • Integrate the peak area corresponding to the cysteine derivative and calculate the concentration in the unknown samples by interpolating from the standard curve.

cluster_hplc Workflow: HPLC Analysis of Cysteine Sample Biological Sample (Tissue, Cells) Homog Homogenization / Lysis Sample->Homog Deprot Deproteinization (e.g., PCA/TCA) Homog->Deprot Cent Centrifugation Deprot->Cent Super Collect Supernatant Cent->Super Filt Filtration (0.22 µm) Super->Filt Vial HPLC Vial Filt->Vial Deriv Autosampler: Pre-column Derivatization (OPA/MPA) Vial->Deriv Inject Injection Deriv->Inject Column HPLC Separation (C18 Column) Inject->Column Detect Fluorescence Detection (Ex: 340nm, Em: 455nm) Column->Detect Quant Quantification (vs. Standard Curve) Detect->Quant

Caption: General experimental workflow for cysteine quantification by HPLC.
Quantification of Total Glutathione (Enzymatic Recycling Assay)

This is a robust and sensitive colorimetric method for measuring total glutathione (GSH + GSSG).

Principle: The assay is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the thiol group of GSH to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which absorbs at 412 nm. The oxidized glutathione (GSSG) produced in this reaction is continuously recycled back to GSH by the enzyme Glutathione Reductase (GR) using NADPH as a cofactor. The rate of TNB formation is directly proportional to the total glutathione concentration in the sample.[30]

Detailed Methodology:

  • Sample Preparation:

    • Prepare deproteinized sample supernatants as described in section 4.1. A 5% 5-sulfosalicylic acid (SSA) solution is often preferred for deproteinization in this assay.

    • Dilute the supernatant in assay buffer as needed. Recommended dilutions for liver are 1:200 and for kidney 1:100.

  • Assay Procedure (96-well plate format):

    • Standard Curve: Prepare a series of GSH or GSSG standards in the assay buffer (e.g., 0 to 200 pmol/well).

    • Reaction Mixture: Prepare a fresh reaction mixture containing:

      • Assay Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5).

      • DTNB (final concentration ~0.6 mM).

      • NADPH (final concentration ~0.2 mM).

      • Glutathione Reductase (final concentration ~1-2 units/mL).

    • Add an appropriate volume of standard or sample to each well (e.g., 20 µL).

    • Initiate the reaction by adding the reaction mixture to all wells (e.g., 180 µL).

    • Immediately place the plate in a microplate reader.

  • Measurement and Quantification:

    • Measure the rate of change in absorbance at 412 nm (ΔA/min) over 5-10 minutes.

    • Plot the ΔA/min for the standards against their concentration to generate a standard curve.

    • Calculate the total glutathione concentration in the samples by comparing their reaction rates to the standard curve.

L-Cysteine Desulfurase Activity Assay

This assay measures the activity of enzymes like IscS by quantifying one of the reaction products, either sulfide or alanine.

Principle (Sulfide Detection Method): The enzyme is incubated with excess L-cysteine under reducing conditions. The enzyme catalyzes the conversion of L-cysteine to L-alanine and a persulfide intermediate, which, in the presence of a reducing agent like dithiothreitol (DTT), releases hydrogen sulfide (H₂S). The produced sulfide is then quantified colorimetrically by its reaction with N,N-dimethyl-p-phenylenediamine to form methylene blue, which has a strong absorbance at 669 nm.[5][31]

Detailed Methodology:

  • Enzyme Source: Purified recombinant cysteine desulfurase or a mitochondrial/cell lysate.

  • Reaction:

    • In a sealed microfuge tube, prepare a reaction mixture containing:

      • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0).

      • Pyridoxal 5'-phosphate (PLP) (final concentration ~0.2 mM).

      • Dithiothreitol (DTT) (final concentration ~5 mM).

      • Enzyme solution (e.g., 5-20 µg of purified protein).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding L-cysteine (final concentration ~2-5 mM).

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Sulfide Detection (Methylene Blue Formation):

    • Stop the reaction by adding 20 mM N,N-dimethyl-p-phenylenediamine sulfate in 7.2 M HCl.

    • Add 30 mM FeCl₃ in 1.2 M HCl.

    • Vortex and incubate in the dark at room temperature for 20 minutes to allow for color development.

    • Centrifuge to pellet any precipitate.

    • Transfer the supernatant to a cuvette or 96-well plate.

  • Measurement and Quantification:

    • Measure the absorbance at 669 nm.

    • Create a standard curve using known concentrations of a sulfide standard (e.g., Na₂S) treated with the same colorimetric reagents.

    • Calculate the amount of sulfide produced and express the enzyme activity in units such as nmol sulfide/min/mg protein.

References

An In-depth Technical Guide to DL-Cysteine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-Cysteine is a sulfur-containing, non-essential amino acid that plays a pivotal role in numerous biological and industrial processes. As a racemic mixture of its D- and L-enantiomers, this compound serves as a versatile building block in the synthesis of pharmaceuticals, a functional ingredient in the food and cosmetic industries, and a crucial component in cell culture media.[1] This technical guide provides a comprehensive overview of this compound, with a focus on its physicochemical properties, synthesis, analytical methodologies, and its significant roles in metabolic and cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this multifaceted molecule.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is essential for its application in research and development. The following table summarizes its key quantitative data.

PropertyValueCitation(s)
CAS Number 3374-22-9[1][2][3]
Molecular Formula C₃H₇NO₂S[2][3][4]
Molecular Weight 121.16 g/mol [2][3][4]
Appearance White to pale yellow powder[1][]
Purity ≥ 97-98%[1][2][]
Melting Point >197 °C (decomposes)[]
Boiling Point 293.9 °C at 760 mmHg[]
Solubility Soluble in water and DMSO[]
IUPAC Name 2-amino-3-sulfanylpropanoic acid[3]
Synonyms (±)-2-Amino-3-mercaptopropionic acid, DL-2-Amino-3-mercaptopropionic acid[1][2]

Synthesis and Production

The industrial production of cysteine has evolved from traditional extraction methods to more sustainable and controlled biotechnological processes.

  • Traditional Method: Historically, L-Cysteine was primarily obtained through the acid hydrolysis of keratin-rich materials such as animal hair and feathers. This method, however, is associated with low yields and significant environmental concerns due to the use of strong acids and the generation of waste.[6][7]

  • Enzymatic Biotransformation: A more refined approach involves the enzymatic conversion of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) to L-Cysteine. This process utilizes enzymes from microorganisms like Pseudomonas species and involves three key enzymes: ATC racemase, L-ATC hydrolase, and S-carbamoyl-L-cysteine hydrolase.[3][6]

  • Fermentation: Direct fermentation from a simple carbon source like glucose is a promising and sustainable method for L-Cysteine production. Metabolic engineering strategies are employed in microorganisms such as Escherichia coli and Corynebacterium glutamicum to enhance the biosynthetic pathways, reduce degradation, and improve export of L-Cysteine.[3][6]

Analytical Methodologies

Accurate quantification of this compound is crucial for quality control and research purposes. Various analytical techniques are employed, each with its advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the analysis of cysteine. A common approach involves reversed-phase HPLC with UV detection.[8][9]

Experimental Protocol: HPLC Analysis of L-Cysteine

  • Chromatographic Column: Normal-phase silica gel bonded diol column.[8]

  • Mobile Phase: A mixture of acetonitrile and an aqueous solution of ammonium dihydrogen phosphate (e.g., 80:20 v/v). The pH of the aqueous phase is adjusted to 2.0 with phosphoric acid.[8]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: 200 nm.[8]

  • Flow Rate: 1.0 ml/min.[8]

  • Injection Volume: 20 µl.[8]

  • Sample Preparation: A reference standard of L-Cysteine (0.01 - 0.50 mg/ml) is prepared in a pH 1.2 buffer solution.[8]

Spectrophotometry

Spectrophotometric methods offer a simpler and often more rapid analysis of cysteine.

Experimental Protocol: Spectrophotometric Determination of Cysteine

This method relies on the specific reaction of cysteine with an acid ninhydrin reagent to produce a colored product.

  • Reagent Preparation: Prepare an acid ninhydrin reagent as described in the relevant literature.[10]

  • Reaction: Mix the sample containing cysteine with the acid ninhydrin reagent.

  • Incubation: Allow the reaction to proceed at room temperature. The resulting pink product is stable for at least 3-4 hours.[10]

  • Measurement: Measure the absorbance of the solution at a wavelength of 560 nm.[10]

  • Quantification: The concentration of cysteine is proportional to the absorbance within a range of 0.05–0.5 µmole.[10]

Sample Preparation for Biological Matrices

For the analysis of cysteine in biological samples like plasma, appropriate sample preparation is critical to remove interfering substances.

Table of Sample Preparation Techniques

TechniqueProtocol SummaryAdvantagesDisadvantagesCitation(s)
Protein Precipitation (PPT) Add a precipitating agent (e.g., 3 volumes of acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant is collected for analysis.Simple, fast, and low cost.May result in significant matrix effects.[11]
Liquid-Liquid Extraction (LLE) Add an immiscible organic solvent (e.g., ethyl acetate) to the plasma sample, vortex to extract the analyte, and separate the organic layer. The solvent is then evaporated and the residue reconstituted.Provides cleaner extracts than PPT.More time-consuming and requires organic solvents.[11]
Solid-Phase Extraction (SPE) The sample is loaded onto a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent.Provides the cleanest extracts and highest sensitivity.Higher cost and more complex procedure.[11]

Metabolic and Signaling Pathways

Cysteine is a central molecule in several critical metabolic and signaling pathways. Its thiol group is highly reactive and participates in a wide range of cellular processes.

Glutathione Synthesis Pathway

Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][4][12] GSH plays a crucial role in protecting cells from oxidative damage.

Glutathione_Synthesis Cysteine Cysteine gamma_GC γ-Glutamylcysteine Cysteine->gamma_GC Glutamate-cysteine ligase (GCL) Glutamate Glutamate Glutamate->gamma_GC GSH Glutathione (GSH) gamma_GC->GSH Glutathione synthetase (GS) Glycine Glycine Glycine->GSH

Caption: Cysteine is a key precursor in the two-step enzymatic synthesis of glutathione.

Cysteine Catabolism and H₂S Production

The breakdown of cysteine can generate several important metabolites, including pyruvate, which can enter central carbon metabolism, and hydrogen sulfide (H₂S), a gaseous signaling molecule.[13][14]

Cysteine_Catabolism Cysteine Cysteine Pyruvate Pyruvate Cysteine->Pyruvate Cysteine aminotransferase (CAT) & 3-mercaptopyruvate sulfurtransferase (MST) H2S Hydrogen Sulfide (H₂S) Cysteine->H2S Cystathionine β-synthase (CBS) & Cystathionine γ-lyase (CSE) TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis Signaling Cellular Signaling H2S->Signaling

Caption: Cysteine catabolism generates pyruvate for energy and H₂S for signaling.

Role in Redox Signaling

The thiol group of cysteine residues in proteins is susceptible to reversible oxidation by reactive oxygen species (ROS).[15][16] This post-translational modification acts as a molecular switch, modulating protein function and transducing redox signals within the cell.

Redox_Signaling Protein_SH Protein-SH (Reduced Cysteine) Protein_SOH Protein-SOH (Sulfenic Acid) Protein_SH->Protein_SOH Oxidation Protein_SOH->Protein_SH Reduction Protein_SSG Protein-S-S-G (Glutathionylated) Protein_SOH->Protein_SSG +GSH Protein_SS_Protein Protein-S-S-Protein (Disulfide) Protein_SOH->Protein_SS_Protein +Protein-SH Protein_SSG->Protein_SH Reduction Protein_SS_Protein->Protein_SH Reduction ROS ROS GSH GSH Thioredoxin Thioredoxin

Caption: Reversible oxidation of protein cysteine residues is a key mechanism in redox signaling.

Applications in Drug Development and Research

This compound and its derivatives have a broad range of applications in the pharmaceutical industry and biomedical research.

  • Antioxidant and Detoxifying Agent: Cysteine is a precursor to glutathione, and its administration can help replenish GSH levels, thereby protecting against oxidative stress and aiding in detoxification processes.[] For instance, N-acetylcysteine (NAC), a derivative of cysteine, is used as an antidote for acetaminophen overdose.[17]

  • Mucolytic Agent: The ability of the thiol group to break disulfide bonds makes cysteine derivatives like NAC effective mucolytic agents, used in the management of conditions like cystic fibrosis.[]

  • Excipient and Stabilizer: In pharmaceutical formulations, cysteine can act as a stabilizer and antioxidant, protecting active pharmaceutical ingredients from degradation.

  • Cell Culture: Cysteine is an essential component of many cell culture media, promoting cell growth and viability.[1]

  • Drug Delivery: The unique chemistry of the thiol group is being explored for the development of targeted drug delivery systems.

  • Research Tool: Isotopically labeled forms of cysteine, such as this compound-d1, are valuable tools for metabolic flux analysis and tracing the fate of cysteine in biological systems.[4][18]

Conclusion

This compound is a molecule of significant interest to researchers and drug development professionals. Its well-defined physicochemical properties, coupled with its central role in metabolism and cellular signaling, make it a versatile tool and a target for therapeutic intervention. A thorough understanding of its synthesis, analysis, and biological functions, as outlined in this guide, is essential for harnessing its full potential in scientific and industrial applications. As research continues to unravel the complexities of cysteine biology, new opportunities for its use in medicine and biotechnology are likely to emerge.

References

The Solubility of DL-Cysteine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of DL-Cysteine in various solvents. Understanding the solubility of this non-essential amino acid is critical for its application in pharmaceutical formulations, cell culture media development, and various biochemical assays. This document compiles quantitative data, details experimental methodologies for solubility determination, and presents a logical workflow for such experiments.

Introduction to this compound and its Solubility

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x₁) of L-Cysteine in various pure solvents at temperatures ranging from 283.15 K to 323.15 K, as determined by the gravimetric method. This data is derived from the comprehensive study by Han et al. (2020) and is presented here as a strong reference for understanding the solubility behavior of this compound.

Table 1: Solubility of L-Cysteine in Polar Protic Solvents

Temperature (K)Water (10²x₁)Methanol (10⁴x₁)Ethanol (10⁴x₁)n-Propanol (10⁵x₁)Isopropanol (10⁵x₁)n-Butanol (10⁵x₁)
283.151.5588.163.159.136.284.15
288.151.7359.213.5810.297.114.73
293.151.93110.384.0711.588.035.39
298.152.14711.694.6113.019.066.13
303.152.38613.155.2114.5910.216.96
308.152.65114.785.8816.3411.497.89
313.152.94416.596.6218.2812.918.94
318.153.26918.617.4420.4214.4910.11
323.153.62920.848.3522.7816.2511.42

Table 2: Solubility of L-Cysteine in Other Organic Solvents

Temperature (K)Acetone (10⁴x₁)Acetonitrile (10⁶x₁)Ethyl Acetate (10⁵x₁)1,4-Dioxane (10⁵x₁)
283.151.159.122.915.17
288.151.3310.333.325.85
293.151.5411.693.786.61
298.151.7813.224.297.46
303.152.0514.944.878.41
308.152.3616.875.519.47
313.152.7219.036.2310.65
318.153.1321.457.0311.96
323.153.6024.167.9213.42

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a widely accepted and robust technique for determining the solubility of a solid in a liquid. The following protocol is a standard procedure for determining the solubility of amino acids like this compound.

3.1. Materials and Equipment

  • This compound powder

  • Solvent of interest

  • Analytical balance (readable to 0.1 mg)

  • Isothermal shaker or magnetic stirrer with temperature control

  • Thermostatic bath

  • Centrifuge

  • Drying oven

  • Sintered glass filter (or syringe filters)

  • Volumetric flasks and pipettes

  • Spatula and weighing paper

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or a jacketed glass vessel). The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in an isothermal shaker or on a magnetic stirrer within a thermostatic bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to reach solid-liquid equilibrium. This can range from several hours to days, and should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

    • Immediately filter the supernatant using a sintered glass filter or a syringe filter to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish or a similar container.

    • Transfer a precise volume of the clear, saturated filtrate into the pre-weighed container.

    • Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C). A vacuum oven can be used for heat-sensitive compounds or high-boiling point solvents.

    • Dry the sample to a constant weight. This is achieved by repeatedly drying for a set period, cooling in a desiccator, and weighing until the difference between consecutive weighings is negligible.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final constant weight.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent, molarity, or mole fraction, based on the mass of the solute and the volume of the solvent used.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

experimental_workflow cluster_preparation Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 Establish equilibrium samp1 Cease agitation and allow solids to settle prep2->samp1 samp2 Withdraw and filter a known volume of supernatant samp1->samp2 ana2 Add filtered sample to dish samp2->ana2 ana1 Weigh empty evaporating dish ana1->ana2 ana3 Evaporate solvent and dry to a constant weight ana2->ana3 ana4 Calculate solubility ana3->ana4

Gravimetric method for solubility determination.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While comprehensive quantitative data for the racemic mixture is limited, the provided data for L-Cysteine offers a robust starting point for formulation and experimental design. The detailed gravimetric method and the accompanying workflow diagram provide a clear and actionable protocol for researchers to determine the solubility of this compound in their specific solvent systems of interest. It is recommended that for critical applications, the solubility of this compound be experimentally determined under the specific conditions of use.

DL-Cysteine vs L-Cysteine fundamental differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Differences Between DL-Cysteine and L-Cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core differences between this compound and L-Cysteine, focusing on their chemical, biological, and metabolic distinctions. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a nuanced understanding of these compounds is critical.

Introduction: Chirality and its Significance

Cysteine is a semi-essential, sulfur-containing amino acid with the chemical formula HO₂CCH(NH₂)CH₂SH. The central alpha-carbon of cysteine is a chiral center, meaning it can exist in two non-superimposable mirror-image forms, or enantiomers: L-Cysteine and D-Cysteine.

  • L-Cysteine: This is the naturally occurring and biologically active form in humans and most other living organisms. It is a fundamental building block of proteins and a precursor to vital biomolecules.

  • D-Cysteine: While less common, D-Cysteine is also found in nature and has distinct biological roles, including acting as a signaling molecule in the nervous system.[1]

  • This compound: This is a racemic mixture, containing equal amounts of L-Cysteine and D-Cysteine.[2]

The stereochemistry of cysteine dictates its biological activity and metabolic fate, making the distinction between these forms crucial in research and pharmaceutical applications.

Physicochemical and Toxicological Properties

The stereoisomers of cysteine exhibit identical physical properties in a non-chiral environment, with the exception of their interaction with plane-polarized light. However, their biological properties and toxicological profiles can differ.

Physicochemical Properties

The following table summarizes the key physicochemical properties of L-Cysteine, D-Cysteine, and this compound.

PropertyL-CysteineD-CysteineThis compound
Molecular Formula C₃H₇NO₂SC₃H₇NO₂SC₃H₇NO₂S
Molecular Weight 121.16 g/mol 121.16 g/mol 121.16 g/mol
Melting Point 240 °C (decomposes)~230 °C (decomposes)225 °C (decomposes)
Solubility in Water 280 g/L (25 °C)Data not readily available, but expected to be similar to L-CysteinePartially soluble
Optical Rotation [α]D +8° to +9° (c=5, 1N HCl)-7.6° ± 1.0° (c=5, 5M HCl)0° (racemic mixture)
Toxicological Data

Toxicological studies provide insights into the safety profiles of L-Cysteine and D-Cysteine.

ParameterL-CysteineD-CysteineThis compound
Acute Oral LD50 (Rat) 1890 mg/kg bw[3]Data not readily available, but a 28-day study suggests a similar toxicological profile to L-cysteine.[4][5]Data not readily available
NOAEL (28-day oral, Rat) < 500 mg/kg/day[4]500 mg/kg/day[4]Data not readily available

A comparative 4-week repeated-dose oral toxicity study in rats indicated that the toxicological profiles of L-cysteine and D-cysteine are similar, with slight differences in dose responses.[4][5]

Biological and Metabolic Differences

The primary distinction between L-Cysteine and D-Cysteine lies in their biological roles and metabolic pathways.

L-Cysteine: The Proteogenic Enantiomer

L-Cysteine is integral to human physiology and is involved in numerous metabolic processes:

  • Protein Synthesis: As one of the 20 proteinogenic amino acids, L-Cysteine is incorporated into polypeptide chains, where its thiol group can form disulfide bonds, crucial for protein structure and stability.

  • Glutathione Synthesis: L-Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant.

  • Taurine and Coenzyme A Synthesis: It serves as a precursor for the synthesis of taurine and is a component of coenzyme A.[6]

  • Hydrogen Sulfide (H₂S) Production: L-Cysteine can be a substrate for enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) to produce H₂S.[7][8]

L_Cysteine_Metabolism Met Methionine SAM S-Adenosylmethionine Met->SAM SAH S-Adenosylhomocysteine SAM->SAH Hcy Homocysteine SAH->Hcy Cystathionine Cystathionine Hcy->Cystathionine CBS LCys L-Cysteine Cystathionine->LCys CGL GSH Glutathione LCys->GSH Glutamate-Cysteine Ligase, Glutathione Synthetase Taurine Taurine LCys->Taurine Cysteine Dioxygenase Pyruvate Pyruvate + H₂S LCys->Pyruvate CSE/CBS Protein Protein Synthesis LCys->Protein

Caption: Major metabolic pathways of L-Cysteine.

D-Cysteine: A Signaling Molecule and H₂S Precursor

D-Cysteine is not incorporated into proteins but has specific metabolic roles:

  • Hydrogen Sulfide (H₂S) Production: D-Cysteine is a substrate for D-amino acid oxidase (DAO), which converts it to 3-mercaptopyruvate. This intermediate is then acted upon by 3-mercaptopyruvate sulfurtransferase (3MST) to produce H₂S.[7][8][9] This pathway is particularly active in the cerebellum and kidneys.[7]

  • Neuromodulation: D-Cysteine and the H₂S it produces are involved in regulating neuronal activity.[9]

D_Cysteine_H2S_Production DCys D-Cysteine MP 3-Mercaptopyruvate DCys->MP D-Amino Acid Oxidase (DAO) H2S Hydrogen Sulfide (H₂S) MP->H2S 3-Mercaptopyruvate Sulfurtransferase (3MST) Pyruvate_NH3 Pyruvate + NH₃ MP->Pyruvate_NH3

Caption: Pathway of H₂S production from D-Cysteine.

Enzyme Kinetics of D-Amino Acid Oxidase

D-Cysteine is a preferred substrate for human D-amino acid oxidase (hDAAO).

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)Reference
D-Cysteine 0.71.82571[8][9][10]
D-Serine 1.80.156[8]
D-Alanine 0.70.81143[8]

Experimental Protocols

Differentiating and analyzing L-Cysteine and this compound requires specific analytical techniques.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol describes the separation of cysteine enantiomers using a chiral stationary phase.

Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase, leading to different retention times.

Materials:

  • Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm I.D., 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Mobile Phase C: Formic acid

  • L-Cysteine, D-Cysteine, and this compound standards

  • Sample solvent: 50:50 water:methanol

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing water, methanol, and formic acid in a ratio of 40:60:0.02 (A:B:C). Degas the mobile phase before use.

  • Standard and Sample Preparation: Prepare stock solutions of L-Cysteine, D-Cysteine, and this compound standards at a concentration of 200 µg/mL in the sample solvent.

  • HPLC System Setup:

    • Install the Astec® CHIROBIOTIC® T column.

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25 °C.

    • Set the UV detector to a wavelength of 205 nm.

  • Injection and Data Acquisition:

    • Inject 10 µL of each standard and sample.

    • Record the chromatograms and determine the retention times for D-Cysteine and L-Cysteine.

  • Analysis: Identify and quantify the enantiomers in the this compound sample based on the retention times and peak areas of the individual standards.

Differentiation by Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol provides a general method for differentiating chiral amino acids.

Principle: The vibrational modes of chiral molecules can differ in the solid state, leading to distinct infrared spectra for the pure enantiomers and the racemic mixture.

Materials:

  • FTIR spectrometer with an ATR accessory

  • L-Cysteine, D-Cysteine, and this compound in solid (powder) form

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the L-Cysteine powder onto the ATR crystal, ensuring good contact.

    • Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Clean the ATR crystal thoroughly.

    • Repeat the measurement for D-Cysteine and this compound.

  • Data Analysis:

    • Compare the spectra of the three samples, paying close attention to the fingerprint region (1500-500 cm⁻¹).

    • Differences in peak positions, shapes, and intensities can be used to differentiate the enantiomers from the racemic mixture.

Comparative Analysis of Biological Activity in Cell Culture

This protocol outlines a workflow to compare the cytotoxic effects of L-Cysteine and D-Cysteine on a cell line.

Principle: The MTT assay measures cell viability by assessing the metabolic activity of mitochondria. A decrease in metabolic activity is indicative of cytotoxicity.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • L-Cysteine and D-Cysteine stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Experimental Workflow:

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_LCys Treat with L-Cysteine (various concentrations) Incubate_24h->Treat_LCys Treat_DCys Treat with D-Cysteine (various concentrations) Incubate_24h->Treat_DCys Control Control (vehicle only) Incubate_24h->Control Incubate_Treatment Incubate for 24-48h Treat_LCys->Incubate_Treatment Treat_DCys->Incubate_Treatment Control->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization buffer Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability Plot_Dose_Response Plot dose-response curves Calculate_Viability->Plot_Dose_Response Determine_IC50 Determine IC50 values Plot_Dose_Response->Determine_IC50

Caption: Workflow for comparing the cytotoxicity of L-Cysteine and D-Cysteine.

Conclusion

The fundamental differences between this compound and L-Cysteine are rooted in the chirality of the cysteine molecule. L-Cysteine is the biologically predominant form, essential for protein synthesis and a wide range of metabolic functions. In contrast, D-Cysteine plays more specialized roles, notably in the production of hydrogen sulfide in specific tissues. This compound, as a racemic mixture, exhibits properties that are a composite of its two enantiomeric components. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is paramount for accurate experimental design, interpretation of results, and the development of safe and effective therapeutic agents. The analytical methods and experimental workflows detailed in this guide provide a framework for the precise analysis and comparative evaluation of these important biomolecules.

References

An In-depth Technical Guide to the Natural Sources and Occurrence of DL-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine, a semi-essential proteinogenic amino acid, exists in two enantiomeric forms: L-cysteine and D-cysteine. While L-cysteine is a fundamental component of proteins in virtually all living organisms, D-cysteine is found in smaller quantities and plays distinct physiological roles, particularly in the nervous system.[1] The racemic mixture, DL-cysteine, is of significant interest in various industrial applications, including pharmaceuticals, food, and cosmetics. This technical guide provides a comprehensive overview of the natural sources, occurrence, biosynthesis, and industrial production of this compound, with a focus on quantitative data and detailed experimental methodologies.

Natural Occurrence and Dietary Sources

Cysteine is naturally present in a wide array of foods, primarily as a constituent of proteins. The L-enantiomer is the predominant form found in dietary sources. While D-amino acids, including D-cysteine, can be found in some foods, particularly those that have undergone processing or fermentation, their concentrations are generally much lower than their L-counterparts.[2][3][4][5][6]

Quantitative Occurrence of L-Cysteine/L-Cystine in Various Food Sources

The following tables summarize the approximate L-cysteine or L-cystine (the oxidized dimer of cysteine) content in various food products. It is important to note that values can vary depending on the specific variety, preparation method, and analytical technique used.

Table 1: L-Cystine Content in Animal-Based Products [7]

Food ItemApproximate L-Cystine (mg/100 g)
Roasted chicken leg (with skin)~740
Braised lamb (lean cut)~721
Grilled pork tenderloin~644
Roasted goose~636
Braised pork chop (with fat)~620
Tuna (canned in oil)~470
Salmon (baked)~450
Egg (whole, hard-boiled)~287
Low-Fat Yogurt~150
Swiss Cheese~120

Table 2: L-Cysteine/L-Cystine Content in Plant-Based Products [8]

Food ItemApproximate L-Cysteine ( g/100 g)
Hemp seeds0.672
Oatmeal0.455
Lupins0.446
Chia seeds0.407
Sunflower seeds0.358
Cashews0.335
Almonds0.332
Walnuts0.38
Pine Nuts0.47
Pecans0.3
Lentils (cooked)0.279
White bread0.269
Pasta (cooked)0.255
Occurrence of D-Cysteine in Nature

The presence of D-amino acids in food can be of natural origin or a result of food processing techniques like high temperatures or alkaline treatments.[2][3] Fermented foods such as cheese, yogurt, and wine are known to contain higher levels of D-amino acids due to microbial activity.[2] While specific quantitative data for D-cysteine in a wide range of foods is limited, studies have shown its presence in various biological systems.

Biosynthesis of Cysteine

The biosynthesis of L-cysteine varies between organisms. In animals, the pathway utilizes methionine as a sulfur source, while plants and bacteria can directly incorporate inorganic sulfur.

Cysteine Biosynthesis in Animals

In animals, the synthesis of cysteine is part of the transsulfuration pathway. It begins with the essential amino acid methionine, which is converted to homocysteine. Homocysteine then reacts with serine to form cystathionine, which is subsequently cleaved to yield cysteine and α-ketobutyrate.

Animal Cysteine Biosynthesis Met Methionine SAM S-Adenosylmethionine Met->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine SAM->SAH Methyltransferase Hcy Homocysteine SAH->Hcy SAH Hydrolase Cystathionine Cystathionine Hcy->Cystathionine Cystathionine β-synthase Ser Serine Ser->Cystathionine Cys L-Cysteine Cystathionine->Cys Cystathionine γ-lyase aKB α-Ketobutyrate Cystathionine->aKB

Animal Cysteine Biosynthesis Pathway
Cysteine Biosynthesis in Plants and Bacteria

Plants and bacteria utilize a different pathway to synthesize cysteine, starting from serine and an inorganic sulfur source. Serine is first acetylated to O-acetylserine, which then reacts with sulfide to form cysteine.

Plant and Bacterial Cysteine Biosynthesis Ser Serine OAS O-Acetylserine Ser->OAS Serine Acetyltransferase AcetylCoA Acetyl-CoA AcetylCoA->OAS Cys L-Cysteine OAS->Cys O-acetylserine (thiol) lyase Acetate Acetate OAS->Acetate Sulfide Sulfide (S²⁻) Sulfide->Cys

Plant and Bacterial Cysteine Biosynthesis Pathway

Industrial Production of this compound

The industrial production of cysteine primarily yields the L-enantiomer, which can then be racemized to obtain this compound. The main production methods are extraction from keratin and microbial fermentation.

Extraction from Keratin

A traditional method for L-cysteine production involves the acid hydrolysis of keratin-rich materials such as human hair, poultry feathers, or hog hair.[9] This process, however, is associated with environmental concerns due to the large amounts of acid required and the generation of waste.[10]

Microbial Fermentation

Fermentation has emerged as a more sustainable and controlled method for L-cysteine production.[11] Genetically engineered strains of bacteria, such as Escherichia coli and Corynebacterium glutamicum, are utilized to overproduce L-cysteine from simple carbon sources like glucose.[10][12] The process involves culturing the microorganisms in a bioreactor under controlled conditions, followed by downstream processing to purify the L-cysteine.

Industrial L-Cysteine Fermentation Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Media Media Preparation (Glucose, Salts) Fermentor Bioreactor (Controlled pH, Temp, O₂) Media->Fermentor Inoculum Inoculum Preparation Inoculum->Fermentor Harvest Cell Harvesting (Centrifugation/Filtration) Fermentor->Harvest Lysis Cell Lysis (Optional) Harvest->Lysis Purification Purification (Chromatography, Crystallization) Harvest->Purification Lysis->Purification Drying Drying Purification->Drying Product L-Cysteine Product Drying->Product

Industrial L-Cysteine Fermentation Workflow
Racemization of L-Cysteine to this compound

To obtain this compound, the purified L-cysteine can be subjected to a racemization process. This is typically achieved by heating the L-amino acid in an acidic or basic solution. For instance, heating L-cysteine in acetic acid in the presence of an aldehyde catalyst can facilitate racemization.[13] Another method involves bringing a basic aqueous solution of the optically active α-amino acid into contact with an organic phase containing a racemization catalyst.[14]

Experimental Protocols for Cysteine Determination

Accurate quantification of cysteine in various matrices is crucial for research and quality control. Several analytical methods are employed, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of amino acids, including cysteine.

Methodology:

  • Sample Preparation:

    • For solid samples (e.g., food), homogenization and extraction with a suitable solvent (e.g., dilute hydrochloric acid) are necessary.

    • Protein-rich samples require hydrolysis to release individual amino acids. Acid hydrolysis (e.g., with 6 M HCl at 110°C for 24 hours) is common, but can lead to cysteine degradation. Performic acid oxidation prior to hydrolysis can convert cysteine to the more stable cysteic acid.

    • Deproteinization of liquid samples (e.g., plasma) is often required, typically using trichloroacetic acid or acetonitrile.

    • Derivatization with a chromophore or fluorophore (e.g., o-phthalaldehyde (OPA), 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F)) is usually necessary for detection.[15]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[16][17]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[16][17]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.[16]

    • Detection: UV-Vis or fluorescence detection is used, depending on the derivatizing agent. For OPA derivatives, fluorescence detection (e.g., Ex: 340 nm, Em: 450 nm) provides high sensitivity.

  • Quantification:

    • A calibration curve is constructed using standard solutions of cysteine of known concentrations.

    • The concentration of cysteine in the sample is determined by comparing its peak area or height to the calibration curve.

Enzymatic Assay

Enzymatic assays offer high specificity for the determination of L-cysteine.

Methodology:

  • Principle: An enzyme that specifically reacts with L-cysteine is used. For example, cysteine desulfhydrase catalyzes the conversion of L-cysteine to pyruvate, ammonia, and hydrogen sulfide. The production of one of these products can be coupled to a detectable reaction.

  • Reagents:

    • Cysteine desulfhydrase enzyme solution.

    • Buffer solution (e.g., phosphate buffer, pH 7.5).

    • Detection system reagents (e.g., lactate dehydrogenase and NADH for pyruvate detection).

  • Procedure:

    • The sample is incubated with the enzyme and other necessary reagents.

    • The change in absorbance or fluorescence is monitored over time using a spectrophotometer or fluorometer.

    • The rate of the reaction is proportional to the concentration of L-cysteine in the sample.

  • Quantification:

    • A standard curve is generated using known concentrations of L-cysteine.

    • The L-cysteine concentration in the sample is calculated from the standard curve.

Fluorescent Probe-Based Detection

Fluorescent probes provide a highly sensitive method for cysteine detection, particularly in biological systems.

Methodology:

  • Principle: A "turn-on" or "turn-off" fluorescent probe is used, which exhibits a change in its fluorescence properties upon specific reaction with the thiol group of cysteine.[18][19][20][21][22]

  • Reagents:

    • Fluorescent probe solution (e.g., a coumarin-based or BODIPY-based probe).[18][19]

    • Buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure:

    • The sample is mixed with the fluorescent probe solution.

    • The mixture is incubated for a specific period to allow the reaction to complete.

    • The fluorescence intensity is measured using a fluorometer at the appropriate excitation and emission wavelengths for the specific probe.

  • Quantification:

    • A calibration curve is prepared by measuring the fluorescence intensity of solutions containing known concentrations of cysteine.

    • The cysteine concentration in the sample is determined from the calibration curve. The detection limit for some probes can be in the nanomolar range.[18]

Conclusion

This technical guide has provided a detailed overview of the natural sources, occurrence, biosynthesis, and industrial production of this compound. The quantitative data presented in the tables offer a valuable resource for researchers in nutrition and food science. The detailed experimental protocols for cysteine determination using HPLC, enzymatic assays, and fluorescent probes provide practical guidance for laboratory professionals. Furthermore, the visualized signaling pathways and industrial workflows offer a clear understanding of the fundamental processes involved in the biology and production of this important amino acid. This comprehensive information is intended to support further research and development in the fields of medicine, biotechnology, and food technology.

References

A Technical Guide to the In Vitro Toxicological Profile of DL-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cysteine, a semi-essential sulfur-containing amino acid, is a critical component in numerous biological processes, including protein synthesis and the generation of the principal intracellular antioxidant, glutathione. Despite its essentiality, in vitro studies have demonstrated that exogenous cysteine can exhibit significant toxicity, a phenomenon highly dependent on its concentration and the specific experimental conditions. This technical guide provides an in-depth overview of the toxicological profile of DL-Cysteine in in vitro systems. It covers key toxicological endpoints, including cytotoxicity and the induction of specific cell death pathways, summarizes quantitative data, and provides detailed protocols for essential toxicological assays. The mechanisms of toxicity are multifaceted, involving the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and activation of specific signaling cascades like the MAPK pathway. This document is intended to serve as a comprehensive resource for researchers designing and interpreting in vitro studies involving this compound.

Introduction to this compound

This compound is a racemic mixture of the two stereoisomers of the amino acid cysteine. The L-isomer, L-Cysteine, is the naturally occurring form incorporated into proteins and is a rate-limiting precursor for the synthesis of glutathione (GSH). D-Cysteine is less common in biological systems but can be metabolized. The thiol (-SH) group in cysteine's side chain is highly reactive, making it a potent nucleophile and a key participant in redox reactions[1][2]. This reactivity is central to both its biological functions and its toxic potential. While vital for cellular homeostasis, high concentrations of L-Cysteine have been shown to be toxic to the central nervous system and other cell types in vitro[1][3]. The toxicity can be mediated by its autoxidation, which generates reactive oxygen species, or through more complex mechanisms involving cellular signaling pathways[1][2].

Cytotoxicity Profile

The in vitro cytotoxicity of this compound is heavily influenced by the cell type, culture medium composition, and the concentration of cysteine itself.

Mechanisms of Cytotoxicity
  • Oxidative Stress: The thiol group of cysteine can undergo autoxidation, particularly in the presence of transition metal ions found in culture media, leading to the production of ROS such as superoxide and hydrogen peroxide.[1][2]. This can overwhelm the cell's antioxidant defenses, causing oxidative damage to lipids, proteins, and DNA.

  • Endoplasmic Reticulum (ER) Stress: Studies in intestinal porcine epithelial cells have shown that excessive L-cysteine (5-10 mmol/L) induces vacuole-like cell death by triggering ER stress. This is evidenced by the upregulation of ER stress markers such as C/EBP homologous protein (CHOP), phosphorylated eukaryotic initiation factor-2α (p-eIF2α), and the spliced form of X-box binding protein 1 (XBP-1) mRNA[3].

  • MAPK Signaling Activation: The same study demonstrated that L-cysteine-induced ER stress is linked to the activation of mitogen-activated protein kinase (MAPK) signaling pathways, specifically enhancing the phosphorylation of JNK1/2 and p38 MAPK, while reducing p-ERK1/2 levels[3].

  • Excitotoxicity: In neuronal cells, L-cysteine can act as an excitotoxin. Its mechanisms are complex and include potentiating N-methyl-D-aspartate (NMDA) receptor activity, potentially by chelating inhibitory Zn2+ ions, interacting with the receptor's redox sites, or generating toxic oxidized derivatives[1][4][5].

  • Influence of Culture Conditions: Cysteine's stability and toxicity are critically dependent on the culture medium. For instance, 1mM cysteine was found to be highly toxic in Eagle's Minimum Essential Medium, but this toxicity was eliminated by the presence of 5mM pyruvate, which is believed to form a less toxic, more stable complex with cysteine[6]. The concentration of cysteine in some media can decrease significantly over 24 hours of incubation[6].

Quantitative Cytotoxicity Data

The following tables summarize quantitative data from in vitro studies on the cytotoxic effects of L-Cysteine and its derivatives. Direct IC50 values for this compound are not widely reported; toxicity is often described by the concentrations at which adverse effects are observed.

Table 1: Cytotoxicity of L-Cysteine in in vitro Models

Cell Line Concentration Incubation Time Observed Effect Reference
Unspecified Cultured Cells 1 mM Not specified High toxicity in MEM-10BS medium [6]
Intestinal Porcine Epithelial Cells 5-10 mmol/L Not specified Reduced cell viability and induced vacuole-like cell death [3]
K562 (CML cells) Not specified 24 h Cysteine depletion inhibited cell viability in imatinib-resistant K562/G01 cells, but not parental K562 cells. [7]

| CaCo-2 (Colon Cancer Cells) | 200 µM Cysteine / 200-400 µM Cystine | 24 h | Promoted cell proliferation, even in the presence of a glutathione synthesis inhibitor. |[8] |

Table 2: Effects of Cysteine Derivatives on Cancer Cell Viability

Compound Cell Line Concentration Incubation Time Observed Effect Reference
S-allylmercapto-L-cysteine (SAMC) SNU-1 (Gastric Cancer) Not specified Not specified Concentration-dependent inhibition of cell proliferation; induction of apoptosis. [9]
S-allyl-L-cysteine (SAC) T24 & T24R2 (Bladder Cancer) Not specified Not specified Dose-dependent inhibition of proliferation and colony formation. [10][11]

| S-allyl-L-cysteine (SAC) | MCF-7 (Breast Cancer) | 2.24 - 4.50 mM | 24 h | 13-25% reduction in cell viability. |[12] |

Genotoxicity Profile

Direct evidence for the genotoxicity of this compound from standard in vitro assays like the comet assay is limited in the available literature. Much of the research has focused on its cytotoxic and metabolic effects. However, studies on metabolites of other compounds that form cysteine conjugates, such as S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a metabolite of trichloroethylene, have been evaluated. One in vivo study using the comet assay on rat kidney cells showed only limited evidence of DNA damage at high doses of DCVC, suggesting a non-genotoxic origin for renal tumors[13]. The potential for high concentrations of cysteine to cause DNA damage via ROS generation remains a plausible but under-investigated mechanism. Further research is required to definitively characterize the in vitro genotoxic potential of this compound.

Mechanisms of Cell Death

High concentrations of this compound or its derivatives can trigger programmed cell death, primarily through apoptosis.

Apoptosis Induction

Studies on cysteine derivatives, which provide insight into related pathways, show a clear induction of apoptosis through the intrinsic, or mitochondrial, pathway.

  • Mitochondrial Pathway: Treatment of cancer cells with S-allylmercapto-L-cysteine (SAMC) leads to the hallmark features of apoptosis, including DNA fragmentation[9]. This is associated with the induction of pro-apoptotic proteins like Bax and p53, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of initiator caspase-9 and effector caspase-3[9]. Similarly, S-allyl-L-cysteine (SAC) treatment increases the expression of caspases-3, -8, and -9, and cytochrome c[10][11]. N-acetylcysteine (NAC), a well-known cysteine precursor, has also been shown to induce apoptosis via a mitochondria-dependent pathway, characterized by cytochrome c release and the activation of caspases-9 and -3[14].

  • Regulation by Cysteine Oxidation: The functional state of caspases, which are cysteine proteases, is dependent on the redox state of their catalytic cysteine residue[15][16]. Oxidative modifications like S-glutathionylation can regulate death receptor-induced apoptosis, highlighting the intricate link between cellular redox status, cysteine, and programmed cell death[15].

Cysteine Excess Cysteine Derivatives (e.g., SAMC) p53 p53 Induction Cysteine->p53 Bax Bax Induction Cysteine->Bax p53->Bax Mito Mitochondrion Bax->Mito permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Pro-Caspase-9 aCasp9 Active Caspase-9 CytC->aCasp9 forms apoptosome Casp9->aCasp9 activation Casp3 Pro-Caspase-3 aCasp3 Active Caspase-3 (Executioner) aCasp9->aCasp3 activates Casp3->aCasp3 cleavage Apoptosis Apoptosis aCasp3->Apoptosis

Diagram 1: Apoptosis induction via the mitochondrial pathway.

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro toxicology assays relevant to the study of this compound.

Protocol: Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals[17][18].

Materials:

  • Cells in culture

  • 96-well flat-bottom tissue culture plates

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).

  • Multi-channel pipette

  • Microplate reader (absorbance at ~570 nm, reference at ~650 nm).

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for blank controls[19].

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Cysteine-containing medium or control medium to the appropriate wells.

  • Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: At the end of the incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL)[17].

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. Purple formazan crystals should become visible in viable cells when viewed under a microscope.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly with a pipette to dissolve the formazan crystals[18][19].

  • Measurement: Incubate for 10 minutes at 37°C to ensure complete solubilization[19]. Measure the absorbance at 570 nm using a microplate reader. Use the absorbance at 650 nm as a reference wavelength[17].

  • Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of control cells) * 100.

A 1. Seed cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat cells with This compound B->C D 4. Incubate for exposure period (24-72h) C->D E 5. Add MTT Reagent (0.5 mg/mL final) D->E F 6. Incubate 2-4h (Formazan formation) E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Read Absorbance (~570 nm) G->H

Diagram 2: Standard workflow for the MTT cell viability assay.
Protocol: Assessment of Genotoxicity (Alkaline Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage (strand breaks and alkali-labile sites) in individual cells. Damaged DNA migrates out of the nucleus during electrophoresis, forming a "comet" shape[20][21].

Materials:

  • Microscope slides (frosted)

  • Normal Melting Point (NMP) Agarose (1% in PBS)

  • Low Melting Point (LMP) Agarose (0.5% or 0.7% in PBS)

  • Cell suspension

  • Lysis Solution (freshly made): 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use.

  • Electrophoresis Buffer (freshly made): 300 mM NaOH, 1 mM EDTA, pH >13.

  • Neutralization Buffer: 0.4 M Tris, pH 7.5.

  • DNA stain (e.g., Propidium Iodide or SYBR Green).

  • Horizontal electrophoresis unit, power supply, fluorescence microscope.

Procedure:

  • Slide Preparation: Pre-coat clean microscope slides with a layer of 1% NMP agarose and let it dry completely.

  • Cell Encapsulation: Harvest and resuspend treated cells to obtain a single-cell suspension (~2 x 10⁵ cells/mL). Mix ~10 µL of cell suspension with ~90 µL of molten LMP agarose (at 37°C).

  • Gel Formation: Pipette the cell/agarose mixture onto a pre-coated slide, cover with a coverslip, and place on ice or at 4°C for 10 minutes to solidify the gel.

  • Lysis: Gently remove the coverslip and immerse the slides in cold, fresh Lysis Solution. Incubate for at least 1 hour (or overnight) at 4°C in the dark. This step removes cell membranes and histones, leaving behind nucleoids[22].

  • DNA Unwinding: Gently remove slides from the lysis buffer and place them in a horizontal electrophoresis tank. Fill the tank with fresh, cold Electrophoresis Buffer until the slides are covered. Let the slides sit for 20-40 minutes to allow the alkaline buffer to unwind the DNA.

  • Electrophoresis: Perform electrophoresis at ~25 V (~300 mA) for 20-30 minutes at 4°C. All steps from lysis onward should be done under dim light to prevent artifactual DNA damage[23].

  • Neutralization: Carefully remove the slides and immerse them in Neutralization Buffer for 5 minutes. Repeat this step three times.

  • Staining & Visualization: Drain excess buffer and add a drop of DNA stain to each slide. Visualize using a fluorescence microscope.

  • Scoring: Score at least 50-100 randomly selected cells per sample using specialized image analysis software. The extent of DNA damage is typically quantified by parameters like % Tail DNA or Tail Moment.

A 1. Mix treated cells with LMP Agarose B 2. Layer mixture on pre-coated slide & solidify A->B C 3. Lyse cells in detergent solution (≥1h) B->C D 4. Unwind DNA in Alkaline Buffer (~30 min) C->D E 5. Perform Electrophoresis (~25V, 30 min, 4°C) D->E F 6. Neutralize slides (3x 5 min) E->F G 7. Stain DNA with fluorescent dye F->G H 8. Visualize & Score Comets (Image Analysis) G->H

Diagram 3: Standard workflow for the alkaline comet assay.
Protocol: Assessment of Apoptosis (Caspase Activity Assay)

Fluorometric assays are commonly used to measure the activity of key executioner caspases like caspase-3. These assays use a specific peptide substrate conjugated to a fluorophore, which is released upon cleavage by the active caspase.

Materials:

  • Treated and control cells

  • Microplate (black, 96-well)

  • Cell Lysis Buffer

  • Assay Buffer

  • Caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC)

  • Fluorometric microplate reader.

Procedure:

  • Cell Treatment: Expose cells to this compound for the desired time period in a standard culture plate. Include positive and negative controls.

  • Cell Lysis: Harvest cells and prepare a cell lysate according to the manufacturer's protocol for the specific assay kit. This typically involves resuspending the cell pellet in a supplied lysis buffer and incubating on ice.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.

  • Assay Reaction: In a black 96-well plate, add a standardized amount of protein lysate from each sample to wells containing the assay buffer.

  • Substrate Addition: Add the caspase-3 fluorogenic substrate to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

  • Analysis: The fluorescence intensity is directly proportional to the amount of caspase-3 activity in the sample. Normalize the activity to the protein concentration and express the results as a fold-change relative to the untreated control.

Trigger Excess L-Cysteine ER Endoplasmic Reticulum (ER) Trigger->ER ER_Stress ER Stress ER->ER_Stress CHOP CHOP, p-eIF2α, XBP-1s (Upregulation) ER_Stress->CHOP MAPK MAPK Signaling (Activation) ER_Stress->MAPK Death Vacuole-like Cell Death CHOP->Death JNK p-JNK1/2 ↑ MAPK->JNK p38 p-p38 MAPK ↑ MAPK->p38 ERK p-ERK1/2 ↓ MAPK->ERK JNK->Death p38->Death

Diagram 4: L-Cysteine-induced ER stress and MAPK signaling.

Summary and Conclusion

The in vitro toxicological profile of this compound is complex, characterized by a dual nature as both an essential metabolite and a potent toxicant at elevated concentrations. The primary mechanisms of its cytotoxicity involve the induction of oxidative and endoplasmic reticulum stress, which in turn activate cell death signaling pathways, including the MAPK cascade and the intrinsic apoptosis pathway. The toxicity is highly context-dependent, varying with cell type and, critically, the composition of the cell culture medium. While significant data exists for its cytotoxic effects, the direct genotoxicity of this compound remains an area that warrants further investigation. The protocols and data summarized in this guide provide a foundational resource for scientists working with this compound, enabling more robust experimental design and accurate interpretation of results in the fields of toxicology and drug development.

References

DL-Cysteine's Mechanism of Action in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of DL-cysteine in biological systems. This compound, a racemic mixture of D-cysteine and L-cysteine, serves as a crucial molecule with diverse physiological roles, primarily attributable to its L-isomer, a precursor to the master antioxidant glutathione (GSH). This document details its biochemical functions, impact on cellular signaling pathways, and provides relevant quantitative data and experimental methodologies.

Core Mechanisms of Action

The biological effects of this compound are predominantly mediated by L-cysteine following administration. The primary mechanisms revolve around its antioxidant capabilities, both direct and indirect.

1.1. Role as a Glutathione Precursor

The most significant function of L-cysteine is its role as a rate-limiting precursor for the synthesis of glutathione, a tripeptide (glutamate-cysteine-glycine) central to cellular redox homeostasis. The availability of cysteine directly influences the rate of GSH synthesis.

The synthesis occurs in a two-step enzymatic process:

  • γ-glutamylcysteine synthesis: Catalyzed by glutamate-cysteine ligase (GCL).

  • Glutathione synthesis: Catalyzed by glutathione synthetase (GS).

A deficiency in cysteine can lead to a significant depletion of cellular GSH levels, rendering cells more susceptible to oxidative damage. Conversely, supplementation with cysteine precursors can elevate GSH levels, thereby enhancing the cell's antioxidant capacity.

1.2. Direct Antioxidant Activity

The sulfhydryl (-SH) group in the cysteine molecule is redox-active, allowing it to directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). This direct antioxidant activity, while less prominent than its role in GSH synthesis, contributes to the overall protection against oxidative stress.

1.3. Incorporation into Proteins and Other Metabolic Roles

L-cysteine is one of the 20 proteinogenic amino acids, essential for the synthesis of a vast array of proteins. The disulfide bonds formed between cysteine residues are critical for the tertiary and quaternary structures of many proteins, including enzymes and structural proteins. Additionally, cysteine metabolism gives rise to other important biomolecules such as taurine and hydrogen sulfide (H₂S), a gaseous signaling molecule.

Key Signaling Pathways Modulated by this compound

By influencing the cellular redox state, primarily through the GSH/GSSG (glutathione disulfide) ratio, this compound indirectly modulates numerous signaling pathways sensitive to oxidative stress.

2.1. Nrf2-Keap1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, critical cysteine residues in Keap1 are modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant genes, including those involved in glutathione synthesis and regeneration (e.g., GCL, GS). By providing the substrate for GSH synthesis, this compound can potentiate the Nrf2-mediated antioxidant response.

2.2. Apoptosis and Cell Survival Pathways

Oxidative stress is a potent inducer of apoptosis (programmed cell death). By bolstering the cellular antioxidant defenses, this compound can protect against apoptosis. It can influence the activity of redox-sensitive caspases and modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family. Furthermore, the maintenance of a healthy redox balance is crucial for the proper functioning of survival pathways such as the PI3K/Akt pathway.

Quantitative Data Summary

The following tables summarize quantitative data related to the effects of cysteine and its derivatives in various experimental models.

Table 1: Effect of Cysteine Supplementation on Glutathione Levels

Cell/Tissue TypeCysteine Source/ConcentrationFold Increase in GSHReference Model
Human Lens Epithelial Cells0.5 mM L-cysteine~1.5-foldIn vitro study on age-related nuclear cataract
Rat Brain Homogenate100 mg/kg N-acetylcysteine~1.3-foldIn vivo study on neuroprotection
Cultured Neurons250 µM L-cysteine~2.0-foldIn vitro neurotoxicity model

Table 2: Antioxidant Capacity Measurements

AssayCompoundIC50 / ActivityExperimental System
DPPH Radical ScavengingL-cysteine15 µg/mLChemical assay
Ferric Reducing Antioxidant Power (FRAP)L-cysteine1.8 mM (Trolox equivalents)Cell-free assay
Superoxide Dismutase (SOD)-like activityCysteine-rich protein85% inhibition at 1 mg/mLEnzymatic assay

Experimental Protocols

4.1. Quantification of Intracellular Glutathione

This protocol describes a common method for measuring total glutathione levels in cell lysates using a commercially available kit.

Principle: The assay is based on the enzymatic recycling method. GSSG is reduced to GSH by glutathione reductase, and the total GSH is then reacted with 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-Thio-2-nitrobenzoic acid (TNB) and GSSG. The rate of TNB formation is proportional to the total glutathione concentration and is measured spectrophotometrically at 412 nm.

Procedure:

  • Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., ice-cold 0.1 M phosphate buffer with 1 mM EDTA).

  • Deproteinization: Precipitate proteins by adding an equal volume of 10% metaphosphoric acid. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Assay Reaction:

    • Add 150 µL of the reaction mixture (containing DTNB, glutathione reductase, and NADPH) to a 96-well plate.

    • Add 50 µL of the deproteinized supernatant (or GSH standards) to the wells.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculation: Determine the rate of reaction (ΔA/min) and calculate the glutathione concentration by comparing it to a standard curve generated with known concentrations of GSH.

4.2. Western Blot Analysis for Nrf2 Activation

This protocol outlines the steps to assess the activation of the Nrf2 pathway by measuring the nuclear translocation of Nrf2.

Procedure:

  • Cell Treatment: Treat cells with this compound or a control vehicle for the desired time.

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest cells and lyse them in a hypotonic buffer to disrupt the plasma membrane.

    • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Wash the nuclear pellet and then lyse it with a nuclear extraction buffer.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) as loading controls for their respective fractions.

Visualization of Pathways and Workflows

Diagram 1: Glutathione Synthesis Pathway

Glutathione_Synthesis Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine L-Cysteine (from this compound) Cysteine->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine gamma_GC->GS GSH Glutathione (GSH) GCL->gamma_GC GS->GSH

Caption: The two-step enzymatic synthesis of glutathione from its constituent amino acids.

Diagram 2: Nrf2-Keap1 Signaling Pathway

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters Ub Ubiquitin Nrf2_cyto->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Degradation Ub->Proteasome ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Modifies Cys residues Cysteine Cysteine Cysteine->ROS Scavenges ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., GCL, NQO1) ARE->Antioxidant_Genes Promotes Transcription

Caption: Regulation of the antioxidant response via the Nrf2-Keap1 signaling pathway.

Diagram 3: Experimental Workflow for Assessing Antioxidant Effects

Experimental_Workflow start Cell Culture (e.g., HepG2 cells) treatment Treatment Groups: 1. Control 2. Oxidative Stressor (e.g., H₂O₂) 3. This compound + Stressor start->treatment incubation Incubation (e.g., 24 hours) treatment->incubation harvest Cell Harvesting & Lysis incubation->harvest assays Downstream Assays harvest->assays viability Cell Viability Assay (e.g., MTT) assays->viability ros ROS Measurement (e.g., DCFH-DA) assays->ros gsh Glutathione Assay assays->gsh western Western Blot (e.g., for Nrf2, Caspase-3) assays->western

Caption: A typical experimental workflow to evaluate the cytoprotective effects of this compound.

Methodological & Application

Application Notes and Protocols for the Analytical Determination of DL-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various analytical methods for the accurate detection and quantification of DL-Cysteine. The protocols detailed below are designed to be readily implemented in a laboratory setting.

Introduction

Cysteine is a semi-essential sulfur-containing amino acid that plays a critical role in protein synthesis, detoxification, and metabolism. Accurate quantification of cysteine is crucial in various fields, including biomedical research, pharmaceutical development, and food science. This document outlines several robust analytical techniques for the determination of this compound, including High-Performance Liquid Chromatography (HPLC), spectrophotometry, and electrochemical methods. Each method's principles, protocols, and performance characteristics are described to aid in selecting the most appropriate technique for your specific application.

Quantitative Data Summary

The following table summarizes the performance characteristics of different analytical methods for this compound quantification, providing a comparative overview to facilitate method selection.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeSample Type(s)Reference(s)
HPLC with UV Detection --0.01 - 0.50 mg/mLPharmaceutical Capsules[1]
HPLC with Fluorescence Detection 3.13 µM (for HCY)-25 - 800 µM (for CYS)Human Plasma[2]
Spectrophotometry (Aniline Blue) 0.122 mg/L-0.20 - 2.40 mg/LDietary Supplements[3][4]
Spectrophotometry (Acid Fuchsin) 0.113 mg/L-0.50 - 6.00 mg/LDietary Supplements[3][4]
Spectrophotometry (Copper(II)-BCO) --0.008 - 0.068 mg/mLFood[5]
Electrochemical Sensor (Pd@Ti3C2Tx/GCE) 0.14 µM-0.5 - 10 µMAqueous Solutions[6]
Electrochemical Sensor (HRP/rGO/GCE) 0.32 µM-0 µM - 1 mMBlood[7]
Fluorometric Assay Kit 10 µM--Serum, Plasma, Urine[8]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the separation and quantification of amino acids. This protocol describes a reversed-phase HPLC method with UV detection for the determination of this compound.

Experimental Workflow: HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh this compound standard and sample s2 Dissolve in pH 1.2 buffer s1->s2 s3 Dilute to final concentration (0.01-0.50 mg/mL) s2->s3 s4 Filter through 0.45 µm membrane s3->s4 h1 Inject 20 µL into HPLC system s4->h1 h2 Isocratic elution on Primesep 100 column h1->h2 h3 UV detection at 200 nm h2->h3 d1 Record chromatograms h3->d1 d2 Generate calibration curve (Peak Area vs. Concentration) d1->d2 d3 Calculate sample concentration using external standard method d2->d3

Caption: Workflow for this compound quantification by HPLC.

Protocol: HPLC with UV Detection

1. Materials and Reagents:

  • This compound reference standard

  • Potassium chloride (KCl)

  • Hydrochloric acid (HCl)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sulfuric acid (H2SO4)

  • 0.45 µm syringe filters

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Primesep 100 column (4.6 x 150 mm, 5 µm) or equivalent

3. Preparation of Solutions:

  • pH 1.2 Buffer: Dissolve 3.728 g of KCl and 7 mL of HCl in 1000 mL of water.[1]

  • Mobile Phase: Prepare a mixture of acetonitrile and water (20:80, v/v) containing 0.1% sulfuric acid.[9]

  • Standard Solutions: Accurately weigh an appropriate amount of this compound reference standard and dissolve it in the pH 1.2 buffer to prepare a stock solution. Prepare a series of working standard solutions with concentrations ranging from 0.01 mg/mL to 0.50 mg/mL by diluting the stock solution with the pH 1.2 buffer.[1]

  • Sample Preparation (for capsules): Take the contents of 20 capsules, mix, and grind to a fine powder. Accurately weigh a portion of the powder equivalent to 20 mg of this compound, dissolve it in the pH 1.2 buffer, and dilute to a concentration within the calibration range. Filter the solution through a 0.45 µm membrane before injection.[1]

4. HPLC Conditions:

  • Column: Primesep 100 (4.6 x 150 mm, 5 µm)[9]

  • Mobile Phase: Acetonitrile/Water (20:80, v/v) with 0.1% H2SO4[9]

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 30 °C[1]

  • Injection Volume: 20 µL[1]

  • Detection Wavelength: 200 nm[1][9]

5. Data Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve and the external standard method.[1]

Spectrophotometric Determination

Spectrophotometric methods offer a simpler and more rapid alternative for the quantification of this compound. These methods are based on colorimetric reactions where the absorbance is measured at a specific wavelength.

Signaling Pathway: Spectrophotometric Detection (Method A)

Cys This compound (Thiol Group) Product Colorless Thioether Derivative Cys->Product + Aniline Blue (pH 9.8) AnB Aniline Blue (Colored) AnB->Product Abs_dec Decrease in Absorbance at 584 nm Product->Abs_dec is proportional to [Cysteine]

Caption: Principle of spectrophotometric detection of Cysteine.

Protocol: Spectrophotometric Method using Aniline Blue (Method A)

1. Materials and Reagents:

  • This compound standard

  • Aniline Blue water soluble

  • Borax (Sodium tetraborate)

  • Sodium hydroxide (NaOH)

  • Double distilled water

2. Equipment:

  • UV-Vis Spectrophotometer

  • pH meter

  • Volumetric flasks, pipettes, and cuvettes (1.0 cm path length)

3. Preparation of Solutions:

  • Aniline Blue (AnB) Solution (5 x 10⁻⁴ M): Prepare a stock solution and dilute as needed.

  • Borax-Sodium Hydroxide Buffer (pH 9.8): Mix 0.05 M borax solution with 0.20 M NaOH solution and adjust the pH to 9.8.[4]

  • Standard this compound Solutions: Prepare a stock solution of this compound (e.g., 20.0 mg/L) and dilute to prepare working standards in the range of 0.20 to 2.40 mg/L.[3][4]

4. Experimental Procedure:

  • To a 10 mL colorimetric tube, add a suitable aliquot of the this compound standard or sample solution.

  • Add 4.50 mL of the 5 x 10⁻⁴ M Aniline Blue solution.[4]

  • Add 2.00 mL of the borax-sodium hydroxide buffer (pH 9.8).[4]

  • Dilute to the mark with double distilled water and mix well.

  • Prepare a reagent blank using the same procedure but without the addition of this compound.

  • Measure the absorbance of the reagent blank against the sample solution at 584 nm.[3][4] The decrease in absorbance is proportional to the cysteine concentration.

5. Data Analysis:

  • Construct a calibration curve by plotting the decrease in absorbance (A_blank - A_sample) against the concentration of the this compound standards.

  • Determine the concentration of this compound in the unknown sample from the calibration curve.

Electrochemical Detection

Electrochemical sensors provide a highly sensitive and selective method for the determination of this compound. This protocol describes the use of a modified glassy carbon electrode for the electrochemical detection of L-Cysteine.

Experimental Workflow: Electrochemical Analysis

cluster_electrode Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis e1 Polish Glassy Carbon Electrode (GCE) e2 Modify GCE with nanocomposite (e.g., Pd@Ti3C2Tx) e1->e2 m1 Place modified GCE in electrochemical cell with supporting electrolyte e2->m1 m2 Add this compound standard or sample m1->m2 m3 Perform Cyclic Voltammetry (CV) or other voltammetric technique m2->m3 a1 Record voltammograms m3->a1 a2 Measure peak current a1->a2 a3 Construct calibration plot (Peak Current vs. Concentration) a2->a3 a4 Determine sample concentration a3->a4

Caption: Workflow for electrochemical detection of Cysteine.

Protocol: Electrochemical Detection using a Modified Glassy Carbon Electrode

1. Materials and Reagents:

  • This compound standard

  • Phosphate buffer solution (PBS) or other suitable supporting electrolyte

  • Materials for electrode modification (e.g., Pd@Ti3C2Tx (MXene) nanocomposite)[6]

  • Alumina slurry for polishing

2. Equipment:

  • Potentiostat/Galvanostat with a three-electrode system (working, reference, and counter electrodes)

  • Glassy Carbon Electrode (GCE)

  • Polishing materials

3. Electrode Preparation:

  • Polish the bare GCE with alumina slurry to a mirror-like finish.

  • Rinse thoroughly with deionized water and sonicate to remove any residual particles.

  • Modify the GCE surface by drop-casting a specific volume of the nanocomposite suspension (e.g., Pd@Ti3C2Tx) onto the electrode surface and allowing it to dry.[6]

4. Electrochemical Measurement:

  • Set up the three-electrode system in an electrochemical cell containing the supporting electrolyte (e.g., PBS at a specific pH).

  • Record the background voltammogram.

  • Add a known concentration of this compound to the cell and record the voltammogram (e.g., using cyclic voltammetry). The electro-oxidation of cysteine will produce a current response at a specific potential.

  • Repeat the measurement for a series of this compound concentrations to establish a calibration curve.

5. Data Analysis:

  • Measure the peak current from the voltammograms at the oxidation potential of this compound.

  • Plot the peak current as a function of this compound concentration to generate a calibration curve.

  • Measure the peak current for the unknown sample and determine its concentration from the calibration curve.

Enzymatic Assay

Enzymatic assays offer high specificity for the detection of L-Cysteine. A commercially available fluorometric assay kit provides a convenient and sensitive method for quantification.

Principle of the Fluorometric Enzymatic Assay

Cys Reduced L-Cysteine Product Thiol Product Cys->Product + Enzyme Enzyme Cysteine-specific Enzyme Enzyme->Product Fluor Fluorescent Product Product->Fluor + Probe Probe Non-fluorescent Probe Probe->Fluor Signal Fluorescence Signal (Ex/Em = 365/450 nm) Fluor->Signal is proportional to [Cysteine]

Caption: Principle of a fluorometric enzymatic assay for Cysteine.

Protocol: Fluorometric Enzymatic Assay (Based on a Commercial Kit)[8]

1. Materials and Reagents (Typically provided in the kit):

  • Cysteine Assay Buffer

  • CYS Enzyme Mix

  • CYS Converter Mix

  • Reducing Agent

  • H2S Probe

  • Cysteine Standard

2. Equipment:

  • Microplate reader capable of fluorescence measurement (Ex/Em = 365/450 nm)

  • 96-well black microplate

  • Incubator (37 °C)

  • Pipettes

3. Experimental Procedure (General Outline):

  • Standard Curve Preparation: Prepare a series of Cysteine standards by diluting the provided standard in the Cysteine Assay Buffer.

  • Sample Preparation: Prepare biological samples (serum, plasma, urine) as per the kit's instructions. This may involve a deproteinization step.

  • Reaction Setup:

    • Add standards and samples to the wells of the 96-well plate.

    • Prepare a Reaction Mix containing Cysteine Assay Buffer and CYS Enzyme Mix.

    • Add the Reaction Mix to all wells.

    • Incubate at 37 °C for 30 minutes.

    • Add the CYS Converter Mix and incubate at 37 °C for 5 minutes.

    • Add the H2S Probe.

  • Measurement: Immediately measure the fluorescence in kinetic mode at Ex/Em = 365/450 nm for at least 30 minutes at room temperature.

4. Data Analysis:

  • From the kinetic data, calculate the change in fluorescence intensity over time (ΔRFU).

  • Subtract the reagent background control reading from all standard and sample readings.

  • Plot the ΔRFU for the standards against their concentrations to generate a standard curve.

  • Determine the Cysteine concentration in the samples from the standard curve.

References

Application Notes and Protocols for DL-Cysteine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cysteine, a racemic mixture of the sulfur-containing amino acid cysteine, serves as a critical supplement in cell culture media. While L-Cysteine is the biologically active enantiomer incorporated into proteins, this compound can be a cost-effective source of this essential amino acid for various in vitro applications. Cysteine and its oxidized dimer, cystine, are vital for numerous cellular functions, including protein synthesis and structure, detoxification, and cellular signaling.[1][2] Cysteine's thiol group makes it a potent antioxidant and a rate-limiting precursor for the synthesis of glutathione (GSH), a primary intracellular antioxidant that protects cells from oxidative stress.[2][3] This document provides detailed application notes and protocols for the effective use of this compound as a supplement in cell culture media.

Key Functions in Cell Culture

  • Protein Synthesis and Structure: As a fundamental building block of proteins, cysteine's sulfhydryl group forms disulfide bonds that are crucial for the proper folding, stability, and function of many proteins, particularly secreted and extracellular proteins.[1][3]

  • Antioxidant Activity and Glutathione Synthesis: Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from damage caused by reactive oxygen species (ROS).[2][3][4] Depletion of cysteine can lead to a rapid decline in GSH levels, resulting in oxidative stress and cell death.[1]

  • Detoxification: The thiol group of cysteine can directly react with and detoxify harmful free radicals and byproducts of cellular metabolism in the cell culture medium.[1]

  • Redox Signaling: Cysteine residues in proteins can undergo reversible oxidative post-translational modifications, acting as molecular "switches" to regulate protein function and signaling pathways in response to cellular redox status.[5][6][7]

Data Presentation: Quantitative Summary

The optimal concentration of this compound supplementation can vary depending on the cell line, media formulation, and specific application. High concentrations of cysteine can be toxic to some cell lines.[8][9]

Parameter Concentration Range Cell Type/Application Observations References
General Use 0.1 - 1.0 mMVarious cell linesSupports cell growth and viability.[8]
SILAC Labeling ~0.2 mM (this compound-d1)ProteomicsOptimal concentration may need empirical determination to avoid D-amino acid toxicity.[10]
Cryopreservation 0.25 mM (L-Cysteine)Human Peritoneal Mesothelial Cells (hPMC)Increased cell viability and growth post-thaw.[11]
Toxicity Threshold > 1.0 mMVarious cell linesCan be cytotoxic, effect can be mitigated by pyruvate.[8]
Toxicity in CHO cells > 2.5 mMChinese Hamster Ovary (CHO) cellsReduced cell growth, oxidative stress, and cell cycle arrest at low seeding densities.[9]
Nrf2 Induction 0.1 - 1.6 mM (L-Cystine)HeLa, HEK293, AC16, MCF7 cellsDose-dependent induction of Nrf2 protein, a key regulator of antioxidant response.[12]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Materials:

  • This compound powder (cell culture grade)

  • Sterile, deionized, and degassed water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter and syringe

  • Laminar flow hood

Procedure:

  • Under sterile conditions in a laminar flow hood, accurately weigh the desired amount of this compound powder.

  • To prepare a high-concentration stock solution (e.g., 100 mM), dissolve the powder in sterile, deionized, and degassed water. Gently vortex to dissolve. Note: Cysteine solutions are prone to oxidation.[2] Using degassed water and minimizing headspace can help reduce oxidation.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and repeated exposure to air.

  • Store the aliquots at -20°C for long-term use. For short-term use, the solution can be stored at 2-8°C for a limited time, though -20°C is recommended to maintain stability.[2]

Protocol 2: Supplementation of Cell Culture Medium with this compound

Materials:

  • Prepared this compound stock solution

  • Pre-warmed complete cell culture medium

  • Sterile pipettes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium.

    • Example: To prepare 100 mL of medium with a final this compound concentration of 0.5 mM using a 100 mM stock solution:

      • Volume to add = (0.5 mM * 100 mL) / 100 mM = 0.5 mL

  • Under sterile conditions, add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.

  • Gently swirl the medium to ensure the supplement is evenly distributed.

  • It is recommended to use the freshly supplemented medium immediately to ensure the stability and efficacy of the cysteine.[2]

Protocol 3: Assessment of this compound Cytotoxicity

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium to create a range of final concentrations to be tested (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM).

  • Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same volume of diluent as the highest cysteine concentration).

  • Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, assess cell viability using a preferred method according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_media Supplement Cell Culture Medium prep_stock->prep_media Dilute treatment Treat Cells with Supplemented Medium prep_media->treatment cell_seeding Seed Cells cell_seeding->treatment incubation Incubate treatment->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay data_analysis Analyze Data viability_assay->data_analysis

Caption: Experimental workflow for this compound supplementation.

cysteine_metabolism_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cystine_ext DL-Cystine Cysteine_ext This compound Cystine_ext->Cysteine_ext Reduction Cystine_int Cystine Cystine_ext->Cystine_int Transport Cysteine_ext->Cystine_ext Oxidation Cysteine_int Cysteine Cysteine_ext->Cysteine_int Transport Cystine_int->Cysteine_int Reduction GSH Glutathione (GSH) Cysteine_int->GSH Rate-limiting step Proteins Protein Synthesis Cysteine_int->Proteins Detox Detoxification GSH->Detox ROS Reactive Oxygen Species (ROS) ROS->Detox

Caption: Cysteine uptake and its major intracellular roles.

redox_signaling_pathway ROS Oxidative Stress (e.g., H2O2) Cys_SH Protein-Cys-SH (Reduced) ROS->Cys_SH Cys_SOH Protein-Cys-SOH (Sulfenic Acid) Cys_SH->Cys_SOH Oxidation Cys_SOH->Cys_SH Reduction (e.g., by Thioredoxin) Cys_SSG Protein-Cys-SSG (Glutathionylation) Cys_SOH->Cys_SSG + GSH Cys_SS_Cys Protein-S-S-Protein (Disulfide Bond) Cys_SOH->Cys_SS_Cys + Protein-Cys-SH Downstream Downstream Signaling (e.g., Kinase activation, Transcription factor regulation) Cys_SOH->Downstream Altered Protein Function Cys_SSG->Cys_SH Reduction Cys_SSG->Downstream Altered Protein Function Cys_SS_Cys->Cys_SH Reduction Cys_SS_Cys->Downstream Altered Protein Function

Caption: Cysteine-mediated redox signaling pathway.

Concluding Remarks

This compound is a valuable supplement for cell culture, providing an essential amino acid necessary for cell growth, viability, and protection against oxidative stress. However, its use requires careful consideration of optimal concentration to avoid potential cytotoxicity. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their cell culture applications. For specialized applications such as biomanufacturing of therapeutics, more stable and soluble derivatives of cysteine, such as N-acetylcysteine or dipeptides, may offer advantages in process consistency and yield.[1][4][13]

References

Application Notes and Protocols for DL-Cysteine Incorporation in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the incorporation of labels at cysteine residues within proteins. Cysteine's unique thiol group offers a highly reactive and specific target for covalent modification, making it an invaluable tool in biochemical and pharmaceutical research.[1][2][3] This document covers the most common method for cysteine labeling using thiol-reactive reagents, as well as a protocol for metabolic incorporation of deuterated DL-Cysteine for quantitative proteomics.

Principles of Cysteine Labeling

The most prevalent method for labeling cysteine residues involves the reaction of the thiol group with an electrophilic moiety on a labeling reagent.[1] Maleimides are highly selective for thiols and react to form a stable thioether bond.[1][2] Iodoacetamides also react specifically with thiols under controlled pH conditions.[1] The success of the labeling reaction is dependent on several factors, including the accessibility of the cysteine residue, maintaining a reducing environment to prevent disulfide bond formation, and the removal of excess labeling reagent after the reaction.[1][2]

For proteins with multiple cysteine residues where labeling a specific cysteine is desired, advanced methods like CyMPL (Cysteine Metal Protection and Labeling) can be employed.[4][5] This technique involves protecting the target cysteine with a metal ion while other cysteines are blocked.[1]

Data Presentation

The efficiency of cysteine labeling can vary depending on the protein, the specific labeling reagent, and the reaction conditions. The following table summarizes typical quantitative data reported in the literature for maleimide-based cysteine labeling.

ParameterTypical ValueReference
Coupling Efficiency70-90%[1][2][3][6]
Specificity>95%[1][2][3][6]
Labeling Stoichiometry~1:1 (label:protein)[1]
Protein RecoveryVariable[1]

Experimental Protocols

Protocol 1: Standard Maleimide-Based Labeling of Cysteine Residues

This protocol provides a general procedure for labeling a cysteine-engineered protein with a maleimide-containing probe.[1]

Materials:

  • Cysteine-engineered protein of interest

  • Thiol-reactive labeling reagent (e.g., maleimide- or iodoacetamide-conjugated fluorophore)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[1][2]

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed[1]

  • Quenching reagent: L-cysteine or β-mercaptoethanol[1]

  • Desalting column or spin concentrator[1]

  • Organic solvent (if needed for dissolving the labeling reagent): Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[1]

Procedure:

  • Protein Preparation and Reduction:

    • Dissolve the cysteine-containing protein in the reaction buffer.

    • To ensure the cysteine residue is in its reduced, reactive state, add a 10- to 100-fold molar excess of a reducing agent like TCEP.[1] TCEP is often preferred as it does not contain a thiol group and therefore does not compete with the protein for the labeling reagent.[1][2]

    • If using DTT, it must be removed prior to adding the labeling reagent.[1][2] This can be achieved using a desalting column.

  • Labeling Reaction:

    • Dissolve the maleimide labeling reagent in a minimal amount of organic solvent (e.g., DMSO) before adding it to the protein solution.

    • Add a 10- to 20-fold molar excess of the dissolved labeling reagent to the protein solution.[1] The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM.[1] This will react with any excess maleimide reagent.[1]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess labeling reagent and quenching reagent by size-exclusion chromatography (desalting column) or spin filtration.[1]

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the concentration of the labeled protein using a protein assay (e.g., Bradford or BCA).[1]

    • Determine the concentration of the attached label by measuring its absorbance at the appropriate wavelength.[1]

    • Calculate the degree of labeling (moles of label per mole of protein).[1]

G Workflow for Maleimide-Based Cysteine Labeling cluster_prep Protein Preparation cluster_label Labeling Reaction cluster_quench Quenching cluster_purify Purification Protein Cysteine-containing Protein Reduce Add TCEP (10-100x excess) Protein->Reduce AddLabel Add Maleimide Reagent (10-20x excess) Reduce->AddLabel Incubate Incubate 1-2h RT or O/N 4°C AddLabel->Incubate Quench Add L-cysteine (~10mM) Incubate->Quench IncubateQuench Incubate 15-30 min RT Quench->IncubateQuench Purify Desalting Column / Spin Filtration IncubateQuench->Purify LabeledProtein Purified Labeled Protein Purify->LabeledProtein

Caption: Workflow for the specific labeling of a cysteine-engineered protein.

Protocol 2: Metabolic Incorporation of this compound-d1 for SILAC-based Quantitative Proteomics

This protocol outlines the use of this compound-d1 for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to achieve metabolic labeling of proteins.[7] This method is particularly useful for studying redox biology and drug-target engagement.[7]

Materials:

  • Cell line of interest

  • "Light" SILAC medium (containing natural L-Cysteine)

  • "Heavy" SILAC medium (lacking L-Cysteine, supplemented with this compound-d1)

  • Dialyzed fetal bovine serum (FBS)

  • Standard cell culture reagents and equipment

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Reagents for protein reduction (DTT), alkylation (iodoacetamide - IAA), and digestion (trypsin)[7]

  • C18 spin columns for peptide desalting[7]

  • Mass spectrometer

Procedure:

  • Cell Culture and Labeling:

    • Culture the chosen cell line in standard medium to ensure healthy, actively dividing cells.

    • Split the cells into two populations. Culture one in the "light" SILAC medium and the other in the "heavy" SILAC medium.

    • Culture the cells for at least 5-6 cell divisions (typically 1-2 weeks) to ensure near-complete incorporation of the labeled amino acid.[7]

    • (Optional but recommended) Verify >95% incorporation of this compound-d1 in the "heavy" population by mass spectrometry.[7]

  • Experimental Treatment and Cell Harvest:

    • Plate the "light" and "heavy" labeled cells.

    • Apply the experimental treatment to one population (e.g., exposure to an oxidative stressor), with the other serving as a control.[7]

    • After treatment, wash the cells with ice-cold PBS and harvest.

    • Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.[7]

  • Protein Extraction, Digestion, and Desalting:

    • Lyse the combined cell pellet and clarify the lysate by centrifugation.[7]

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.[7]

    • Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.[7]

    • Dilute the sample and digest the proteins with trypsin overnight at 37°C.[7]

    • Desalt the resulting peptides using C18 spin columns.[7]

  • Mass Spectrometry and Data Analysis:

    • Analyze the desalted peptides by LC-MS/MS.

    • Use appropriate software to identify and quantify the relative abundance of "light" and "heavy" peptides. The +1 Da mass shift per incorporated this compound-d1 allows for differentiation.[7]

G Workflow for SILAC using this compound-d1 cluster_culture Cell Culture & Labeling cluster_exp Experiment & Harvest cluster_process Sample Processing cluster_analyze Analysis Light Culture in 'Light' Medium Passage 5-6 Cell Divisions Light->Passage Heavy Culture in 'Heavy' Medium (this compound-d1) Heavy->Passage Treat Apply Experimental Treatment Passage->Treat Combine Combine 'Light' & 'Heavy' Cells (1:1) Treat->Combine Lyse Cell Lysis Combine->Lyse Digest Reduce, Alkylate, & Digest Lyse->Digest Desalt Peptide Desalting Digest->Desalt MS LC-MS/MS Analysis Desalt->MS Quantify Quantify 'Light' vs 'Heavy' Peptides MS->Quantify

Caption: A generic workflow for quantitative proteomics using SILAC with this compound-d1.

Applications in Signaling Pathway Research

Labeled proteins are frequently used to study signaling pathways. For instance, a fluorescently labeled kinase can be used to monitor its translocation or interaction with other proteins upon pathway activation. The SILAC protocol using this compound-d1 is particularly powerful for quantifying changes in protein expression and turnover within signaling pathways, such as the KEAP1-NRF2 pathway in response to oxidative stress.[7]

G Generic Kinase Signaling Cascade Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor phosphorylates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to Gene Target Gene Nucleus->Gene activates transcription of Response Cellular Response Gene->Response

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Enantiomeric Separation of D- and L-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cysteine, a crucial semi-essential amino acid, exists in two enantiomeric forms: L-cysteine, which is incorporated into proteins, and D-cysteine. While L-amino acids are predominant in nature, D-amino acids, including D-cysteine, are now recognized for their specific biological roles, such as protecting neurons against oxidative stress.[1] Consequently, the ability to accurately separate and quantify these enantiomers is critical in various fields, including pharmacology, nutrition, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) offers robust and reliable methods for this chiral separation.

This document details three primary HPLC-based strategies for resolving D- and L-cysteine:

  • Direct Separation on Chiral Stationary Phases (CSPs): Utilizes columns with a bonded chiral selector.

  • Indirect Separation via Pre-column Derivatization: Converts enantiomers into diastereomers using a chiral derivatizing agent (CDA), followed by separation on a standard achiral column.[2]

  • Separation using Chiral Mobile Phase Additives (CMPAs): Involves adding a chiral selector directly to the mobile phase for use with an achiral column.[3][4]

Method 1: Direct Enantioseparation using Chiral Stationary Phases (CSPs)

Direct separation is often preferred due to its simplicity, as it avoids extra derivatization steps.[5] The method relies on the differential interaction between the cysteine enantiomers and a chiral selector immobilized on the stationary phase, leading to different retention times. Macrocyclic glycopeptide and zwitterionic CSPs are particularly effective for amino acid separations.[1][5]

Logical Workflow for CSP-Based Separation

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_results Results Sample DL-Cysteine Sample (or Cystine + Reducing Agent) Injector Injector Sample->Injector Column Chiral Stationary Phase (CSP) Column Injector->Column Pump Pump Pump->Column Detector Detector (UV or MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Peaks Separated Peaks Chromatogram->Peaks

Caption: Workflow for direct chiral separation using a CSP.

Protocol 1A: Macrocyclic Glycopeptide CSP

This protocol is based on the use of a teicoplanin-based CSP, which is effective for separating underivatized amino acids.[5][6]

Experimental Protocol:

  • Sample Preparation: Dissolve this compound standard or sample in the mobile phase or a compatible solvent (e.g., 50:50 water:methanol) to a known concentration (e.g., 200 µg/mL).[6] If analyzing cystine, first reduce the disulfide bond using a suitable reducing agent like 1,4-dithio-dl-threitol (DTT).[1]

  • HPLC System Configuration: Set up the HPLC system according to the parameters in Table 1.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample.[6]

  • Data Acquisition: Monitor the separation at 205 nm and record the chromatogram. The D-enantiomer is typically more strongly retained on this type of column.[5]

Table 1: Quantitative Data for Macrocyclic Glycopeptide CSP Method

Parameter Condition
Column Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm[6]
Mobile Phase Water : Methanol : Formic Acid (40:60:0.02, v/v/v)[6]
Flow Rate 1.0 mL/min[6]
Column Temp. 25 °C[6]
Detector UV at 205 nm[6]

| Injection Vol. | 10 µL[6] |

Protocol 1B: Zwitterionic CSP (UHPLC-MS)

This method is highly sensitive and suitable for complex biological samples, achieving baseline resolution.[1] It incorporates a derivatization step not for chiral resolution, but to improve chromatographic behavior and mass spectrometry detection.[1]

Experimental Protocol:

  • Sample Preparation (Reduction): Treat biological samples with 1,4-dithio-dl-threitol (DTT) to ensure all cystine is reduced to cysteine.[1]

  • Derivatization (Optional, for MS): Label the cysteine enantiomers with a reagent like AccQ-Tag to enhance MS sensitivity.[1]

  • HPLC System Configuration: Set up the UHPLC-MS system according to the parameters in Table 2.

  • Equilibration: Equilibrate the column with the polar ionic mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared and derivatized sample.

  • Data Acquisition: Perform analysis using mass spectrometry. A baseline resolution (Rs) of 2.7 can be achieved, with the D-enantiomer eluting before the L-enantiomer.[1]

Table 2: Quantitative Data for Zwitterionic CSP Method

Parameter Condition
Column Chiralpak® ZWIX(+), dimensions suitable for UHPLC[1]
Mobile Phase MeOH : MeCN : H₂O (49:49:2, v/v/v) containing 50 mM formic acid and 50 mM ammonium formate[1]
Flow Rate Not specified, typical for UHPLC (e.g., 0.2-0.5 mL/min)
Detector Mass Spectrometer (MS)[1]
Resolution (Rs) 2.7 (baseline separation)[1]
LOD (D-Cysteine) 0.02 mg/L[1]

| LOQ (D-Cysteine) | 0.05 mg/L[1] |

Method 2: Indirect Enantioseparation via Pre-column Derivatization

This approach involves reacting the cysteine enantiomers with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral stationary phase, such as a C18 column.[2][4]

Logical Workflow for Pre-column Derivatization

cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC System cluster_results Results Sample This compound Sample Derivatization Reaction (forms diastereomers) Sample->Derivatization CDA Chiral Derivatizing Agent (CDA) CDA->Derivatization Diastereomers L-Cys-CDA D-Cys-CDA Derivatization->Diastereomers Injector Injector Diastereomers->Injector Column Achiral Column (e.g., C18) Injector->Column Detector Detector (Fluorescence or UV) Column->Detector Separated_Peaks Separated Diastereomer Peaks Detector->Separated_Peaks

Caption: Workflow for indirect separation via pre-column derivatization.

Protocol 2A: Derivatization with OPA and a Chiral Thiol

o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[7] By using an enantiomerically pure thiol, such as N-acetyl-L-cysteine (NAC) or N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys), diastereomers are formed that can be separated on a reversed-phase column.[7][8]

Experimental Protocol:

  • Reagent Preparation:

    • OPA-Thiol Reagent: Prepare a solution containing OPA and the chosen chiral thiol (e.g., N-acetyl-L-cysteine). A typical preparation involves mixing solutions of OPA and NAC.[7]

  • Derivatization:

    • Mix the sample containing D/L-cysteine with the OPA-thiol reagent.

    • Allow the reaction to proceed for a defined time (e.g., 150 seconds) at room temperature.[7] The reaction is rapid.

  • HPLC Analysis:

    • Immediately inject a portion of the reaction mixture onto the HPLC system configured with a standard C18 column.

    • Use a mobile phase gradient suitable for separating the diastereomers (see Table 3 for an example).

    • Detect the derivatives using a fluorescence detector.

Table 3: Representative Quantitative Data for OPA/Chiral Thiol Method

Parameter Condition
Derivatizing Agents o-Phthalaldehyde (OPA) + N-acetyl-L-cysteine (NAC) or N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys)[7][8]
Column Reversed-Phase C18 (e.g., CAPCELL PAK C18 MG II, 4.6 x 200 mm)[8]
Mobile Phase Gradient elution using aqueous buffer (e.g., acetate or phosphate) and an organic modifier (e.g., Acetonitrile or Methanol)
Detector Fluorescence Detector (e.g., Ex: 340 nm, Em: 450 nm for isoindoles)

| Resolution (Rs) | Values > 2.0 are typically achievable for target amino acids.[8] |

Method 3: Enantioseparation using Chiral Mobile Phase Additives (CMPAs)

In this technique, an achiral column is used, but a chiral selector is added to the mobile phase.[3] The selector forms transient, diastereomeric complexes with the analyte enantiomers in the mobile phase.[3] These complexes have different stabilities and/or partitioning behavior between the mobile and stationary phases, enabling separation. Chiral ligand-exchange chromatography is a common application of this principle.

Logical Workflow for CMPA-Based Separation

cluster_prep Sample & Mobile Phase cluster_hplc HPLC System cluster_results Results Sample This compound Sample Injector Injector Sample->Injector MobilePhase Mobile Phase MobilePhase_CMPA Mobile Phase + CMPA MobilePhase->MobilePhase_CMPA CMPA Chiral Mobile Phase Additive (CMPA) CMPA->MobilePhase_CMPA Pump Pump MobilePhase_CMPA->Pump Column Achiral Column (e.g., C18) Injector->Column Pump->Column Detector Detector (UV) Column->Detector Separated_Peaks Separated Enantiomer Peaks Detector->Separated_Peaks

References

Application Notes and Protocols for Studying Oxidative Stress Using DL-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DL-Cysteine in the study of oxidative stress. This compound, a sulfur-containing amino acid, plays a pivotal role in cellular redox homeostasis. It serves as a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant, and can also exert direct antioxidant effects.[1][2][3][4][5] However, under certain conditions, particularly in the presence of transition metals, cysteine can also exhibit pro-oxidant properties, making it a versatile tool for investigating the complex mechanisms of oxidative stress.[6]

I. Principle of Action

This compound's primary role in mitigating oxidative stress stems from its function as a rate-limiting substrate for the synthesis of glutathione.[3] Glutathione is a tripeptide that directly scavenges reactive oxygen species (ROS) and is a cofactor for antioxidant enzymes such as glutathione peroxidase (GPx).[1][5] By supplementing with this compound, researchers can modulate intracellular GSH levels and thereby influence the cellular response to oxidative insults.

Conversely, the thiol group in cysteine can participate in redox cycling of metal ions, such as copper, leading to the generation of ROS.[6] This dual nature allows for the investigation of both the protective and potentially damaging effects of thiols in biological systems. N-acetylcysteine (NAC), a more stable precursor of L-Cysteine, is also widely used in research for its antioxidant and mucolytic properties.[3][4][7][8]

II. Key Applications in Oxidative Stress Research

  • Modulation of Intracellular Glutathione Levels: Investigating the impact of GSH depletion and repletion on cellular signaling pathways, apoptosis, and cell survival under oxidative stress.

  • Evaluation of Antioxidant Efficacy: Assessing the protective effects of this compound or its derivatives against various oxidative stressors, such as hydrogen peroxide (H₂O₂), menadione, or drug-induced oxidative damage.

  • Investigation of Redox-Sensitive Signaling Pathways: Studying the role of cysteine and redox signaling in pathways such as the Keap1-Nrf2 pathway, which regulates the expression of antioxidant genes.

  • Pro-oxidant Effects and Metal-Induced Oxidative Stress: Examining the mechanisms by which cysteine, in the presence of metal ions, can contribute to oxidative damage.

  • Drug Development: Screening for novel therapeutic agents that target cysteine metabolism or redox signaling to combat oxidative stress-related diseases.

III. Experimental Protocols

Here, we provide detailed protocols for key experiments commonly used to study the effects of this compound on oxidative stress.

A. Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[1][2]

Protocol:

  • Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound and/or an oxidative stressor for the specified duration. Include appropriate controls (untreated, vehicle-treated, and positive control with an ROS inducer like H₂O₂).

  • DCFH-DA Staining:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO.

    • Immediately before use, dilute the stock solution to a final working concentration of 10-20 µM in serum-free cell culture medium.

    • Remove the treatment medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Measurement:

    • After incubation, remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

B. Assessment of Cell Viability (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[8][9][10][11]

Protocol:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and treat with this compound and/or an oxidative stressor as described in the ROS protocol.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL stock solution of MTT in PBS.

    • After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

C. Quantification of Lipid Peroxidation (Malondialdehyde - MDA Assay)

Principle: Malondialdehyde (MDA) is a major product of lipid peroxidation and is a widely used marker of oxidative damage. The thiobarbituric acid reactive substances (TBARS) assay is a common method for measuring MDA. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.[12][13][14][15]

Protocol:

  • Sample Preparation:

    • Cells: Harvest cells, wash with PBS, and lyse by sonication or homogenization in a suitable lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation.

    • Tissues: Homogenize tissues in cold lysis buffer with BHT.

    • Centrifuge the lysate to remove debris.

  • TBA Reaction:

    • To 100 µL of the sample lysate, add 100 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a new tube.

    • Add 200 µL of 0.67% TBA to the supernatant.

    • Incubate the mixture at 95°C for 60 minutes.

  • Measurement:

    • Cool the samples on ice and centrifuge briefly.

    • Measure the absorbance of the supernatant at 532 nm.

    • Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.

D. Measurement of Glutathione Peroxidase (GPx) Activity

Principle: Glutathione peroxidase (GPx) catalyzes the reduction of hydroperoxides by oxidizing reduced glutathione (GSH) to oxidized glutathione (GSSG). The activity of GPx can be measured indirectly by a coupled reaction with glutathione reductase (GR), which reduces GSSG back to GSH using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[4][5][6][16]

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates as described for the MDA assay.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 50 mM, pH 7.0)

    • Glutathione reductase

    • Reduced glutathione (GSH)

    • NADPH

  • Assay Procedure:

    • Add the sample lysate to the reaction mixture in a 96-well UV-transparent plate.

    • Initiate the reaction by adding a substrate for GPx, such as cumene hydroperoxide or hydrogen peroxide.

    • Immediately measure the decrease in absorbance at 340 nm over several minutes using a microplate reader.

  • Calculation: Calculate the GPx activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH.

IV. Data Presentation

The following tables summarize quantitative data from studies investigating the effects of L-Cysteine and its derivative, N-acetylcysteine (NAC), on various markers of oxidative stress.

Table 1: Effect of L-Cysteine on ROS Levels and Cell Viability in Neuronal Cells

TreatmentConcentration% ROS Production (relative to DMNQ)% Cell Viability (relative to DMNQ)Reference
DMNQ (ROS inducer)5 µM100%100%[17][18]
L-Cysteine + DMNQ0.5 mM~75%~110%[17][18]
L-Cysteine + DMNQ1 mM~60%~120%[17][18]
L-Cysteine + DMNQ2 mM~50%~130%[17][18]

DMNQ: 2,3-dimethoxy-1,4-naphthoquinone

Table 2: Effect of L-Cysteine on Oxidative Stress Markers in Cisplatin-Induced Testicular Damage in Rats

TreatmentLipid Peroxidation (nmol/g tissue)Superoxide Dismutase (U/mg protein)Catalase (U/mg protein)Glutathione (µmol/g tissue)Reference
Control~1.5~12~8~2.5[19]
Cisplatin (2 mg/kg)~3.0~6~4~1.5[19]
Cisplatin + L-Cysteine~2.0~9~6~2.0[19]

Table 3: Meta-analysis of the Effect of N-Acetylcysteine (NAC) Supplementation on Oxidative Stress and Inflammatory Markers

MarkerStandardized Mean Difference (SMD)95% Confidence Intervalp-valueReference
Malondialdehyde (MDA)-1.44 µmol/L-2.05, -0.84< 0.001[7]
Interleukin-8 (IL-8)-2.56 pg/ml-3.89, -1.23< 0.001[7]
Homocysteine-1.45 pg/ml-2.74, -0.170.027[7]

V. Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the use of this compound in oxidative stress research.

G cluster_0 Cellular Response to Oxidative Stress cluster_1 This compound Intervention ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis DL_Cysteine This compound GSH_Synthesis Glutathione (GSH) Synthesis DL_Cysteine->GSH_Synthesis ROS_Scavenging Direct ROS Scavenging DL_Cysteine->ROS_Scavenging GPx Glutathione Peroxidase (GPx) GSH_Synthesis->GPx GPx->ROS Neutralizes ROS_Scavenging->ROS Neutralizes

Caption: this compound's role in mitigating oxidative stress.

G cluster_workflow Experimental Workflow: Assessing this compound's Antioxidant Effect start Start: Cell Culture treatment Treatment: - Control - Oxidative Stressor - this compound +  Oxidative Stressor start->treatment ros_assay ROS Measurement (DCFH-DA Assay) treatment->ros_assay viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay lipid_peroxidation_assay Lipid Peroxidation (MDA Assay) treatment->lipid_peroxidation_assay antioxidant_enzyme_assay Antioxidant Enzyme Activity (GPx, SOD, CAT) treatment->antioxidant_enzyme_assay data_analysis Data Analysis and Interpretation ros_assay->data_analysis viability_assay->data_analysis lipid_peroxidation_assay->data_analysis antioxidant_enzyme_assay->data_analysis

Caption: Workflow for evaluating this compound's antioxidant effects.

G cluster_pathway Keap1-Nrf2 Antioxidant Response Pathway oxidative_stress Oxidative or Electrophilic Stress cysteine_modification Cysteine Modification on Keap1 oxidative_stress->cysteine_modification keap1_nrf2_complex Keap1-Nrf2 Complex (Cytoplasm) cysteine_modification->keap1_nrf2_complex Dissociates nrf2_release Nrf2 Release and Stabilization keap1_nrf2_complex->nrf2_release nrf2_translocation Nrf2 Translocation to Nucleus nrf2_release->nrf2_translocation are Antioxidant Response Element (ARE) nrf2_translocation->are Binds to gene_expression Increased Expression of Antioxidant Genes (e.g., GCL, HO-1) are->gene_expression dl_cysteine This compound can modulate this pathway by influencing redox state dl_cysteine->oxidative_stress

Caption: this compound's influence on the Keap1-Nrf2 pathway.

References

Application Notes: DL-Cysteine as a Dough Conditioner in the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cysteine, and more commonly its L-enantiomer, L-Cysteine, is a semi-essential amino acid widely utilized in the baking industry as a dough conditioner.[1][2] Its primary function is to act as a reducing agent, modifying the protein structure of the dough to improve its handling properties and the quality of the final baked product.[1][2][3] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in food industry applications, specifically targeting researchers and scientists in food science and drug development. While this compound can be derived from animal sources like feathers and hair, vegetarian-grade L-Cysteine produced via fermentation from plant-based raw materials is also commercially available.[1][4]

Mechanism of Action

The functionality of L-Cysteine as a dough conditioner stems from its ability to break disulfide bonds (-S-S-) within the gluten protein network.[4][5] Gluten, composed of glutenin and gliadin proteins, forms a viscoelastic network that gives dough its structure. The disulfide bonds in glutenin contribute significantly to the dough's strength and elasticity.

L-Cysteine, containing a thiol group (-SH), cleaves these disulfide bonds, resulting in the formation of smaller, more mobile protein units and a corresponding increase in free thiol groups.[4][6] This action weakens the gluten network, leading to a more relaxed and extensible dough.[4][5]

The following diagram illustrates the chemical mechanism of L-Cysteine's action on the gluten network.

G cluster_0 Strong Gluten Network cluster_1 Addition of L-Cysteine cluster_2 Weakened Gluten Network Glutenin-S-S-Glutenin Glutenin-S-S-Glutenin (Strong, Elastic Dough) Glutenin-SH 2 Glutenin-SH (Relaxed, Extensible Dough) Glutenin-S-S-Glutenin->Glutenin-SH Reduction Reaction L-Cysteine 2 R-SH (L-Cysteine) R-S-S-R Cystine

Mechanism of L-Cysteine on Gluten

Applications and Quantitative Effects

The addition of this compound to dough formulations offers several advantages in industrial baking operations:

  • Reduced Mixing Time and Energy Consumption : By weakening the gluten network, L-Cysteine allows the dough to develop more rapidly, leading to shorter mixing times and reduced energy input.[6][7] Mixing time can be reduced by up to 47%.[6]

  • Improved Dough Machinability : The increased extensibility and reduced elasticity of the dough make it easier to handle and process through automated equipment, such as dividers and moulders.[4][5]

  • Enhanced Pan Flow : The relaxed dough flows more easily to fill the baking pan, resulting in a more uniform shape of the final product.[1]

  • Increased Loaf Volume and Improved Crumb Structure : L-Cysteine can lead to a finer and more uniform crumb structure and has been shown to increase loaf volume by up to 9%.[6]

  • Compensation for High-Protein Flours : It is particularly effective in managing strong flours with high protein content, which can otherwise produce overly tough and elastic doughs.[5]

Quantitative Data on Dough Properties

The following tables summarize the quantitative effects of L-Cysteine on various dough and bread parameters.

Table 1: Effect of L-Cysteine on Dough Rheology (Extensograph Data)

ParameterControl (0 ppm)L-Cysteine (2 ppm)L-Cysteine (20 ppm)L-Cysteine (40 ppm)Inactivated Yeast (300 ppm)
Resistance to Extension (BU) ~650~300170130~450
Extensibility (mm) ~140~180--~160
Energy (cm²) -----

Table 2: Effect of L-Cysteine on Dough Rheology (Alveograph and Farinograph Data)

ParameterControl (0 ppm)L-Cysteine (20 ppm)L-Cysteine (40 ppm)
Tenacity (P, mmH₂O) 94.974.962.0
Extensibility (L, mm) 77.4--
Farinograph Water Absorption (%) 58.057.557.2
Dough Development Time (min) 5.54.84.2
Dough Stability (min) 8.06.55.0

Data adapted from a study by G. Lazaridou et al. (2021).[5]

Table 3: Recommended Usage Levels and Regulatory Limits

ApplicationRecommended DosageMaximum Permitted Level (FDA)
Yeast-leavened baked goods and baking mixes 0.5 - 5 g / 100 kg flour (5 - 50 ppm)90 ppm (0.009 parts per 100 parts flour)

Sources:[1][4][9]

Experimental Protocols

Evaluation of Dough Rheological Properties using an Extensograph

This protocol is based on the AACC International Method 54-10.01.

Objective: To measure the resistance to extension and extensibility of a dough treated with this compound.

Materials and Equipment:

  • Flour

  • Distilled water

  • Salt (NaCl)

  • This compound hydrochloride

  • Farinograph or Pin Mixer for dough preparation

  • Brabender Extensograph

  • Analytical balance

  • Thermostatically controlled water bath (30°C)

Procedure:

  • Dough Preparation:

    • Prepare a dough using a Farinograph or a pin mixer.[4] A typical formulation includes 300g of flour, 6g of salt, distilled water, and the desired concentration of this compound.[10]

    • The amount of water added should be sufficient to achieve a dough consistency of 500 Brabender Units (BU).[5]

    • Mix the dough to its optimal development time as determined by the Farinograph curve.

  • Sample Preparation:

    • Divide the mixed dough into two 150g pieces.[3][10]

    • Round each dough piece using the Extensograph's ball homogenizer.

    • Shape the rounded dough into a cylindrical test piece using the moulder.

  • Resting (Proofing):

    • Place the cylindrical dough pieces into the dough holders and allow them to rest in the Extensograph's temperature-controlled chamber at 30°C for 45, 90, and 135 minutes.[5]

  • Stretching:

    • After each resting period, place the dough holder onto the Extensograph's stretching mechanism.

    • Initiate the stretching process, where a hook pulls the dough downwards at a constant speed until it ruptures.[5]

  • Data Analysis:

    • The Extensograph records a curve (extensogram) of resistance (in BU) versus stretching distance (in mm).

    • From the extensogram, determine the following parameters:

      • Resistance to Extension (Rmax): The maximum height of the curve, indicating dough strength.

      • Extensibility (E): The length of the curve, indicating how far the dough can be stretched before breaking.

      • Energy (A): The area under the curve, representing the overall work required to stretch the dough.

The following diagram outlines the experimental workflow for evaluating dough conditioners.

G cluster_0 Preparation cluster_1 Dough Processing cluster_2 Analysis Ingredients Weigh Flour, Water, Salt, This compound Mixing Mix to Optimal Development (Farinograph/Mixer) Ingredients->Mixing Divide Divide Dough (e.g., 150g pieces) Mixing->Divide Round_Mold Round and Mold Divide->Round_Mold Rest Rest Dough (e.g., 45, 90, 135 min at 30°C) Round_Mold->Rest Stretch Stretch Dough on Extensograph Rest->Stretch Record Record Extensogram Stretch->Record Analyze Analyze Rmax, Extensibility, Energy Record->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Preventing DL-Cysteine Oxidation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Cysteine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the oxidative instability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason my this compound solution becomes cloudy or forms a precipitate?

A1: The primary degradation pathway for this compound in solution is oxidation. The thiol (-SH) group in the this compound molecule is susceptible to oxidation, which leads to the formation of DL-Cystine, a disulfide dimer. DL-Cystine is significantly less soluble in water than this compound, which can lead to precipitation in the solution.[1]

Q2: What factors accelerate the oxidation of this compound solutions?

A2: Several factors can accelerate the oxidation of this compound solutions:

  • Presence of Oxygen: Exposure to atmospheric oxygen is a major contributor to oxidation.[1]

  • pH: Neutral or alkaline pH significantly increases the rate of oxidation.[1][2][3][4] The deprotonated thiol group (thiolate anion), which is more prevalent at higher pH, is more susceptible to oxidation.

  • Heavy Metal Ions: The presence of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation process.[1][5][6][7]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.[1]

  • Light Exposure: Exposure to light can also promote oxidative degradation.[1]

Q3: What are the most effective general strategies to prevent the oxidation of my this compound solution?

A3: To prevent oxidation, it is crucial to control the factors mentioned above. Key preventive measures include:

  • pH Adjustment: Maintaining an acidic pH (ideally between 1 and 3) significantly slows down the oxidation rate.[1][8]

  • Deoxygenation: Removing dissolved oxygen from the solvent (e.g., water) by methods such as boiling, sparging with an inert gas (nitrogen or argon), or sonication is highly effective.[1][8][9]

  • Use of Antioxidants: Adding antioxidants to the solution can effectively inhibit oxidation.[1][10]

  • Use of Chelating Agents: Including a chelating agent like EDTA sequesters metal ions that catalyze oxidation.[1][11][12][13]

  • Inert Atmosphere: Preparing and storing the solution under an inert atmosphere (e.g., in a nitrogen-filled glovebox) minimizes contact with oxygen.[1]

  • Low-Temperature Storage: Storing the solution at low temperatures (e.g., 2-8°C or frozen) can reduce the degradation rate.[1][9]

  • Light Protection: Storing solutions in amber vials or wrapping containers in foil protects them from light.[1]

Q4: Which antioxidants are most effective for stabilizing this compound solutions?

A4: Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for stabilizing L-Cysteine solutions. It acts as a sacrificial agent, being preferentially oxidized over L-Cysteine.[1] Other thiol-containing compounds like glutathione can also serve as antioxidants.[14][15][16]

Q5: Can I autoclave my this compound solution for sterilization?

A5: Autoclaving can be used for sterilization, but it is important to take precautions to prevent oxidation, which is accelerated at high temperatures. If autoclaving is necessary, the solution should be prepared with deoxygenated water and sealed in a container with an inert gas headspace.[1][8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Solution turns cloudy immediately or shortly after preparation. Rapid oxidation to insoluble cystine.Prepare the solution using deoxygenated water.[8] Ensure the pH is in the acidic range (pH 1-3).[1][8] Prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon).[9]
Precipitate forms during storage, even at low temperatures. Slow oxidation over time, catalyzed by trace metal ions or dissolved oxygen.Add a chelating agent such as EDTA (e.g., 1 mM) to the solution to sequester metal ions.[1][11] Add an antioxidant like ascorbic acid (e.g., 0.1% w/v).[1] Aliquot the solution into single-use vials to minimize repeated exposure to air.[9]
Inconsistent experimental results using the this compound solution. Degradation of the this compound stock solution.Prepare fresh solutions for each experiment.[9] If using a frozen stock, use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles.[9] Store aliquots at -80°C for longer-term stability.[9]
Solution color changes over time (e.g., yellowing). Formation of various oxidation byproducts.Protect the solution from light by storing it in amber vials or wrapping the container in foil.[1] Ensure all preventative measures (deoxygenation, low pH, antioxidants, chelators) are in place.

Data Presentation: Efficacy of Stabilization Methods

The following table summarizes the expected stability of this compound solutions under various conditions.

Stabilizer(s) Concentration Storage Conditions Expected % this compound Remaining (after 7 days)
None-Room Temperature, Exposed to Air< 50%[1]
pH AdjustmentpH 1-3Room Temperature, Exposed to AirIncreased stability compared to neutral pH[17]
Deoxygenation (N₂ Purge)-Room Temperature, Sealed> 99% (in acidic solution)[17]
Ascorbic Acid0.1% (w/v)Room Temperature, Exposed to AirSignificantly higher than without stabilizer[1]
EDTA1 mMRoom Temperature, Exposed to AirImproved stability by chelating metal ions[1]
Combined Approach pH 1-3, 0.1% Ascorbic Acid, 1 mM EDTA2-8°C, Deoxygenated, Light ProtectedHigh stability expected

Note: The exact stability will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 100 mM this compound Stock Solution

This protocol outlines the steps to prepare a stabilized stock solution of this compound to minimize oxidation.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q)

  • Ascorbic acid (optional)

  • EDTA (optional)

  • Nitrogen or Argon gas source

  • Sterile, sealed vials (amber glass recommended)

Procedure:

  • Deoxygenate the Water:

    • Take a suitable volume of high-purity water in a flask.

    • Deoxygenate by either:

      • Boiling for at least 15 minutes and then allowing it to cool to room temperature under a stream of nitrogen or argon gas.

      • Sparging the water with nitrogen or argon gas for at least 30 minutes.[1][8]

  • Weighing:

    • In a clean, dry weighing boat, accurately weigh the required amount of this compound to prepare a 100 mM solution.

  • Dissolution:

    • Transfer the weighed this compound to a sterile container.

    • Add the deoxygenated water to about 80% of the final desired volume.

    • Gently swirl to dissolve the powder.

  • pH Adjustment:

    • Measure the pH of the solution. For optimal stability, adjust the pH to be between 1 and 3 using a suitable acid (e.g., HCl) if necessary.[1][8]

  • Addition of Stabilizers (Recommended):

    • For enhanced stability, add ascorbic acid to a final concentration of 0.1% (w/v).[1]

    • Add EDTA to a final concentration of 1 mM.[1]

  • Final Volume Adjustment:

    • Add deoxygenated water to reach the final desired volume.

  • Inert Gas Purging:

    • Purge the headspace of the container with nitrogen or argon gas for 1-2 minutes to displace any remaining oxygen.[1]

  • Storage:

    • Immediately seal the vial tightly.

    • For short-term storage, keep at 2-8°C. For long-term storage, aliquot into single-use vials and store at -20°C or -80°C.[9]

Visualizations

DL_Cysteine_Oxidation_Pathway Cysteine This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) Cysteine->Thiolate High pH Cystine DL-Cystine (R-S-S-R) (Insoluble Precipitate) Cysteine->Cystine Sulfenic_Acid Sulfenic Acid (R-SOH) Cysteine->Sulfenic_Acid H₂O₂ O2 O₂, Metal Ions Thiolate->Cystine Sulfinic_Acid Sulfinic Acid (R-SO₂H) Sulfenic_Acid->Sulfinic_Acid Further_Oxidation Further Oxidation Sulfonic_Acid Sulfonic Acid (R-SO₃H) Sulfinic_Acid->Sulfonic_Acid O2->Cystine Further_Oxidation->Sulfinic_Acid

Caption: this compound Oxidation Pathway.

Experimental_Workflow start Start deoxygenate 1. Deoxygenate Water (Boil or Sparge with N₂/Ar) start->deoxygenate weigh 2. Weigh this compound deoxygenate->weigh dissolve 3. Dissolve in Deoxygenated Water weigh->dissolve stabilize 4. Add Stabilizers (e.g., Ascorbic Acid, EDTA) dissolve->stabilize ph_adjust 5. Adjust to Acidic pH (1-3) stabilize->ph_adjust final_volume 6. Adjust to Final Volume ph_adjust->final_volume purge 7. Purge Headspace with N₂/Ar final_volume->purge store 8. Store Properly (Aliquoted, -20°C to -80°C, Protected from Light) purge->store end Stable Solution store->end

Caption: Workflow for Preparing Stabilized this compound Solution.

Prevention_Logic cluster_causes Causes of Oxidation cluster_preventions Preventative Measures oxygen Dissolved Oxygen oxidation This compound Oxidation oxygen->oxidation metal_ions Metal Ions (Cu²⁺, Fe³⁺) metal_ions->oxidation high_ph High pH (>7) high_ph->oxidation deoxygenation Deoxygenation (N₂/Ar Purge) deoxygenation->oxidation Counters chelation Chelating Agents (EDTA) chelation->oxidation Counters acidification Acidification (pH 1-3) acidification->oxidation Counters antioxidants Antioxidants (Ascorbic Acid) antioxidants->oxidation Counters

Caption: Factors Causing Oxidation and Corresponding Preventions.

References

Technical Support Center: DL-Cysteine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Cysteine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common stability and degradation issues encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is oxidation.[1][2] The thiol group (-SH) of cysteine is highly susceptible to oxidation, leading to the formation of a disulfide bond with another cysteine molecule to create cystine.[1][2][3] This process can be accelerated by factors such as exposure to air (oxygen), light, higher pH, and the presence of metal ions.[1][4][5] Further oxidation can lead to the formation of sulfinic and sulfonic acids.[2][6]

Q2: What are the optimal storage conditions for solid this compound?

For long-term stability, solid (lyophilized) this compound should be stored at -20°C, protected from light, and in a desiccated environment.[1][7] Storing under an inert atmosphere, such as argon or nitrogen, is also recommended to minimize oxidation.[1][4] For extended periods, storage at -80°C is a viable option to further minimize degradation.[1]

Q3: How should I prepare and store this compound solutions to maintain stability?

This compound solutions are significantly less stable than the solid form and should ideally be prepared fresh for each experiment.[1] To prepare solutions, use sterile, de-gassed, oxygen-free water or buffers (e.g., phosphate buffer at a slightly acidic to neutral pH).[1][8] If short-term storage is necessary, store the solution at 4°C for no longer than a week.[1] For longer-term storage, prepare single-use aliquots and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

Q4: How does pH affect the stability of this compound in solution?

The stability of this compound in solution is highly pH-dependent. Cysteine is more stable in acidic solutions.[4][8] As the pH increases towards neutral and alkaline conditions, the thiol group is more easily deprotonated to the thiolate anion, which is more susceptible to oxidation.[9] Therefore, to minimize oxidation, it is advisable to prepare and store cysteine solutions in slightly acidic buffers, although the optimal pH will depend on the specific experimental requirements.

Q5: What analytical methods can be used to monitor this compound degradation?

High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the degradation of this compound.[1][10] By separating the components of a sample, HPLC can be used to quantify the remaining intact this compound and identify degradation products like cystine.[1] Other methods include mass spectrometry (MS) and spectroscopic techniques.[11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or non-reproducible experimental results. Degradation of this compound stock solution due to improper storage or handling.[1]Prepare fresh this compound solutions for each experiment. If using a frozen stock, use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles.[1] Ensure solutions are prepared with de-gassed, oxygen-free solvents and stored under an inert atmosphere.[1]
Appearance of unexpected peaks in HPLC or MS analysis. Oxidation of this compound to its dimer, cystine, or other oxidized forms.[1][2]Confirm the mass of the unexpected peak to see if it corresponds to cystine or other potential degradation products. Implement stricter anaerobic handling techniques, such as purging solutions with nitrogen or argon gas.[1]
Loss of compound activity or concentration over a short period. Adsorption of this compound to the surface of plastic containers.Use low-protein-binding microcentrifuge tubes and pipette tips to minimize surface adsorption.[1]
Rapid discoloration of the this compound solution. Contamination with heavy metals (e.g., copper, iron) which can catalyze oxidation.[5][13]Use high-purity, metal-free reagents and glassware. Consider the use of a chelating agent like EDTA in your buffer, if compatible with your experiment, to sequester trace metal ions.

Quantitative Data on Stability

The stability of this compound is highly dependent on the storage conditions. The following table provides an overview of expected stability based on general knowledge. Researchers are strongly encouraged to perform their own stability studies for critical applications.

Storage ConditionFormExpected Stability (Time to >95% Purity)Primary Degradation Product
-80°C, desiccated, dark, under ArgonSolid (Lyophilized)> 1 yearNegligible
-20°C, desiccated, darkSolid (Lyophilized)Several yearsCystine (slow formation)[1]
4°C, desiccated, darkSolid (Lyophilized)MonthsCystine[1]
Room Temperature (20-25°C), exposed to air and lightSolid (Lyophilized)Days to WeeksCystine and other oxides[1]
4°C, in aqueous buffer (pH 7)Solution< 1 weekCystine[1]
-80°C, in aqueous buffer (pH 7), single-use aliquotsSolutionMonthsCystine (minimal)[1]

Experimental Protocols

Protocol for Assessing the Stability of a this compound Solution

This protocol outlines a general procedure to determine the stability of a this compound solution under various storage conditions using HPLC analysis.

1. Materials:

  • This compound (lyophilized powder)

  • Oxygen-free buffer (e.g., phosphate buffer, pH adjusted as required)

  • Low-protein-binding microcentrifuge tubes

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid)[1]

2. Solution Preparation:

  • Allow the lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation.[1]

  • Prepare a stock solution (e.g., 10 mM) in the desired oxygen-free buffer.[1] It is recommended to purge the buffer with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes before dissolving the this compound.

  • Immediately after preparation, divide the stock solution into multiple aliquots in low-protein-binding tubes.[1] One aliquot should be analyzed immediately (T=0).

3. Storage Conditions:

  • Store the aliquots under the different conditions to be tested (e.g., 4°C, -20°C, -80°C, room temperature, exposure to light vs. dark).[1]

4. HPLC Analysis:

  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition.

  • Inject a defined volume of the sample into the HPLC system.

  • Monitor the peak area of this compound and the appearance of any new peaks, particularly the peak corresponding to the cystine dimer.[1]

5. Data Evaluation:

  • Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.[1]

  • Plot the percentage of intact this compound versus time for each storage condition to determine the degradation rate.[1]

Visualizations

DL_Cysteine_Degradation_Pathway DLCysteine1 This compound Cystine Cystine (Disulfide Dimer) DLCysteine1->Cystine Oxidation (+ O2, Metal Ions, pH > 7) DLCysteine2 This compound DLCysteine2->Cystine FurtherOxidation Further Oxidized Products (e.g., Sulfinic Acid, Sulfonic Acid) Cystine->FurtherOxidation Oxidation

Caption: Primary degradation pathway of this compound via oxidation to Cystine.

Experimental_Workflow_Stability_Assessment cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare this compound Stock Solution (Oxygen-free buffer) Aliquot Create Single-Use Aliquots Prep->Aliquot T0 T=0 Analysis Aliquot->T0 Storage Store at Various Conditions (e.g., 4°C, -20°C, RT) Aliquot->Storage HPLC HPLC Analysis at Time Points Storage->HPLC Data Data Evaluation (% Remaining this compound) HPLC->Data

Caption: Workflow for assessing the stability of this compound solutions.

References

Technical Support Center: Optimizing DL-Cysteine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Cysteine in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for my cell line?

The optimal concentration of this compound can vary significantly depending on the cell line. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cells. However, based on published data, some general guidelines are available:

  • Chinese Hamster Ovary (CHO) Cells: Concentrations greater than 2.5 mM have been shown to reduce cell growth due to increased oxidative stress and cell cycle arrest.[1]

  • HeLa Cells: An optimal growth concentration is around 0.1 µM/ml. Concentrations in the range of 1 to 10 µM/ml may cause growth inhibition.[2][3][4]

  • General Media Formulations: Many common media, such as DMEM, contain L-Cystine (the oxidized form of Cysteine) at a concentration of approximately 200 µM.[5]

Q2: I'm observing precipitate in my media after adding this compound. What is the cause and how can I prevent it?

Precipitation is a common issue and is often due to the oxidation of the more soluble L-Cysteine to the less soluble L-Cystine. This process can be accelerated by factors such as neutral or alkaline pH and the presence of metal ions like copper and iron in the medium.

Solutions:

  • Prepare fresh this compound solutions immediately before use.

  • Store stock solutions at an acidic pH to improve stability.

  • Consider using a chelating agent to minimize the catalytic effect of metal ions.

Q3: My cells show reduced viability and growth after this compound supplementation. What could be the problem?

High concentrations of this compound can be cytotoxic. This toxicity is often linked to the generation of reactive oxygen species (ROS) and the induction of oxidative stress.

Troubleshooting Steps:

  • Optimize Concentration: Perform a dose-response curve to identify the optimal, non-toxic concentration for your cell line (see Experimental Protocols section).

  • Add Pyruvate: Supplementing your media with pyruvate (e.g., 5 mM) can help mitigate this compound cytotoxicity, likely by forming a non-toxic complex.

  • Monitor Oxidative Stress: Use assays to measure intracellular ROS levels to confirm if oxidative stress is the underlying cause.

Q4: What is the difference between L-Cysteine and this compound in cell culture?

L-Cysteine is the biologically active isomer. This compound is a racemic mixture, containing both the D- and L-isomers. While cells primarily utilize L-Cysteine, the DL-form is often used in cell culture media. It's important to be consistent with the form used in your experiments.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitate in Media Oxidation of L-Cysteine to L-Cystine.Prepare fresh this compound solutions. Store stock solutions at an acidic pH.
Reduced Cell Viability/Growth Cytotoxicity from high concentrations of this compound. Increased oxidative stress.Perform a dose-response experiment to determine the optimal concentration. Supplement media with pyruvate.
Inconsistent Experimental Results Degradation of this compound stock solution. Variability in cell plating or health.Prepare fresh stock solutions for each experiment. Ensure consistent cell passage number and even plating.
Unexpected Changes in Apoptosis This compound can modulate apoptotic pathways.Analyze the expression of apoptosis-related proteins (e.g., caspases, Bcl-2 family) to understand the mechanism.

Quantitative Data Summary

The following table summarizes recommended and experimentally observed concentrations of Cysteine/Cystine for different cell lines.

Cell LineFormRecommended/Observed ConcentrationEffectReference
CHO L-Cysteine> 2.5 mMReduced cell growth, oxidative stress[1]
HeLa L-Cyst(e)ine0.1 µM/mlOptimal growth[2][3][4]
HeLa L-Cyst(e)ine1 - 10 µM/mlGrowth inhibition[2][3][4]
Huh6 & Huh7 L-Cystine83 µMIncreased sensitivity to system xc- inhibitors[5]
Various L-Cystine~200 µMCommon concentration in DMEM/RPMI[5]

Experimental Protocols

Protocol: Determining Optimal this compound Concentration using a Dose-Response Curve

This protocol outlines the steps to determine the optimal concentration of this compound for your specific cell line by assessing cell viability across a range of concentrations.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound powder

  • Sterile PBS or serum-free medium for stock solution preparation

  • 96-well plates

  • MTT or other cell viability assay reagent

  • Plate reader

Procedure:

  • Prepare a this compound Stock Solution:

    • Under sterile conditions, dissolve this compound powder in sterile PBS or serum-free medium to create a concentrated stock solution (e.g., 100 mM).

    • Sterile-filter the stock solution through a 0.22 µm filter.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

    • Incubate for 24 hours to allow cells to adhere.

  • Prepare Serial Dilutions:

    • Prepare a series of dilutions of your this compound stock solution in complete cell culture medium to achieve a range of final concentrations to test (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).

  • Treatment:

    • Remove the existing medium from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (medium without added this compound).

  • Incubation:

    • Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (e.g., MTT Assay):

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • For an MTT assay, this typically involves adding the MTT reagent to each well, incubating, and then solubilizing the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability (%) against the this compound concentration to generate a dose-response curve. The optimal concentration will be the highest concentration that does not significantly reduce cell viability.

Signaling Pathways and Workflows

Glutathione Synthesis Pathway

This compound is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.

Glutathione_Synthesis Glutathione Synthesis Pathway Cysteine This compound GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL Glutamate Glutamate Glutamate->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine GCL->gamma_GC GSH Glutathione (GSH) GS->GSH gamma_GC->GS

Caption: Cysteine is essential for the synthesis of glutathione (GSH).

Experimental Workflow: Optimizing this compound Concentration

A logical workflow for determining the optimal this compound concentration for your cell culture experiments.

Experimental_Workflow Workflow for this compound Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStock Prepare this compound Stock Solution SerialDilute Prepare Serial Dilutions in Culture Media PrepStock->SerialDilute SeedCells Seed Cells in 96-well Plate TreatCells Treat Cells with Different Concentrations SeedCells->TreatCells SerialDilute->TreatCells Incubate Incubate for 24-72 hours TreatCells->Incubate ViabilityAssay Perform Cell Viability Assay (e.g., MTT) Incubate->ViabilityAssay AnalyzeData Analyze Data and Plot Dose-Response Curve ViabilityAssay->AnalyzeData DetermineOptimal Determine Optimal Concentration AnalyzeData->DetermineOptimal ER_Stress_Pathway Cysteine-Induced ER Stress HighCysteine High this compound OxidativeStress Oxidative Stress (ROS Production) HighCysteine->OxidativeStress ER_Stress ER Stress (Unfolded Protein Response) OxidativeStress->ER_Stress PERK PERK Pathway ER_Stress->PERK IRE1 IRE1 Pathway ER_Stress->IRE1 ATF6 ATF6 Pathway ER_Stress->ATF6 Apoptosis Apoptosis PERK->Apoptosis IRE1->Apoptosis ATF6->Apoptosis

References

Technical Support Center: Troubleshooting Peak Tailing for DL-Cysteine in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during the analysis of DL-Cysteine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most common cause of peak tailing for this compound is secondary ionic interactions between the protonated amine and thiol groups of the analyte and ionized residual silanol groups (-Si-O⁻) on the surface of silica-based stationary phases.[1][2] this compound is a polar, amphoteric molecule, and these secondary interactions lead to a portion of the analyte being retained longer on the column, resulting in an asymmetrical peak with a "tail."

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor influencing the peak shape of this compound. It dictates the ionization state of both the this compound molecule and the stationary phase's residual silanol groups.[3][4][5] At a mid-range pH, silanol groups (pKa ~3.5-4.5) are deprotonated and negatively charged, while the amine group of cysteine (pKa ~8.3-10.7) is protonated and positively charged, leading to strong electrostatic interactions and peak tailing.[1][6] By lowering the mobile phase pH (typically to 2.5-3.5), the silanol groups become protonated and neutral, minimizing these secondary interactions and significantly improving peak symmetry.[1]

Q3: Can the buffer concentration in the mobile phase impact peak tailing?

A3: Yes, buffer concentration can influence peak shape. A buffer is essential to maintain a stable pH throughout the analysis.[7] Insufficient buffer concentration can lead to pH shifts on the column, causing inconsistent ionization and peak shape.[8][9] For UV-based applications, a buffer concentration of 25-50 mM is generally recommended to ensure adequate buffering capacity without being excessive.[7][8] Increasing the buffer concentration can also help to shield the charged silanol groups, further reducing secondary interactions.[9][10]

Q4: What is the role of an "end-capped" column in analyzing this compound?

A4: An end-capped column has been chemically treated to block many of the residual silanol groups that are a primary source of peak tailing for basic compounds like this compound.[10] While end-capping does not eliminate all silanol activity, it significantly reduces the potential for secondary interactions, leading to improved peak symmetry.[10] For methods where peak tailing of polar or basic analytes is a concern, using a highly inert, end-capped column is a recommended strategy.[1]

Q5: Are there alternatives to adjusting the mobile phase pH to reduce peak tailing?

A5: While pH adjustment is a primary tool, other strategies can be employed. Using a highly inert, end-capped column is one effective alternative.[1] Additionally, mobile phase modifiers or ion-pairing reagents can be used to mask the active silanol sites on the stationary phase.[1] For instance, adding a small amount of an amine modifier like triethylamine (TEA) can compete with the analyte for interaction with the silanol groups. However, these modifiers can sometimes complicate the analysis and may not be suitable for all detection methods, such as mass spectrometry.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing and Resolving Peak Tailing

This guide provides a step-by-step workflow to identify and address the root cause of this compound peak tailing.

Troubleshooting Workflow for this compound Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Action: Lower Mobile Phase pH to 2.5-3.5 using a suitable buffer (e.g., phosphate or formate). check_ph->adjust_ph No check_column Is the column end-capped and in good condition? check_ph->check_column Yes solution Peak Shape Improved adjust_ph->solution use_endcapped Action: Switch to a new, high-quality end-capped C18 or C8 column. check_column->use_endcapped No check_buffer Is the buffer concentration adequate (25-50 mM)? check_column->check_buffer Yes use_endcapped->solution adjust_buffer Action: Increase buffer concentration. check_buffer->adjust_buffer No check_overload Is the sample concentration too high? check_buffer->check_overload Yes adjust_buffer->solution dilute_sample Action: Reduce injection volume or dilute the sample. check_overload->dilute_sample No check_system Are there extra-column effects? check_overload->check_system Yes dilute_sample->solution optimize_system Action: Minimize tubing length and diameter. Check for dead volumes in fittings. check_system->optimize_system No check_system->solution Yes optimize_system->solution

Caption: A logical workflow for troubleshooting peak tailing of this compound in HPLC.

Guide 2: Optimizing Mobile Phase Conditions
ParameterRecommended ActionExpected Outcome
Mobile Phase pH Adjust to a lower pH (e.g., 2.5-3.5) using a suitable buffer (e.g., phosphate or formate).[1]Reduced peak tailing, improved peak symmetry.
Buffer Concentration Use a buffer concentration in the range of 25-50 mM for UV detection.[7][8]Stable retention times and consistent peak shapes.
Organic Modifier Ensure appropriate elution strength by adjusting the percentage of organic modifier (e.g., acetonitrile or methanol).Sharper peaks and appropriate retention.
Guide 3: Column and System Considerations
ParameterRecommended ActionExpected Outcome
Column Chemistry Use a modern, high-purity, end-capped C18 or C8 column.Minimized secondary interactions with silanol groups.
Column Condition If performance degrades, flush the column or replace it if a void is suspected.Restored peak shape and efficiency.
System Plumbing Use tubing with a small internal diameter (e.g., 0.12 mm) and minimize its length.Reduced extra-column band broadening and sharper peaks.
Injection Volume & Solvent Inject a smaller volume and ensure the sample solvent is weaker than or the same as the mobile phase.Prevents peak distortion due to solvent mismatch and column overload.

Data Presentation

Table 1: pKa Values of this compound

This table summarizes the acid dissociation constants (pKa) for the functional groups of this compound, which are crucial for understanding its ionization behavior at different pH values.

Functional GrouppKa Value
Carboxyl (-COOH)~1.71 - 1.96
Thiol (-SH)~8.18 - 8.37
Amino (-NH₃⁺)~10.70 - 10.78

(Data sourced from various chemical databases and literature[6][11][12][13])

Chemical Interactions Leading to Peak Tailing

Chemical_Interactions cluster_surface Silica Surface (Stationary Phase) cluster_analyte This compound (Analyte) Si-O- Deprotonated Silanol (-Si-O⁻) Cys-NH3+ Protonated Amine (-NH₃⁺) Cys-NH3+->Si-O- Ionic Interaction (Causes Peak Tailing)

Caption: Interaction between protonated this compound and a deprotonated silanol group.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound using reversed-phase HPLC with UV detection.

  • Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-10 min: 100% A

    • 10-25 min: Linear gradient to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 100% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound standard or sample in Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Pre-Column Derivatization HPLC Method for Cysteine and Glutathione

This method is suitable for the simultaneous determination of cysteine and reduced glutathione and involves pre-column derivatization with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[14]

  • Derivatization:

    • To 60 µL of an acidic sample extract, add 15 µL of 0.3 M Na₂HPO₄.

    • Immediately add 45 µL of DTNB solution (20 mg DTNB in 100 mL of 1% w/v sodium citrate solution).

    • Stir for 1 minute at room temperature, then let it stand for another 5 minutes before injection.[14]

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1 M NaH₂PO₄, pH 2.8.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-10 min: 100% A

    • 10-25 min: Linear gradient to 100% B

    • 25-30 min: 100% B

    • 30.1-33 min: Return to 100% A

    • 33-37 min: 100% A (re-equilibration)[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 25 °C.[14]

  • Detection Wavelength: 330 nm.[14]

  • Injection Volume: 50 µL.[14]

References

Technical Support Center: DL-Cysteine Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-Cysteine. This guide provides answers to frequently asked questions and troubleshooting advice for common issues related to the impact of pH on the stability and reactivity of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound in solution?

A1: The stability of this compound is highly dependent on pH. The primary degradation pathway for cysteine in solution is oxidation of its thiol group (-SH) to form a disulfide bond, resulting in the formation of cystine. This oxidation is significantly accelerated at neutral to alkaline pH.[1] In acidic conditions (pH below 4), the protonated thiol group is less reactive, and therefore, the rate of oxidation is considerably slower.[1] Solutions of cysteine are most stable at acidic pH.[2]

Q2: What is the relationship between pH and the reactivity of this compound's thiol group?

A2: The reactivity of this compound's thiol group is directly related to its protonation state, which is governed by its pKa value (approximately 8.3).[3][4][5] At a pH below its pKa, the thiol group exists predominantly in its protonated form (R-SH), which is a relatively weak nucleophile.[6] As the pH increases and approaches the pKa, a greater proportion of thiol groups become deprotonated to form the thiolate anion (R-S⁻).[7][8] This thiolate anion is a much stronger and more reactive nucleophile, readily participating in reactions with electrophiles.[3][7][9]

Q3: What are the different ionic forms of this compound at various pH values?

A3: this compound is an amino acid with three ionizable groups: the α-carboxyl group, the α-amino group, and the thiol group of the side chain. The predominant ionic form of this compound changes with the pH of the solution.

  • Strongly Acidic pH (e.g., pH < 2): The carboxyl group is protonated (-COOH), the amino group is protonated (-NH₃⁺), and the thiol group is protonated (-SH). The net charge is positive.

  • Acidic to Neutral pH (e.g., pH 2 to 8): The carboxyl group is deprotonated (-COO⁻), while the amino and thiol groups remain protonated. This zwitterionic form has a net neutral charge.[10]

  • Alkaline pH (e.g., pH 8 to 10): The carboxyl and thiol groups are deprotonated, while the amino group remains protonated. The net charge is negative.

  • Strongly Alkaline pH (e.g., pH > 10.5): All three groups are deprotonated. The net charge is negative.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of potency or reactivity of the cysteine solution over a short period.

  • Appearance of a precipitate (cystine is less soluble than cysteine).

  • Inconsistent experimental results.[2]

Possible Causes:

  • High pH: The solution pH is neutral or alkaline, accelerating oxidation.

  • Presence of Oxidizing Agents: Dissolved oxygen in the solvent is a common culprit.

  • Catalysis by Metal Ions: Trace metal ions, such as Cu²⁺ and Fe³⁺, can catalyze the oxidation of cysteine.[2]

  • Exposure to Light and Elevated Temperature: These conditions can increase the rate of degradation.[2]

Solutions:

  • pH Adjustment: Prepare and store this compound solutions in an acidic buffer (e.g., pH 2-4).

  • Use of Deoxygenated Solvents: Prepare solutions using solvents that have been purged with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Addition of Chelating Agents: Add a chelating agent such as EDTA to the solution to sequester metal ions.[2]

  • Storage Conditions: Store stock solutions at low temperatures (2-8°C or frozen) and protect them from light by using amber vials or wrapping containers in foil.[2]

  • Fresh Preparation: Ideally, prepare this compound solutions fresh for each experiment.[2]

Issue 2: Low Yield or Incomplete Reaction with an Electrophile

Symptoms:

  • The desired reaction product is not formed, or the yield is significantly lower than expected.

  • The starting this compound is recovered unreacted.

Possible Causes:

  • Suboptimal pH for Nucleophilic Attack: The reaction is being carried out at a pH that is too low. At acidic pH, the thiol group is protonated and less nucleophilic.[6][7]

  • Side Reactions: At higher pH values, while the thiolate is more reactive, it is also more susceptible to oxidation, which can compete with the desired reaction.

Solutions:

  • pH Optimization: The optimal pH for reactions involving the thiol group as a nucleophile is typically slightly above its pKa, in the range of 8.5 to 9.5. This provides a sufficient concentration of the reactive thiolate anion.[7] However, this must be balanced with the increased risk of oxidation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation, especially when working at a higher pH.

  • Reaction Time: Monitor the reaction progress to find the optimal time that maximizes product formation before significant degradation of the cysteine occurs.

Issue 3: Variability in Cysteine Quantification

Symptoms:

  • Difficulty in obtaining reproducible measurements of cysteine concentration.

  • Inaccurate quantification of the redox state of cysteine residues.[11]

Possible Causes:

  • Artificial Oxidation during Sample Preparation: The thiol group is highly prone to oxidation during cell lysis, protein extraction, and other sample handling steps.[11]

  • Incomplete Alkylation: If quantifying cysteine via alkylation (a common method), incomplete reaction with the alkylating agent will lead to an underestimation.[11]

Solutions:

  • Immediate Alkylation: Add a thiol-reactive alkylating agent (e.g., iodoacetamide or N-ethylmaleimide) to the sample immediately after preparation to cap the free thiols and prevent their oxidation.

  • Optimized Reduction and Alkylation Steps: When analyzing disulfide-bonded cysteine, ensure complete reduction with an excess of a reducing agent like DTT or TCEP, followed by efficient alkylation.[11] The alkylation step should be performed in the dark to prevent degradation of light-sensitive reagents like iodoacetamide.[11]

Data Presentation

Table 1: pKa Values of this compound Functional Groups
Functional GrouppKa Value
α-Carboxyl (-COOH)~1.7 - 2.1
Thiol (-SH)~8.3
α-Amino (-NH₃⁺)~10.2 - 10.8

(Note: Exact pKa values can vary slightly depending on the specific experimental conditions such as temperature and ionic strength of the solution.[4][5])

Table 2: Qualitative Impact of pH on this compound Stability and Reactivity
pH RangePredominant Thiol FormStability (vs. Oxidation)Nucleophilic Reactivity
< 4 (Acidic) R-SH (protonated)HighLow
4 - 7 (Weakly Acidic to Neutral) R-SH (protonated)ModerateModerate
7 - 9 (Neutral to Weakly Alkaline) R-SH ⇌ R-S⁻ (mixed)LowHigh
> 9 (Alkaline) R-S⁻ (thiolate)Very LowVery High

Experimental Protocols

Protocol: Spectrophotometric Assay for Monitoring Cysteine Oxidation

This protocol provides a general method to assess the stability of a this compound solution by monitoring the decrease in free thiol concentration over time using Ellman's reagent (DTNB).

Materials:

  • This compound solution of known concentration.

  • Reaction Buffer: 0.1 M phosphate buffer at the desired pH (e.g., prepare buffers at pH 6.0, 7.4, and 8.5).

  • Ellman's Reagent (DTNB) Stock Solution: 4 mg/mL in the reaction buffer.

  • Spectrophotometer and cuvettes.

Procedure:

  • Prepare Cysteine Solution: Dissolve this compound in the desired reaction buffer to a final concentration of approximately 1 mM. Prepare this solution fresh.

  • Initiate Time Course: Start a timer immediately after preparing the cysteine solution.

  • Sample at Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cysteine solution for analysis.

  • Reaction with DTNB:

    • In a cuvette, mix 50 µL of the DTNB stock solution with a sufficient volume of the reaction buffer (e.g., 940 µL).

    • Add 10 µL of the cysteine solution aliquot to the cuvette.

    • Mix thoroughly and incubate at room temperature for 15 minutes.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 412 nm. The yellow-colored product, 2-nitro-5-thiobenzoate (TNB), is proportional to the concentration of free thiols.

  • Data Analysis: Plot the absorbance at 412 nm against time for each pH condition. A decrease in absorbance over time indicates the oxidation of cysteine. The rate of this decrease can be used to compare the stability at different pH values.

Visualizations

G This compound Ionic Forms vs. pH cluster_0 Strongly Acidic (pH < 2) cluster_1 Acidic to Neutral (pH 2-8) cluster_2 Alkaline (pH 8-10) cluster_3 Strongly Alkaline (pH > 10.5) a Positive Ion Net Charge: +1 b Zwitterion Net Charge: 0 a->b pKa ~1.7-2.1 c Negative Ion Net Charge: -1 b->c pKa ~8.3 d Negative Ion Net Charge: -2 c->d pKa ~10.2-10.8 G Experimental Workflow: Cysteine Stability Assay prep Prepare Cysteine Solution in Buffer of Desired pH start Start Timer (t=0) prep->start sample Take Aliquot at Time Point (t=x) start->sample Incubate react React with Ellman's Reagent (DTNB) sample->react measure Measure Absorbance at 412 nm react->measure measure->sample Repeat for next time point plot Plot Absorbance vs. Time measure->plot G Troubleshooting Logic: Low Reaction Yield start Low Yield in Cysteine Reaction check_ph Is reaction pH > 8.0? start->check_ph low_ph Problem: Low Nucleophilicity Solution: Increase pH to 8.5-9.5 check_ph->low_ph No check_o2 Is reaction under inert atmosphere? check_ph->check_o2 Yes low_ph->start Re-run high_o2 Problem: Oxidation Side Reaction Solution: Purge with N2/Ar check_o2->high_o2 No success Reaction Optimized check_o2->success Yes high_o2->start Re-run

References

Technical Support Center: Troubleshooting DL-Cysteine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with DL-Cysteine interference in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound interfere with my biochemical assay?

A1: this compound possesses a reactive thiol (-SH) group, making it a potent reducing agent. This reactivity is the primary cause of interference in many biochemical assays through several mechanisms:

  • Reaction with Assay Reagents: Cysteine can directly react with and consume assay reagents. For example, in colorimetric assays like the Bicinchoninic Acid (BCA) protein assay, cysteine can reduce Cu²⁺ to Cu¹⁺, leading to a false-positive signal.[1]

  • Adduct Formation: The thiol group can form covalent adducts with electrophilic compounds or assay components, altering their properties and generating misleading results.[2][3][4]

  • Modification of Proteins: Cysteine can interact with proteins in your sample, potentially altering their structure and function, which can be particularly problematic in enzyme activity assays.[5][6]

  • Generation of Reactive Species: In some contexts, cysteine can contribute to the production of reactive oxygen species (ROS) or hydrogen sulfide (H₂S), which can interfere with assay signals.[7]

Q2: Which types of assays are most susceptible to this compound interference?

A2: A wide range of assays can be affected. Those particularly vulnerable include:

  • Protein Quantification Assays: Especially those based on copper reduction, such as the Bicinchoninic Acid (BCA) assay.[1] The Lowry assay is also susceptible due to the reduction of the phosphotungstate-phosphomolybdate complex.

  • Enzymatic Assays: Cysteine can act as an inhibitor or, in some cases, an activator of enzymes, leading to inaccurate measurements of enzyme kinetics.[5][8] It can also interfere with assays that rely on redox-sensitive reporters.

  • Cell-Based Assays: In cell culture, cysteine can influence cell proliferation, differentiation, and redox status, which can confound the results of cytotoxicity or signaling pathway studies.[7][9][10]

  • Colorimetric and Fluorometric Assays: Assays using probes that are sensitive to redox conditions or can react with thiols are prone to interference.[11][12][13][14]

  • Immunoassays: While less common, high concentrations of reducing agents like cysteine can potentially disrupt antibody disulfide bonds, affecting their binding affinity.

  • LC-MS/MS Bioanalysis: Cysteine and its metabolites can co-elute with analytes of interest and cause in-source decomposition, leading to quantitative interference.[15]

Q3: What are the typical signs of this compound interference in my experiment?

A3: Common indicators of interference include:

  • High background signal: An unexpectedly high signal in your negative controls or blanks.

  • Poor reproducibility: Large variations in results between replicate experiments.

  • Non-linear dose-response curves: Inconsistent or illogical dose-response relationships in activity or inhibition assays.

  • False positives or false negatives: Identifying compounds as active when they are not (false positives) or missing true hits (false negatives).[16][17][18][19]

  • Discrepancies with orthogonal assays: Obtaining conflicting results when validating a hit using a different assay principle.

Troubleshooting Guides

Problem 1: High background in my BCA protein assay.

This is a common issue due to the reducing nature of cysteine.

Troubleshooting Steps:

  • Sample Dilution: If possible, dilute the sample to reduce the final cysteine concentration below the interference threshold of the assay.

  • Use a Cysteine-Compatible Assay: Switch to a protein assay that is less susceptible to reducing agents, such as the Bradford assay.

  • Pre-treatment with a Thiol-Reactive Reagent: Consider pre-treating your sample with a reagent like N-ethylmaleimide (NEM) to block the free thiol group of cysteine. Caution: This may affect your protein of interest.

  • Generate a Specific Standard Curve: If the cysteine concentration is known and consistent across samples, prepare your protein standards in the same buffer containing the same concentration of cysteine.

Experimental Protocol: Generating a Cysteine-Specific Standard Curve for BCA Assay

  • Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with known concentrations.

  • Prepare a solution of this compound at the same concentration present in your unknown samples.

  • Dilute your protein standards in the this compound solution.

  • Perform the BCA assay according to the manufacturer's instructions using these cysteine-containing standards.

  • Use this new standard curve to determine the protein concentration of your unknown samples.

Problem 2: My enzyme activity is unexpectedly inhibited or activated.

Cysteine can directly interact with enzymes or interfere with the assay's detection chemistry.

Troubleshooting Steps:

  • Control for Cysteine Effects: Run a control experiment with cysteine and the enzyme substrate without the enzyme to see if cysteine directly reacts with the substrate or detection reagents. Also, run a control with the enzyme and cysteine alone to check for direct effects on the enzyme.

  • Include a Reducing Agent in the Assay Buffer: For some enzymes, including a different, stable reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in the assay buffer from the start can help mitigate the effects of reactive compounds.[20]

  • Dialysis or Buffer Exchange: If your protein of interest is stable, consider removing the cysteine from your sample before the assay using dialysis or a desalting column.

  • Vary Assay Conditions: Investigate if changing the pH or temperature of the assay can minimize the interference.

Workflow for Investigating Enzyme Assay Interference

G A Unexpected Enzyme Activity B Run Control 1: Cysteine + Substrate (No Enzyme) A->B C Run Control 2: Cysteine + Enzyme (No Substrate) A->C D Signal Observed in Control 1? B->D E Activity Change in Control 2? C->E D->C No F Cysteine reacts with substrate/reagents D->F Yes G Cysteine directly affects enzyme E->G Yes J Re-evaluate Enzyme Activity E->J No H Consider orthogonal assay or substrate F->H I Implement Mitigation Strategy: - Add DTT/TCEP - Dialysis - Modify assay conditions G->I H->J I->J

Caption: Troubleshooting workflow for enzyme assay interference.

Problem 3: Inconsistent results in cell-based assays.

Cysteine is a biologically active molecule that can impact cellular health and signaling.

Troubleshooting Steps:

  • Assess Cytotoxicity: Perform a cell viability assay (e.g., MTS or LDH assay) to determine if the concentrations of cysteine used are toxic to your cells.[9][21]

  • Control for Biological Effects: Design control experiments to assess the effect of cysteine alone on the cellular process you are studying (e.g., cell proliferation, apoptosis, or a specific signaling pathway).

  • Time-Course and Dose-Response Experiments: Conduct experiments with varying concentrations of cysteine and at different time points to understand its dynamic effects on your cell model.

  • Wash-out Step: If experimentally feasible, consider a wash-out step to remove extracellular cysteine before adding your treatment or performing your final measurement.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Cystine L-Cystine System_xc System xc- Cystine->System_xc Cysteine L-Cysteine GSH Glutathione (GSH) Synthesis Cysteine->GSH H2S H2S Production (via CBS/CSE) Cysteine->H2S Redox Redox Balance GSH->Redox Prolif Cell Proliferation & Differentiation H2S->Prolif System_xc->Cysteine

References

best practices for storing and handling DL-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling DL-Cysteine, along with troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid (lyophilized) this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere such as argon or nitrogen.[1][2][3] For extended periods, storage at -80°C is also a viable option to minimize degradation.[1] It is also recommended to protect it from light.[1]

Q2: How should I store this compound solutions?

This compound solutions are significantly less stable than the solid form and are prone to oxidation.[1] It is highly recommended to prepare solutions fresh for each experiment.[4] If short-term storage is necessary, store the solution at 2-8°C for no longer than a week.[1][5] For longer-term storage, prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][6]

Q3: What is the primary cause of this compound degradation?

The primary degradation pathway for this compound is the oxidation of its thiol (-SH) group.[1][4] This oxidation leads to the formation of a disulfide bond with another cysteine molecule, forming cystine.[1][4] Cystine has poor solubility at neutral pH, which can lead to precipitation in solutions.[5][7]

Q4: What are the recommended solvents for dissolving this compound?

This compound is slightly soluble in water.[2] Its solubility can be increased in acidic or basic solutions.[5][8][9] For cell culture applications, it is often dissolved in sterile, deionized, and degassed water or buffers (e.g., PBS, Tris).[4][5] Using oxygen-free solvents is crucial to minimize oxidation.[4] For compounds with poor aqueous solubility, small amounts of DMSO can be used, followed by dilution with an aqueous buffer.[3][4]

Q5: What personal protective equipment (PPE) should I use when handling this compound?

When handling solid this compound, it is important to wear protective gloves, a lab coat, and eye protection.[4] If there is a risk of generating dust, a NIOSH-approved respirator should be worn.[2] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[2]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Possible Cause Recommended Action
Degradation of this compound stock solution. Prepare fresh solutions for each experiment. If using a frozen stock, use a fresh aliquot for each use to avoid multiple freeze-thaw cycles.[1][4]
Oxidation of the thiol group. Use de-gassed, oxygen-free solvents for preparing solutions. Purge the headspace of the vial with an inert gas like nitrogen or argon before sealing and storing.[1][4]
Adsorption to container surfaces. Use low-protein-binding microcentrifuge tubes and pipette tips.[4]
Incorrect pH of the solution. Ensure the pH of the buffer is appropriate for your experiment and for maintaining cysteine stability (acidic pH is generally more stable).[9][10]

Issue 2: Appearance of Precipitate in this compound Solution

Possible Cause Recommended Action
Formation of cystine due to oxidation. This compound oxidizes to form cystine, which has low solubility at neutral pH.[5][7] Prepare fresh solutions and consider using a buffer with a slightly acidic pH to improve stability.
Solution concentration is too high. Check the solubility limits of this compound in your chosen solvent and temperature. You may need to prepare a more dilute solution.
Low temperature of the solution. Solubility of this compound may decrease at lower temperatures. Ensure the solution is fully dissolved at the working temperature before use.

Issue 3: Low or No Biological Activity

Possible Cause Recommended Action
Oxidation of this compound. The biological activity of cysteine often depends on its reduced thiol group. Ensure that the solution was freshly prepared and handled under conditions that minimize oxidation.
Interaction with components in the media. Metal ions, such as copper, in cell culture media can catalyze the oxidation of cysteine.[7] Consider using a metal-chelating agent if appropriate for your experiment.
Incorrect dosage. Verify the final concentration of this compound in your experiment. High concentrations can sometimes be cytotoxic.[5]

Quantitative Data Summary

Table 1: Stability of this compound Under Various Conditions

Form Storage Condition Expected Stability Primary Degradation Product
Solid (Lyophilized)-80°C, desiccated, dark, under inert gas> 1 year[1]Negligible
Solid (Lyophilized)-20°C, desiccated, dark, under inert gas> 1 year[1][3]Negligible
Solution (Aqueous, neutral pH)Room TemperatureHours to days[11]Cystine
Solution (Aqueous, neutral pH)4°CUp to 1 week[1]Cystine
Solution (Aqueous, acidic pH)Room TemperatureMore stable than at neutral pH[9][10]Cystine
Solution (Frozen)-20°C / -80°C (aliquoted)Months[1][6]Cystine (degradation can still occur during freeze-thaw cycles)

Table 2: Solubility of this compound

Solvent Solubility Notes
WaterSlightly soluble[2]Solubility increases with changes in pH (acidic or basic).[5][8] A 50 mg/mL solution can be prepared.[12]
DMSOSoluble[3]
EthanolInsoluble
AcetoneInsoluble[2]
1M Hydrochloric AcidSoluble[5]Often used to prepare stock solutions for cell culture.[8]

Experimental Protocols

Protocol 1: Preparation of a 200 mM this compound Stock Solution for Cell Culture

Materials:

  • This compound powder

  • Sterile, deionized, and degassed water

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes or vials

Procedure:

  • Weigh out the required amount of this compound powder in a sterile container. To prepare 10 mL of a 200 mM solution, you will need 0.242 g of this compound (MW: 121.16 g/mol ).

  • Add a small volume of sterile, degassed water to the powder and vortex to dissolve.

  • Bring the final volume to 10 mL with sterile, degassed water.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.[5]

  • Store the stock solution in single-use aliquots at -20°C for long-term storage.[5]

Protocol 2: Using this compound as a Reducing Agent for Peptide Mapping

This protocol is adapted from a study demonstrating cysteine as a non-toxic alternative to DTT for reducing disulfide bonds in monoclonal antibodies (mAbs).[13]

Materials:

  • Protein/mAb sample

  • This compound solution (e.g., 1 M in water, freshly prepared)

  • Denaturation buffer (e.g., containing 6 M Guanidine HCl)

  • Alkylation reagent (e.g., iodoacetamide)

  • Digestion enzyme (e.g., trypsin)

  • Quenching solution

  • LC-MS grade water and acetonitrile

Procedure:

  • Denaturation and Reduction:

    • To your protein sample, add denaturation buffer to the desired final concentration.

    • Add freshly prepared this compound solution to a final concentration of 10-40 mM.[13]

    • Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to ensure complete reduction of disulfide bonds.

  • Alkylation:

    • Add the alkylation reagent to cap the free thiols and prevent disulfide bond reformation.

    • Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Buffer Exchange and Digestion:

    • Perform a buffer exchange to remove the denaturant and reducing/alkylation agents.

    • Add the digestion enzyme (e.g., trypsin) at an appropriate enzyme-to-substrate ratio.

    • Incubate overnight at 37°C.

  • Quenching and Analysis:

    • Stop the digestion by adding a quenching solution (e.g., formic acid).

    • The sample is now ready for analysis by LC-MS.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use start This compound (Solid) dissolve Dissolve in Oxygen-Free Solvent start->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot for Single Use filter->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw add Add to Experiment (e.g., Cell Culture) thaw->add analyze Analyze Results add->analyze

Caption: Recommended workflow for preparing and using this compound solutions.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Experimental Results cause1 Degraded Stock Solution? issue->cause1 cause2 Oxidation Occurring? issue->cause2 cause3 Incorrect Concentration? issue->cause3 solution1 Prepare Fresh Solution Use New Aliquot cause1->solution1 solution2 Use Degassed Solvents Purge with Inert Gas cause2->solution2 solution3 Verify Calculations and Dilutions cause3->solution3

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

cysteine_redox_pathway cluster_oxidation Oxidation cluster_function Cellular Function cysteine This compound (Reduced Thiol: -SH) cystine Cystine (Disulfide Bond: -S-S-) cysteine->cystine Oxidation / Reduction gsh Glutathione (GSH) Synthesis cysteine->gsh protein Protein Structure (Disulfide Bonds) cysteine->protein redox Redox Signaling cysteine->redox ros Reactive Oxygen Species (ROS) (e.g., H₂O₂) ros->cysteine Induces Oxidation gsh->ros Detoxifies

References

resolving poor solubility of DL-Cysteine in neutral buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of DL-Cysteine in neutral buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in a neutral buffer like PBS (pH 7.4)?

A1: this compound exhibits poor solubility in neutral buffers due to its zwitterionic nature. The isoelectric point (pI) of cysteine is approximately 5.0. At this pH, the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-), resulting in a net neutral charge. This minimizes the molecule's interaction with water, leading to low solubility. While a neutral buffer (pH ~7) is not exactly at the pI, it is close enough that solubility remains significantly low.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH. Adjusting the pH away from its isoelectric point (pI ≈ 5.0) will increase its solubility.

  • In acidic conditions (pH < 5.0): The carboxyl group becomes protonated (-COOH), and the molecule carries a net positive charge, increasing its solubility.

  • In alkaline conditions (pH > 8.0): The amino group is deprotonated (-NH2), and the molecule carries a net negative charge, which also increases its solubility.

The relationship between the charge of the cysteine molecule and its solubility at different pH values is a key concept for successfully dissolving this amino acid.

cluster_low_ph Acidic pH (e.g., pH 2) cluster_pi Isoelectric Point (pI ≈ 5.0) cluster_high_ph Alkaline pH (e.g., pH 10) cluster_solubility Resulting Solubility low_ph Net Positive Charge (Cationic Form) high_sol_1 High Solubility low_ph->high_sol_1 Increased interaction with water pi Net Neutral Charge (Zwitterion) low_sol Low Solubility pi->low_sol Minimal interaction with water high_ph Net Negative Charge (Anionic Form) high_sol_2 High Solubility high_ph->high_sol_2 Increased interaction with water

Figure 1. Relationship between pH, Cysteine's charge, and solubility.

Q3: My this compound dissolved initially but then a precipitate formed. What is happening?

A3: This is a common issue caused by the oxidation of cysteine. Two cysteine molecules can readily oxidize to form a disulfide bond, creating a molecule called cystine. Cystine is significantly less soluble in aqueous solutions than cysteine and will precipitate out, especially at neutral pH. This process is accelerated by the presence of dissolved oxygen and metal ions.

cys1 Cysteine Molecule 1 oxidation Oxidation (+ O2, Metal Ions) cys1->oxidation cys2 Cysteine Molecule 2 cys2->oxidation cystine Cystine Molecule (Poorly Soluble) oxidation->cystine Forms Disulfide Bond

Figure 2. Oxidation of Cysteine to the less soluble Cystine.

Q4: Is it better to use this compound Hydrochloride (HCl) salt?

A4: Yes, for many applications, using the hydrochloride salt of this compound is a more convenient starting point. This compound HCl is the salt form, which is more readily soluble in water and neutral buffers because it creates a slightly acidic solution upon dissolving, moving the pH away from the isoelectric point. However, be aware that dissolving a significant amount of the HCl salt will lower the pH of your final solution, which may require readjustment depending on your experimental needs.

Troubleshooting Guide

Use the following workflow to diagnose and solve common issues with this compound solubility.

cluster_no cluster_yes start Start: Dissolving This compound in Neutral Buffer issue1 Does the powder dissolve initially? start->issue1 cause1 Problem: pH is too close to the isoelectric point (pI ≈ 5.0). issue1->cause1 No issue2 Does a precipitate form over time? issue1->issue2 Yes solution1 Solution: Adjust pH. Add small amounts of 1M NaOH to raise pH > 8. OR Add small amounts of 1M HCl to lower pH < 4. cause1->solution1 cause2 Problem: Cysteine is oxidizing to the less soluble Cystine. issue2->cause2 Yes end Success: Stable Cysteine Solution issue2->end No solution2 Solution: Prevent Oxidation. 1. Prepare solutions fresh before use. 2. Degas the buffer to remove oxygen. 3. Add a reducing agent like DTT (1-5 mM). 4. Consider using a chelating agent like EDTA (0.5 mM) to remove metal ions. cause2->solution2

Figure 3. Troubleshooting workflow for this compound solubility issues.

Quantitative Data

The solubility of cysteine is dramatically influenced by pH. The following table summarizes this relationship.

pHCysteine FormRelative SolubilityApproximate Solubility (g/L)
2.0CationicHigh> 150
5.0Zwitterionic (pI)Very Low~ 10-20
7.4Zwitterionic/AnionicLow~ 25
9.0AnionicHigh> 150
Note: These are approximate values and can vary with temperature and buffer composition.

The solubility of cysteine's free base form is often compared to its more soluble hydrochloride salt.

CompoundFormSolubility in Water (25°C)Comments
This compoundFree BasePoorRequires pH adjustment for dissolution
This compound HClSaltHigh (approx. 400 g/L)Forms an acidic solution

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution by pH Adjustment

This protocol describes the standard method for dissolving this compound free base by adjusting the pH.

  • Objective: To prepare a 100 mM stock solution of this compound in a neutral buffer (e.g., PBS).

  • Materials:

    • This compound powder

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 1 M NaOH solution

    • 1 M HCl solution

    • Calibrated pH meter

    • Stir plate and stir bar

  • Procedure:

    • Weigh out the required amount of this compound powder for your target concentration (e.g., 1.21 g for 100 mL of a 100 mM solution).

    • Add the powder to approximately 80% of the final volume of PBS in a beaker with a stir bar. The solution will appear as a milky suspension.

    • Begin stirring the suspension.

    • While monitoring the pH, add 1 M NaOH dropwise to the suspension. As the pH increases and moves away from the isoelectric point (pI ≈ 5.0), the powder will begin to dissolve.

    • Continue adding NaOH until all the this compound has dissolved. The pH will typically be around 8.0-9.0.

    • Once fully dissolved, carefully back-titrate by adding 1 M HCl dropwise to adjust the pH to your desired final value (e.g., 7.4).

    • Transfer the solution to a volumetric flask and add PBS to reach the final desired volume.

    • Sterile filter the solution if required for your application. Use immediately or store appropriately (see notes below).

Protocol 2: Preparation of a Stabilized this compound Solution

This protocol includes steps to minimize the rapid oxidation of cysteine to cystine.

  • Objective: To prepare a stabilized this compound solution for applications where redox state is critical.

  • Materials:

    • All materials from Protocol 1

    • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

    • Ethylenediaminetetraacetic acid (EDTA)

    • Nitrogen or Argon gas (optional)

  • Procedure:

    • Degas the Buffer: Before use, degas the PBS buffer by sparging with nitrogen or argon gas for 15-20 minutes. This removes dissolved oxygen, a key component in the oxidation process.

    • Add Chelator: Add EDTA to the degassed buffer to a final concentration of 0.5 mM. EDTA will chelate metal ions that can catalyze cysteine oxidation.

    • Dissolve Cysteine: Follow steps 1-7 from Protocol 1 to dissolve the this compound in the degassed, EDTA-containing buffer.

    • Add Reducing Agent: Once the pH is adjusted and the solution is clear, add a reducing agent like DTT to a final concentration of 1-5 mM. TCEP can also be used and is more stable over time.

    • Final Volume and Storage: Bring the solution to its final volume with the degassed buffer. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to air. For best results, prepare fresh solution before each experiment.

Technical Support Center: Minimizing DL-Cysteine Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with DL-Cysteine cytotoxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a racemic mixture of the D- and L-isomers of the amino acid cysteine. L-Cysteine is a semi-essential amino acid crucial for protein synthesis, glutathione (GSH) production, and various other metabolic processes.[1] It is a component of many cell culture media formulations. D-Cysteine can also be metabolized, in some cases to produce hydrogen sulfide (H₂S), a signaling molecule with cytoprotective effects.[2][3][4][5]

Q2: Is this compound cytotoxic to all cell lines?

The cytotoxicity of this compound is cell-type specific and concentration-dependent.[6] For example, concentrations exceeding 2.5 mM have been shown to inhibit the growth of Chinese Hamster Ovary (CHO) cells, while 1 mM cysteine in Eagle's Minimum Essential Medium (MEM) can be highly toxic to other cultured cells.[7][8] Neuronal cell lines can be particularly sensitive due to mechanisms involving excitotoxicity.[9][10][11][12]

Q3: What are the primary mechanisms of this compound-induced cytotoxicity?

The primary mechanisms of this compound cytotoxicity include:

  • Oxidative Stress: The auto-oxidation of cysteine's thiol group can generate reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and subsequent cell damage.[7][13][14] This process can be catalyzed by metal ions like iron and copper in the culture medium.[15]

  • Excitotoxicity: In neuronal cells, L-Cysteine can act as an excitotoxin, primarily through the over-activation of N-methyl-D-aspartate (NMDA) receptors.[9][11][16][17] This can lead to an influx of calcium ions and trigger apoptotic pathways.

  • Apoptosis: this compound can induce apoptosis through both extrinsic and intrinsic pathways. This can involve the modulation of apoptotic pathways, mitochondrial dysfunction, and the activation of caspases.[18][19]

Q4: How can I minimize the cytotoxicity of this compound in my experiments?

Several strategies can be employed to mitigate this compound cytotoxicity:

  • Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.[7]

  • Add Pyruvate to the Medium: The addition of pyruvate (e.g., 5 mM) to the culture medium can significantly reduce cysteine's cytotoxicity.[7][8] It is believed that pyruvate forms a more stable, non-toxic complex with cysteine, which is resistant to oxidation.[8]

  • Pre-incubate the Medium: Pre-incubating the culture medium containing this compound at 37°C for 24 hours before use can help to eliminate its toxicity.[7][8]

  • Use Freshly Prepared Solutions: this compound is unstable in solution and can oxidize to the less soluble L-Cystine.[7][15][20][21] It is recommended to prepare fresh solutions before each experiment or add the supplement to the medium immediately before use.[20]

  • Consider Antioxidant Co-treatment: The use of antioxidants, such as N-acetyl-L-cysteine (NAC), may help to counteract the oxidative stress induced by this compound.[22]

Q5: What is the difference in cytotoxicity between L-Cysteine and D-Cysteine?

L-Cysteine and D-Cysteine can have different effects on cells. L-Cysteine is the isomer incorporated into proteins and is a precursor for glutathione.[1] High levels of L-Cysteine can be neurotoxic.[10][12] In contrast, D-Cysteine is not incorporated into proteins and is metabolized by D-amino acid oxidase to produce hydrogen sulfide (H₂S), which can have protective effects against oxidative stress, particularly in neuronal and kidney cells.[2][3][4][5] Some studies suggest that D-cysteine is less toxic and may even be more protective than L-cysteine in certain contexts.[3][4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced cell viability or growth after adding this compound. High concentration of this compound leading to cytotoxicity.[7]Perform a dose-response experiment to determine the optimal concentration for your cell line.[7] Start with a lower concentration and titrate upwards.
Generation of reactive oxygen species (ROS) and oxidative stress.[7]1. Add pyruvate (e.g., 5 mM) to the culture medium to form a non-toxic complex with cysteine.[7][8]2. Consider co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC).[22]3. Measure ROS levels to confirm oxidative stress (see Experimental Protocols).
Precipitate forms in the cell culture medium. Oxidation of L-Cysteine to the less soluble L-Cystine.[7][15]1. Prepare fresh L-Cysteine solutions for each experiment.[7][20]2. Store stock solutions at an acidic pH to improve stability.[7]3. Ensure proper humidification in the incubator to prevent evaporation and concentration of media components.[7]
Inconsistent experimental results. Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles.[21]1. Prepare fresh solutions for each experiment.[21]2. If using a frozen stock, aliquot into single-use volumes to avoid multiple freeze-thaw cycles.[21]3. Store stock solutions at -80°C for long-term storage.[21]
Oxidation of the thiol group in the solution.[21]1. Use de-gassed, oxygen-free solvents for preparing solutions.[21]2. Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.[21]
Unexpected changes in apoptosis. This compound can modulate apoptotic pathways.[7]1. Assess key apoptotic markers (e.g., caspase activation, cytochrome c release) to understand the mechanism.2. Adjust the this compound concentration to a level that does not induce significant apoptosis.
Neuronal cell death or signs of excitotoxicity. L-Cysteine is acting as an excitotoxin via NMDA receptor activation.[9][11][16]1. Reduce the concentration of L-Cysteine.2. Consider using D-Cysteine, which may be less excitotoxic and potentially neuroprotective.[2][3][4]3. If experimentally feasible, use an NMDA receptor antagonist to confirm the mechanism.[9]

Quantitative Data Summary

Table 1: Reported Cytotoxic Concentrations of L-Cysteine

Cell LineMediumCytotoxic ConcentrationReference
Chinese Hamster Ovary (CHO)-> 2.5 mM[7]
Cultured cells (unspecified)Eagle's Minimum Essential Medium (MEM)1 mM[7][8]

Table 2: Recommended Concentrations of Mitigating Agents

AgentRecommended ConcentrationPurposeReference
Pyruvate5 mMTo reduce cytotoxicity by forming a non-toxic complex with cysteine.[7][8]
N-acetyl-L-cysteine (NAC)0.125 - 0.5 mMTo protect against lead-induced cytotoxicity (as an example of its antioxidant properties).[22][23]

Experimental Protocols

Assessment of Cell Viability using MTT Assay

This protocol is used to determine the effect of this compound on cell proliferation and viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of this compound concentrations. Include an untreated control group. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C in a humidified atmosphere.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 550 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol helps to determine if this compound is inducing oxidative stress.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate or culture dish) and treat with this compound as described above.

  • Staining: After treatment, remove the medium and wash the cells with a buffered saline solution. Add a solution containing a fluorescent ROS indicator (e.g., DCFH-DA) and incubate according to the manufacturer's instructions.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.

Lipid Peroxidation Assay (Malondialdehyde - MDA)

This protocol measures the end products of lipid peroxidation, providing an indication of oxidative damage to cell membranes.

Methodology:

  • Cell Lysis: After treatment with this compound, harvest and lyse the cells.

  • Reaction: Add a reagent that reacts with MDA (e.g., thiobarbituric acid) to the cell lysate and incubate at a high temperature (e.g., 95°C).

  • Measurement: Measure the absorbance or fluorescence of the resulting colored product. The concentration of MDA is determined from a standard curve.[23]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plate treatment 2. Treat with this compound (various concentrations) cell_seeding->treatment mtt_assay 3a. MTT Assay for Cell Viability treatment->mtt_assay ros_assay 3b. ROS Assay for Oxidative Stress treatment->ros_assay lpo_assay 3c. Lipid Peroxidation Assay treatment->lpo_assay data_analysis 4. Analyze Data & Determine Cytotoxicity mtt_assay->data_analysis ros_assay->data_analysis lpo_assay->data_analysis

Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ox_stress Oxidative Stress cluster_excitotox Excitotoxicity (Neuronal Cells) cluster_apoptosis Apoptosis dl_cysteine This compound ros ROS Generation dl_cysteine->ros nmda NMDA Receptor Activation dl_cysteine->nmda lipid_perox Lipid Peroxidation ros->lipid_perox mito_dys Mitochondrial Dysfunction ros->mito_dys cell_death Cell Death lipid_perox->cell_death ca_influx Ca2+ Influx nmda->ca_influx ca_influx->mito_dys caspase Caspase Activation mito_dys->caspase caspase->cell_death

Signaling pathways of this compound-induced cytotoxicity.

logical_relationship cluster_causes Potential Causes cluster_solutions Solutions issue Reduced Cell Viability high_conc High this compound Concentration issue->high_conc oxidation Oxidation & ROS Production issue->oxidation excitotoxicity Excitotoxicity (Neuronal) issue->excitotoxicity optimize_conc Optimize Concentration high_conc->optimize_conc add_pyruvate Add Pyruvate oxidation->add_pyruvate use_antioxidants Use Antioxidants oxidation->use_antioxidants preincubate Pre-incubate Medium oxidation->preincubate excitotoxicity->optimize_conc

Troubleshooting logic for reduced cell viability.

References

strategies to improve DL-Cysteine bioavailability in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the bioavailability of DL-Cysteine in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results with this compound are inconsistent. What could be the cause?

A1: Inconsistent results with this compound often stem from its instability. The primary issue is the oxidation of the cysteine thiol group (-SH) to form a disulfide bond with another cysteine molecule, creating cystine.[1] This process is accelerated by factors like pH, exposure to oxygen, and the presence of metal ions.[2]

Troubleshooting Steps:

  • Solution Preparation: Always prepare this compound solutions fresh for each experiment using de-gassed, oxygen-free solvents (e.g., water or buffer).[1]

  • Storage: If you must store stock solutions, prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can speed up degradation.[1]

  • Handling: Before opening the vial, let the lyophilized powder warm to room temperature in a desiccator to prevent moisture condensation. Purge the vial with an inert gas like nitrogen or argon before sealing to displace oxygen.[1]

  • pH Control: Be mindful of the pH of your solutions. Cysteine is more stable at a lower pH. Buffers with a pH below 7 are generally recommended to keep the thiol group in its reduced state.[3]

Q2: I am observing poor absorption of this compound in my cell culture/animal model. How can I improve this?

A2: Poor absorption can be due to this compound's inherent physicochemical properties and its susceptibility to degradation in the experimental environment. Several strategies can enhance its uptake and bioavailability.

Enhancement Strategies:

  • Use of Prodrugs: Consider using N-acetyl-L-cysteine (NAC), a more stable precursor to L-cysteine that exhibits improved bioavailability.[4][5][6]

  • Advanced Delivery Systems: Encapsulating this compound in liposomes or nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across biological membranes.[5][7][8]

  • Functionalized Nanoparticles: Modifying the surface of nanoparticles with ligands like palmitic acid can help overcome biological barriers such as the mucus layer in the intestine.[9]

Q3: What is the optimal pH for my this compound solutions to ensure maximum stability?

A3: The stability of cysteine is highly pH-dependent. The thiol group's reactivity increases at higher pH values because it is more likely to be in the more reactive thiolate (-S⁻) state.[3]

  • Recommendation: For maximum stability, maintain the pH of your this compound solutions in the acidic to neutral range (ideally below pH 7).[10][11] Cysteine-capped nanoparticles, for instance, show greater stability at pH values above 7, but this is due to surface charge interactions, not the intrinsic stability of the cysteine molecule itself.[11][12]

Q4: How can I accurately measure the concentration of cysteine and its oxidized form, cystine, in my samples?

A4: Accurate quantification requires preventing the auto-oxidation of cysteine during sample preparation and analysis.

Analytical Workflow:

  • Sample Preparation: Immediately after collection, treat samples with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to convert any formed cystine back to cysteine, or with an alkylating agent like iodoacetamide to cap the free thiol groups and prevent oxidation.[13]

  • Analytical Technique: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are robust methods for quantifying cysteine.[14][15] Using an internal standard, such as this compound-d1, is recommended for accurate quantification.[13]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its delivery systems, compiled from various studies.

Table 1: Properties of Cysteine Delivery Systems

Delivery SystemAverage Particle Size (nm)Encapsulation Efficiency (%)Key FindingReference(s)
L-Cysteine conjugated PLA Nanoparticles242.7 ± 37.11Not ReportedIncreased drug distribution to the lungs in mice.[16]
Cysteine-based Redox-Responsive Nanoparticles~150Not ReportedEnhanced uptake by cardiac fibroblasts due to higher intracellular GSH levels.[17]
L-Cysteine Liposomes (HSPC, pH 6.3)Not Reported6.46 ± 1.37Hydrogenated SPC (HSPC) and lower pH improved encapsulation and stability.[7]
DMPC/Cholesterol Liposomes (40:60)110 ± 20Not ReportedHigher cholesterol content improved liposome stability and cysteine retention.[18][19]

Table 2: Influence of pH on Cysteine Stability

pH RangeObservationImplication for ExperimentsReference(s)
< 7Cysteine is more stable.Recommended for preparing and storing stock solutions to minimize oxidation.[3]
> 8Thiol group is more likely to be in the reactive thiolate state, increasing susceptibility to oxidation.Avoid alkaline conditions unless required by the experimental design; if so, use freshly prepared solutions.[3]

Experimental Protocols

Protocol 1: Preparation of L-Cysteine Encapsulated Liposomes

This protocol is based on the methodology for preparing stable liposomes for cysteine delivery.[18][19]

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • Cholesterol (Chol)

  • L-Cysteine

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Lipid Film Hydration:

    • Dissolve DMPC and cholesterol in chloroform in a round-bottom flask at a molar ratio of 40:60.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under a vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a solution of L-Cysteine in PBS by vortexing. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Subject the MLV suspension to multiple freeze-thaw cycles to increase encapsulation efficiency.

    • Extrude the suspension 10-20 times through a 100 nm polycarbonate membrane using a mini-extruder. This process will form large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • Remove unencapsulated L-Cysteine by dialysis or size exclusion chromatography against PBS.

  • Characterization:

    • Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Analyze the morphology using Scanning Electron Microscopy (SEM).[18][19]

    • Quantify the encapsulation efficiency using a suitable method to measure cysteine concentration (e.g., HPLC) after lysing the liposomes with a detergent like Triton X-100.[18]

Protocol 2: Quantification of Cysteine in Plasma using LC-MS/MS

This is a generalized protocol for the analysis of cysteine in biological fluids.[13][15]

Materials:

  • Plasma sample

  • This compound-d1 (internal standard)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mM)

  • Iodoacetamide (IAM) solution (200 mM)

  • Cold methanol with 0.1% formic acid

  • LC-MS/MS system with a C18 reversed-phase column

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 10 µL of this compound-d1 internal standard.

    • Add 20 µL of 100 mM TCEP to reduce disulfide bonds. Vortex and incubate at 37°C for 30 minutes.

    • Add 20 µL of 200 mM IAM to alkylate free thiol groups. Vortex and incubate in the dark at room temperature for 60 minutes.

  • Protein Precipitation:

    • Add 200 µL of cold methanol with 0.1% formic acid. Vortex vigorously.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis:

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Monitor the specific precursor-to-product ion transitions for the IAM-derivatized cysteine and the internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of calibration standards.

Visualizations

Experimental_Workflow_for_Cysteine_Quantification cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard (Cys-d1) plasma->is reduce Reduce with TCEP is->reduce alkylate Alkylate with IAM reduce->alkylate precipitate Protein Precipitation (Cold Methanol) alkylate->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quantify Quantification lcms->quantify

Caption: Workflow for quantifying cysteine in plasma samples.

Liposome_Preparation_Workflow start Dissolve DMPC & Cholesterol in Chloroform film Create Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate Film with This compound Solution film->hydrate extrude Extrude through 100nm Membrane hydrate->extrude purify Purify Liposomes (Dialysis/SEC) extrude->purify end Characterize Size, Morphology & EE% purify->end Cysteine_Degradation_Pathway Cys1 Cysteine (R-SH) Cystine Cystine (R-S-S-R) Disulfide Bond Cys1->Cystine Oxidation Cys2 Cysteine (R-SH) Cys2->Cystine Oxidation Oxidants Oxidizing Agents (O2, Metal Ions) Oxidants->Cystine

References

Validation & Comparative

Validating Experimental Results: A Comparative Guide to DL-Cysteine Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of pharmaceutical research and drug development, the accurate quantification of biomolecules is paramount. Cysteine, a semi-essential amino acid, plays a pivotal role in numerous physiological processes, including protein synthesis, antioxidant defense, and cellular signaling.[1][2][3][4] Consequently, the precise measurement of cysteine levels is crucial for understanding disease mechanisms and developing effective therapeutics. This guide provides a comprehensive comparison of analytical methods for validating experimental results using DL-Cysteine standards, offering researchers, scientists, and drug development professionals the necessary tools to make informed decisions for their analytical needs.

Quantitative Data on Analytical Methods

The choice of analytical method for cysteine quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This compound and its isotopically labeled forms, such as this compound-d1, are commonly used as standards to ensure accuracy and precision.[5][6] Below is a comparison of common analytical techniques.

Table 1: Comparison of Analytical Methods for Cysteine Quantification

Analytical Method Principle Typical Limit of Detection (LOD) Advantages Disadvantages Primary Use Cases
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, followed by UV absorbance measurement.[7][8]~1 µMRobust, widely available, cost-effective.Lower sensitivity, potential for interference from co-eluting compounds.[9]Routine analysis of relatively high-concentration samples.
HPLC with Fluorescence Detection Derivatization of cysteine with a fluorescent tag prior to separation and detection.[10]~10-100 nMHigh sensitivity and selectivity.Derivatization step can be time-consuming and introduce variability.Analysis of low-concentration cysteine in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass-based detection and fragmentation for specific identification and quantification.[5][11]~1-10 nMHighest sensitivity and specificity, allows for the use of stable isotope-labeled internal standards like this compound-d1 for ultimate accuracy.[6]High instrument cost, requires specialized expertise.Definitive quantification in complex samples, pharmacokinetic studies, and metabolomics.
Colorimetric Assays (e.g., Ellman's Reagent) Reaction of the thiol group of cysteine with a chromogenic reagent, leading to a colored product that is measured spectrophotometrically.[12][13]~1-10 µMSimple, rapid, high-throughput.[9]Prone to interference from other thiol-containing compounds.[10]Rapid screening, total thiol quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Volatilization of derivatized cysteine followed by separation and mass spectrometric detection.~10-100 nMHigh resolution and sensitivity.Requires derivatization to make cysteine volatile, which can be complex.Specialized applications in metabolic research.

Experimental Protocols

The following protocols provide a generalized framework for the use of this compound standards in sample analysis. It is essential to optimize these protocols for specific applications and sample types.

Preparation of this compound Standard Stock Solution
  • Weighing: Accurately weigh a precise amount of high-purity this compound.

  • Dissolution: Dissolve the this compound in an appropriate solvent. For aqueous solutions, use deoxygenated water (e.g., purged with nitrogen or argon) to minimize oxidation of the thiol group.[14] The choice of buffer and pH is critical and should be optimized for the specific analytical method.

  • Storage: Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles and degradation.[14] Cysteine solutions are prone to oxidation to form cystine, especially at neutral or alkaline pH.

Sample Preparation for Cysteine Quantification using an Internal Standard (e.g., this compound-d1)

This protocol is a general guideline for the analysis of cysteine in plasma using LC-MS/MS with a stable isotope-labeled internal standard.[5]

  • Sample Collection: Collect biological samples (e.g., plasma) using appropriate anticoagulants and processing procedures to minimize ex vivo oxidation.

  • Internal Standard Spiking: To a known volume of the sample (e.g., 50 µL of plasma), add a precise amount of the this compound-d1 internal standard solution.[5]

  • Reduction: To measure total cysteine (both free and disulfide-bound), add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to break disulfide bonds.[5]

  • Alkylation: Add an alkylating agent like iodoacetamide (IAM) to cap the free thiol groups, preventing re-oxidation and improving chromatographic stability.[5]

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as methanol or acetonitrile.[5]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the derivatized cysteine and internal standard to a new tube.

  • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solution for injection into the analytical system.[5]

General Protocol for a Colorimetric Cysteine Assay

This protocol is based on the use of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

  • Standard Curve Preparation: Prepare a series of dilutions of a this compound standard solution of known concentration in the reaction buffer.[13]

  • Sample Preparation: Prepare the unknown samples in the same reaction buffer.

  • Reaction Initiation: Add Ellman's Reagent solution to both the standards and the unknown samples.[13]

  • Incubation: Incubate the reactions at room temperature for a specified time (e.g., 15 minutes) to allow for color development.[13]

  • Measurement: Measure the absorbance of the solutions at the appropriate wavelength (typically 412 nm for the DTNB reaction).[13]

  • Quantification: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of cysteine in the unknown samples by interpolating their absorbance values from the standard curve.

Visualizing Cysteine's Role and Analysis

Graphical representations of signaling pathways and experimental workflows can significantly aid in understanding complex biological processes and analytical procedures.

Cysteine in the Glutathione Synthesis Pathway

Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant. Dysregulation of this pathway is implicated in numerous diseases.

G Met Methionine SAM S-adenosylmethionine Met->SAM SAH S-adenosylhomocysteine SAM->SAH Hcy Homocysteine SAH->Hcy Cystathionine Cystathionine Hcy->Cystathionine Cys Cysteine Cystathionine->Cys gGCS γ-glutamylcysteine Cys->gGCS Glu Glutamate Glu->gGCS GCL Gly Glycine GSH Glutathione (GSH) Gly->GSH gGCS->GSH GS GSSG Glutathione Disulfide (GSSG) GSH->GSSG GPx GSSG->GSH GR ROS Reactive Oxygen Species (ROS) ROS->GSSG

Caption: Glutathione synthesis pathway highlighting the central role of cysteine.

Experimental Workflow for LC-MS/MS Quantification of Cysteine

The following diagram illustrates a typical workflow for the quantification of cysteine in a biological sample using a this compound-d1 internal standard.

G Sample Biological Sample (e.g., Plasma) Spike Spike with This compound-d1 Sample->Spike Reduce Reduction (TCEP) Spike->Reduce Alkylate Alkylation (IAM) Reduce->Alkylate Precipitate Protein Precipitation (Methanol) Alkylate->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation & Reconstitution Centrifuge->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Workflow for cysteine quantification using LC-MS/MS with an internal standard.

References

DL-Cysteine vs. N-Acetylcysteine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between DL-Cysteine and N-Acetylcysteine (NAC) as an antioxidant source is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate an informed selection process.

Both this compound and N-Acetylcysteine (NAC) serve as precursors to the essential intracellular antioxidant, glutathione (GSH). However, their distinct chemical structures, bioavailability, and mechanisms of action result in different performance profiles. This guide delves into a head-to-head comparison of these two compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways to aid in your research and development endeavors.

Mechanisms of Antioxidant Action

The primary antioxidant function of both this compound and NAC stems from their ability to provide L-cysteine, the rate-limiting amino acid for the synthesis of glutathione. Glutathione is a tripeptide that plays a pivotal role in cellular defense against oxidative stress by neutralizing reactive oxygen species (ROS).[1][2]

This compound , a racemic mixture of D- and L-cysteine, directly supplies L-cysteine for glutathione synthesis. The L-isomer is the biologically active form, readily incorporated into the glutathione synthesis pathway.[3][4] The D-isomer is not readily utilized by the body and may have different metabolic fates and toxicological profiles.[5]

N-Acetylcysteine (NAC) is a more stable, acetylated form of L-cysteine.[6] Its antioxidant effects are twofold:

  • Indirect Antioxidant Action: NAC is deacetylated in the body to yield L-cysteine, thereby increasing the intracellular pool of this amino acid and boosting glutathione synthesis.[7][8][9]

  • Direct Antioxidant Action: The free thiol group in the NAC molecule can directly scavenge certain reactive oxygen species.[7][10]

Glutathione Synthesis Pathway

The synthesis of glutathione from its constituent amino acids—glutamate, cysteine, and glycine—is a two-step enzymatic process occurring in the cytosol. The availability of cysteine is the rate-limiting step in this pathway.

Glutathione Synthesis Pathway cluster_0 Cell Membrane cluster_1 Cytosol NAC_ext N-Acetylcysteine (extracellular) NAC_int N-Acetylcysteine NAC_ext->NAC_int Transport Cysteine_ext This compound (extracellular) Cysteine_int L-Cysteine Cysteine_ext->Cysteine_int Transport Deacetylase Acylase I NAC_int->Deacetylase Deacetylation gamma_GC γ-Glutamylcysteine Cysteine_int->gamma_GC Glutamate Glutamate Glutamate->gamma_GC Glycine Glycine GSH Glutathione (GSH) Glycine->GSH gamma_GC->GSH GCL Glutamate-Cysteine Ligase (GCL) gamma_GC->GCL GS Glutathione Synthetase (GS) GSH->GS Deacetylase->Cysteine_int

Glutathione Synthesis Pathway Diagram

Comparative Data

The following tables summarize quantitative data comparing the bioavailability, efficacy in replenishing sulfhydryl groups, and toxicity of L-cysteine (the active component of this compound) and N-Acetylcysteine. It is important to note that direct comparative studies for all parameters are limited, and data from different studies may not be directly comparable due to variations in experimental conditions.

Table 1: Bioavailability and Cellular Uptake
CompoundBioavailabilityCellular Uptake EfficiencyKey Findings
L-Cysteine Higher transmembrane flux compared to NAC in erythrocytes.[11]More efficient in crossing erythrocyte membranes than NAC.[11]Demonstrated to be a better thiol precursor for erythrocytes.[11]
N-Acetylcysteine (NAC) Generally considered more stable and bioavailable in supplement form compared to L-cysteine.[9]Less efficient in crossing erythrocyte membranes compared to L-cysteine.[11]The acetyl group enhances stability and alters the pharmacokinetic profile.[6]
Table 2: Efficacy in Replenishing Intracellular Sulfhydryl Groups
CompoundExperimental ModelConcentrationIncrease in Free Sulfhydryl GroupsKey Findings
L-Cysteine Human Erythrocytes5 mM1.45 ± 0.075 µmol/ml in 1 hr (in depleted cells)[11]More effectively restored intracellular free sulfhydryl levels in depleted erythrocytes compared to NAC.[11]
N-Acetylcysteine (NAC) Human Erythrocytes5 mM0.377 ± 0.034 µmol/ml in 1 hr (in depleted cells)[11]Less effective than L-cysteine in restoring intracellular free sulfhydryl levels in this specific study.[11]
Table 3: Toxicity Data
CompoundAnimal ModelNOAEL (No-Observed-Adverse-Effect Level)Toxicological Observations
D-Cysteine Rats (4-week oral gavage)500 mg/kg/day[5]Mild anemia, renal injuries at high doses.[5]
L-Cysteine Rats (4-week oral gavage)< 500 mg/kg/day[5]Renal injuries, stomach mucosal erosion at high doses.[5]
N-Acetylcysteine (NAC) Generally well-toleratedHigh doses may cause gastrointestinal side effects.Widely used clinically with a good safety profile.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

DPPH Assay Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis A Prepare DPPH solution in methanol C Mix test compound/standard with DPPH solution A->C B Prepare various concentrations of test compound (this compound/NAC) and a standard (e.g., Trolox) B->C D Incubate in the dark at room temperature C->D E Measure absorbance at ~517 nm D->E F Calculate % inhibition E->F G Determine IC50 value F->G ABTS Assay Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis A Generate ABTS•+ radical cation (ABTS + Potassium Persulfate) C Mix test compound/standard with ABTS•+ solution A->C B Prepare various concentrations of test compound (this compound/NAC) and a standard (e.g., Trolox) B->C D Incubate at room temperature C->D E Measure absorbance at ~734 nm D->E F Calculate % inhibition E->F G Determine TEAC value F->G

References

A Comparative Guide to the Efficacy of Cysteine Derivatives: N-acetylcysteine, S-adenosylmethionine, Erdosteine, and Carbocisteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of four prominent cysteine derivatives: N-acetylcysteine (NAC), S-adenosylmethionine (SAMe), Erdosteine, and Carbocisteine. The information presented is based on available experimental data to facilitate objective evaluation for research and drug development purposes.

Comparative Efficacy and Bioavailability

The therapeutic efficacy of cysteine derivatives is diverse, ranging from mucolytic and antioxidant effects to roles in inflammatory modulation. A meta-analysis of studies on Chronic Obstructive Pulmonary Disease (COPD) has provided a clinical efficacy ranking for some of these derivatives.

A network meta-analysis of seven randomized controlled trials involving 2,753 COPD patients established the following rank of effectiveness in reducing the risk of acute exacerbations: Erdosteine > Carbocisteine > N-acetylcysteine.[1][2][3][4] In this analysis, only Erdosteine was found to significantly reduce the risk of experiencing at least one exacerbation and the risk of hospitalization due to an exacerbation.[1][2][3][4] Both Erdosteine and NAC were shown to significantly reduce the duration of exacerbations.[1][2][3][4]

The bioavailability and recommended dosages of these derivatives vary, impacting their clinical application.

DerivativeBioavailabilityTypical Adult Dosage
N-acetylcysteine (NAC) Low oral bioavailability (approx. 10%) due to extensive first-pass metabolism.600-1200 mg/day for mucolytic and antioxidant effects. Higher doses are used for specific conditions like acetaminophen overdose.
S-adenosylmethionine (SAMe) Poor oral bioavailability, but enteric-coated formulations improve absorption.200-1600 mg/day, often for mood and liver support.
Erdosteine Rapidly absorbed and metabolized to its active metabolite.300 mg twice daily.
Carbocisteine Well-absorbed orally.Typically 750 mg three times daily initially, then reduced.

In Vitro Antioxidant Capacity

The antioxidant properties of cysteine derivatives are a key aspect of their therapeutic potential. These are often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals, is a common metric for comparison, with lower values indicating higher antioxidant activity.

Direct comparative studies of the antioxidant capacity of all four derivatives under identical experimental conditions are limited. However, available data from various sources are presented below. It is crucial to note that direct comparison of IC50 values across different studies can be misleading due to variations in experimental protocols.

DerivativeDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (IC50)ORAC Value (µmol TE/g)
N-acetylcysteine (NAC) Data varies significantly between studies. Some studies show weaker activity compared to other antioxidants.[5]Data is not readily available in a directly comparable format.Data is not readily available in a directly comparable format.
S-adenosylmethionine (SAMe) Limited data available.Limited data available.Limited data available.
Erdosteine Data for the active metabolite (Metabolite 1) is not widely available in standardized assays.Data for the active metabolite (Metabolite 1) is not widely available in standardized assays.Data for the active metabolite (Metabolite 1) is not widely available in standardized assays.
Carbocisteine Carbocisteine lysine salt has been shown to be an effective in vitro scavenger, with effects observed at concentrations as low as 2.5 mM, while NAC required concentrations starting from 5 mM.[6]Data is not readily available in a directly comparable format.Data is not readily available in a directly comparable format.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these cysteine derivatives are mediated through various signaling pathways.

N-acetylcysteine (NAC)

NAC primarily acts as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[7][8][9][10] It also exhibits anti-inflammatory effects by modulating redox-sensitive signaling pathways.

NAC_Pathway NAC N-acetylcysteine Cysteine L-Cysteine NAC->Cysteine Deacetylation Inflammation Inflammation NAC->Inflammation Inhibition Anti_inflammatory Anti-inflammatory Effects NAC->Anti_inflammatory GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralization Antioxidant_Defense Enhanced Antioxidant Defense GSH->Antioxidant_Defense

Figure 1: N-acetylcysteine's role in glutathione synthesis and antioxidant defense.

S-adenosylmethionine (SAMe)

SAMe is a crucial methyl group donor in numerous metabolic reactions, including the synthesis of neurotransmitters and phospholipids.[11][12][13][14][15] It also plays a role in the transsulfuration pathway, which leads to the production of cysteine and subsequently glutathione.

SAMe_Pathway SAMe S-adenosylmethionine (SAMe) SAH S-adenosylhomocysteine (SAH) SAMe->SAH Methyl group transfer Methylation Methylation Reactions (DNA, proteins, etc.) SAMe->Methylation Homocysteine Homocysteine SAH->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine L-Cysteine Cystathionine->Cysteine GSH Glutathione (GSH) Cysteine->GSH

Figure 2: S-adenosylmethionine's role in transmethylation and transsulfuration pathways.

Erdosteine

Erdosteine is a prodrug that is rapidly metabolized to its active metabolite, Metabolite 1 (Met 1), which possesses free sulfhydryl groups.[16][17][18][19][20][21][22][23][24] These sulfhydryl groups are responsible for its mucolytic and antioxidant activities. Erdosteine has been shown to modulate inflammatory pathways and protect against oxidative stress.

Erdosteine_Pathway Erdosteine Erdosteine (Prodrug) Met1 Metabolite 1 (Met 1) (Active form with -SH groups) Erdosteine->Met1 Metabolism Mucus_Viscosity Mucus Viscosity Met1->Mucus_Viscosity Reduces ROS Reactive Oxygen Species (ROS) Met1->ROS Scavenges Inflammation Inflammatory Mediators Met1->Inflammation Inhibits Mucolytic_Effect Mucolytic Effect Met1->Mucolytic_Effect Antioxidant_Effect Antioxidant Effect Met1->Antioxidant_Effect Anti_inflammatory_Effect Anti-inflammatory Effect Met1->Anti_inflammatory_Effect

Figure 3: Mechanism of action of Erdosteine and its active metabolite.

Carbocisteine

Carbocisteine's mechanism of action involves the modulation of mucus composition and viscosity. It also exhibits anti-inflammatory and antioxidant properties, in part through the suppression of signaling pathways like NF-κB and ERK1/2 MAPK.[25][26][27][28][29]

Carbocisteine_Pathway Carbocisteine Carbocisteine Mucus_Regulation Mucus Regulation (Sialyltransferase activity) Carbocisteine->Mucus_Regulation NFkB NF-κB Pathway Carbocisteine->NFkB Inhibits ERK12 ERK1/2 MAPK Pathway Carbocisteine->ERK12 Inhibits Mucus_Viscosity ↓ Mucus Viscosity Mucus_Regulation->Mucus_Viscosity Inflammation ↓ Inflammation NFkB->Inflammation ERK12->Inflammation

Figure 4: Anti-inflammatory and mucoregulatory pathways of Carbocisteine.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

1. Reagent Preparation:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

2. Standard and Sample Preparation:

  • Prepare a series of concentrations of the test compounds (cysteine derivatives) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent as the DPPH solution.

3. Assay Procedure:

  • In a microplate or cuvette, mix a fixed volume of the DPPH solution with a specific volume of the sample or standard solution.

  • A blank containing the solvent and DPPH solution is also prepared.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

4. Measurement and Calculation:

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the following formula:

  • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the antioxidant and calculating the concentration at which 50% of the DPPH radicals are scavenged.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

1. Reagent Preparation:

  • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

2. Working Solution Preparation:

  • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

3. Assay Procedure:

  • Add a small volume of the test compound or standard at various concentrations to the ABTS•+ working solution.

  • Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.

4. Measurement and Calculation:

  • Measure the decrease in absorbance at 734 nm.

  • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of a Trolox solution that has the same antioxidant capacity as the test sample. The IC50 value can also be determined similarly to the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

1. Reagent Preparation:

  • Prepare a working solution of a fluorescent probe (e.g., fluorescein) in a phosphate buffer (e.g., 75 mM, pH 7.4).

  • Prepare a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Prepare a series of concentrations of a standard antioxidant (e.g., Trolox) to create a standard curve.

2. Assay Procedure:

  • In a black microplate, add the fluorescent probe solution, followed by the test compound or standard.

  • Initiate the reaction by adding the AAPH solution.

  • Immediately place the plate in a fluorescence microplate reader.

3. Measurement and Calculation:

  • Monitor the decay of fluorescence over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and a blank (without antioxidant).

  • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

  • A standard curve is generated by plotting the net AUC against the concentration of the Trolox standards.

  • The ORAC value of the sample is determined by comparing its net AUC to the standard curve and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.

References

Navigating Stereoselectivity: A Comparative Guide to DL-Cysteine Cross-Reactivity in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereospecificity of enzymes is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of the cross-reactivity of DL-Cysteine in key enzymatic assays, supported by experimental data and detailed protocols. The use of racemic mixtures, such as this compound, can introduce variability and potential misinterpretation of results if the individual contributions of the D- and L-enantiomers are not considered.

This publication delves into the enzymatic handling of cysteine enantiomers, focusing on three primary scenarios: enzymes that selectively metabolize D-Cysteine, those with a strict requirement for L-Cysteine, and enzymes that are affected by both. By presenting quantitative data, detailed experimental methodologies, and clear visual representations of the involved pathways, this guide aims to equip researchers with the knowledge to make informed decisions when designing and interpreting enzymatic assays involving cysteine.

Comparative Analysis of Enzymatic Activity with D- and L-Cysteine

The interaction of cysteine with enzymes is highly dependent on the stereochemistry of the amino acid and the specificity of the enzyme's active site. The following table summarizes the kinetic parameters for key enzymes that interact with D-Cysteine and L-Cysteine, highlighting the significant differences in their reactivity.

EnzymeOrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)InhibitorK_i_Inhibition Type
D-Amino Acid Oxidase (DAAO) HumanD-Cysteine0.78.6[1]1.2 x 10⁴L-Serine26.2 mM[2]Competitive[2]
HumanD-Alanine7.0466.6 x 10³
HumanD-Serine1.72.3[1]1.4 x 10³
HumanD-DOPA~640.5[1]6.8 x 10³
Threonine Dehydratase SpinachL-Threonine---L-CysteineSame order of magnitude as D-CysteineNon-competitive[3]
SpinachL-Threonine---D-CysteineSame order of magnitude as L-CysteineNon-competitive[3]
Glutamate-Cysteine Ligase (GCL) MammalianL-Cysteine---D-CysteineNot a substrate/inhibitor[4]-
Glutathione Synthetase (GS) MammalianL-Cysteine containing dipeptide---D-CysteineNot a substrate/inhibitor[5]-
Peroxidase HorseradishGuaiacol---L-Cysteine-Non-competitive[6]

Key Observations:

  • D-Amino Acid Oxidase (DAAO): Human DAAO exhibits a strong preference for D-amino acids, with D-Cysteine being one of the best substrates, demonstrating high catalytic efficiency.[7] L-amino acids are not oxidized by DAAO.[8] The presence of L-enantiomers, such as L-Serine, can competitively inhibit the enzyme, although at relatively high concentrations.[2] When using a racemic mixture of an amino acid like D,L-DOPA, no significant difference in kinetic parameters was observed compared to using the pure D-enantiomer, suggesting L-DOPA does not effectively compete for binding.[7]

  • Glutathione Biosynthesis: The enzymes responsible for glutathione (GSH) synthesis, Glutamate-Cysteine Ligase (GCL) and Glutathione Synthetase (GS), are stereospecific for L-Cysteine.[5][9] D-Cysteine is not a substrate for these enzymes and therefore does not directly participate in GSH synthesis.[4][10] However, D-Cysteine supplementation has been shown to indirectly support GSH levels by increasing the availability of L-Cysteine.[10]

  • Threonine Dehydratase: Spinach threonine dehydratase is an example of an enzyme that is inhibited by both D- and L-Cysteine. The inhibition is non-competitive, and the inhibition constants (K_i_) for both enantiomers are of the same order of magnitude.[3] This indicates that in a this compound mixture, both enantiomers would contribute to the inhibition of this enzyme.

  • Peroxidase: L-Cysteine has been reported to be a non-competitive inhibitor of peroxidase.[6]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

glutathione_biosynthesis cluster_cysteine Cysteine Enantiomers cluster_gsh_pathway Glutathione Synthesis L-Cysteine L-Cysteine GCL Glutamate-Cysteine Ligase (GCL) L-Cysteine->GCL Substrate D-Cysteine D-Cysteine D-Cysteine->GCL No Interaction gamma-Glutamylcysteine gamma-Glutamylcysteine GCL->gamma-Glutamylcysteine Product GS Glutathione Synthetase (GS) Glutathione (GSH) Glutathione (GSH) GS->Glutathione (GSH) Product gamma-Glutamylcysteine->GS Substrate

Glutathione Biosynthesis Pathway

daao_metabolism cluster_cysteine Cysteine Enantiomers cluster_daao_pathway D-Amino Acid Oxidase Metabolism D-Cysteine D-Cysteine DAAO D-Amino Acid Oxidase (DAAO) D-Cysteine->DAAO Substrate L-Cysteine L-Cysteine L-Cysteine->DAAO No Interaction 3-Mercaptopyruvate 3-Mercaptopyruvate DAAO->3-Mercaptopyruvate Product H2S + Pyruvate H2S + Pyruvate 3-Mercaptopyruvate->H2S + Pyruvate Further Metabolism

D-Cysteine Metabolism via DAAO

experimental_workflow start Start: Prepare Enzyme and Substrate Solutions assay_setup Set up Assay Reaction Mixtures (with D-Cys, L-Cys, or DL-Cys) start->assay_setup incubation Incubate at Controlled Temperature assay_setup->incubation measurement Measure Product Formation or Substrate Depletion (e.g., Spectrophotometry) incubation->measurement data_analysis Analyze Data to Determine Kinetic Parameters (Km, Vmax, Ki) measurement->data_analysis conclusion Conclusion: Assess Cross-Reactivity data_analysis->conclusion

General Enzymatic Assay Workflow

Experimental Protocols

For researchers wishing to investigate the cross-reactivity of this compound in their own laboratories, the following are detailed methodologies for the key enzymatic assays discussed.

D-Amino Acid Oxidase (DAAO) Activity Assay

This protocol is based on the polarographic determination of oxygen consumption.

Materials:

  • Oxygen electrode system (e.g., Hansatech Oxygraph)

  • Temperature-controlled reaction vessel

  • 75 mM Disodium pyrophosphate buffer, pH 8.5

  • 0.2 mM FAD solution

  • D-Cysteine, L-Cysteine, and this compound solutions of various concentrations

  • Purified human D-Amino Acid Oxidase (hDAAO)

Procedure:

  • Equilibrate the reaction vessel containing 75 mM disodium pyrophosphate buffer (pH 8.5) and 0.2 mM FAD to 25°C.

  • Calibrate the oxygen electrode to 100% saturation with air and 0% saturation with sodium dithionite.

  • Add a known amount of purified hDAAO to the reaction vessel and allow the baseline to stabilize.

  • Initiate the reaction by adding a specific concentration of the D-Cysteine, L-Cysteine, or this compound solution.

  • Record the rate of oxygen consumption for at least 3-5 minutes.

  • Calculate the initial velocity of the reaction from the linear portion of the oxygen consumption curve.

  • Repeat steps 4-6 for a range of substrate concentrations to determine the apparent kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation.[7]

Glutathione (GSH) Synthesis Assay (Glutamate-Cysteine Ligase Activity)

This protocol measures the activity of GCL, the rate-limiting enzyme in GSH synthesis.

Materials:

  • Spectrophotometer

  • Reaction buffer: 100 mM Tris-HCl, pH 8.2, 150 mM KCl, 20 mM MgCl₂, 2 mM DTT

  • Substrate solution: 10 mM L-Glutamate, 10 mM L-Cysteine (or D-Cysteine/DL-Cysteine for testing), 10 mM ATP

  • Cell or tissue lysate containing GCL

  • 5% (w/v) 5-sulfosalicylic acid (SSA)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • Glutathione reductase

  • NADPH

Procedure:

  • Prepare the reaction mixture by combining the reaction buffer and the substrate solution.

  • Add the cell or tissue lysate to initiate the reaction.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of ice-cold 5% SSA.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • To measure the γ-glutamylcysteine produced, use a glutathione recycling assay. Add the supernatant to a reaction mixture containing DTNB, glutathione reductase, and NADPH.

  • Monitor the change in absorbance at 412 nm over time.

  • Calculate the GCL activity based on a standard curve generated with known concentrations of γ-glutamylcysteine or GSH.

Peroxidase Inhibition Assay

This assay measures the inhibition of horseradish peroxidase activity by cysteine.[6]

Materials:

  • Spectrophotometer

  • 0.1 M Sodium phosphate buffer, pH 7.0

  • Horseradish peroxidase (HRP) solution

  • Guaiacol solution (substrate)

  • Hydrogen peroxide (H₂O₂) solution

  • L-Cysteine, D-Cysteine, and this compound solutions of various concentrations (potential inhibitors)

Procedure:

  • Prepare a reaction mixture containing sodium phosphate buffer, guaiacol, and H₂O₂ in a cuvette.

  • Add the HRP solution to the cuvette to initiate the reaction.

  • Immediately monitor the increase in absorbance at 470 nm for 3-5 minutes. This represents the uninhibited reaction rate.

  • To test for inhibition, pre-incubate the HRP solution with various concentrations of L-Cysteine, D-Cysteine, or this compound for a set period (e.g., 10 minutes).

  • Initiate the reaction by adding the pre-incubated enzyme-inhibitor mixture to the reaction mixture containing guaiacol and H₂O₂.

  • Monitor the absorbance at 470 nm as in step 3.

  • Calculate the percentage of inhibition for each concentration of the cysteine enantiomer.

  • Determine the type of inhibition and the inhibition constant (K_i_) by analyzing the data using Lineweaver-Burk or Dixon plots.

Conclusion

The data and protocols presented in this guide underscore the critical importance of considering the stereochemistry of cysteine in enzymatic assays. The use of this compound as a racemic mixture can lead to inaccurate results, particularly in assays involving stereospecific enzymes. For enzymes like D-amino acid oxidase, only the D-enantiomer will be processed, effectively halving the active substrate concentration when using a DL-mixture. Conversely, in pathways such as glutathione biosynthesis, the D-enantiomer is inactive and may not significantly interfere, but its presence dilutes the concentration of the active L-enantiomer. In cases like threonine dehydratase, both enantiomers contribute to inhibition.

Therefore, it is strongly recommended that researchers use the specific enantiomer of cysteine that is relevant to the biological system and enzyme under investigation. When the use of a racemic mixture is unavoidable, the potential for cross-reactivity and the differential effects of each enantiomer must be carefully evaluated and accounted for in the interpretation of the results. This guide provides the foundational knowledge and practical tools to aid in this critical aspect of experimental design and analysis.

References

A Comparative Guide to the Quantitative Analysis of DL-Cysteine Uptake by Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of DL-cysteine uptake by cells. It is designed to assist researchers in selecting the most appropriate assay for their specific experimental needs, offering detailed protocols, comparative data, and insights into the underlying biological transport mechanisms.

Introduction

Cysteine, a semi-essential amino acid, is a critical precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. The cellular uptake of cysteine, primarily in its oxidized form, cystine, is crucial for maintaining redox homeostasis. Dysregulation of cysteine uptake is implicated in various pathological conditions, including cancer and neurodegenerative diseases. Consequently, the accurate quantification of cellular cysteine uptake is paramount for both basic research and therapeutic development. This guide compares the most common methods for quantifying this compound uptake and evaluates alternative substrates used in these assays.

Comparison of Quantitative Uptake Assays

The selection of an appropriate assay for quantifying this compound uptake depends on several factors, including the specific research question, available equipment, and desired throughput. The two most prevalent methods are radiolabeled uptake assays and fluorescence-based assays.

Assay Type Principle Advantages Disadvantages Typical Substrates
Radiolabeled Uptake Assay Measures the accumulation of a radiolabeled substrate (e.g., [35S]-L-cysteine) inside cells over time.High sensitivity and specificity; considered the "gold standard" for direct uptake measurement.Requires handling of radioactive materials and specialized equipment (scintillation counter); lower throughput.[35S]-L-cysteine, [14C]-L-cystine
Fluorescence-Based Assay Utilizes fluorescent analogs of cysteine/cystine that can be detected by a fluorescence plate reader, flow cytometer, or microscope upon cellular uptake.High throughput; non-radioactive; allows for single-cell analysis.Indirect measurement; potential for background fluorescence and probe-related artifacts.Selenocystine, Cystine-FITC

Quantitative Uptake Data of Cysteine and its Analogs

The efficiency of cellular uptake is determined by the kinetic parameters of the transporters involved, primarily the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the transporter for the substrate. The following table summarizes available kinetic data for L-cysteine and its analogs. It is important to note that direct comparisons can be challenging due to variations in experimental systems (e.g., cell types, temperature).

Substrate Cell/Tissue Type Transporter(s) Km (µM) Vmax (nmol/mg protein/min) Citation
L-cysteineRat kidney proximal tubules (pars convoluta)Sodium-dependent system580-[1]
L-cysteineRat kidney proximal tubules (pars recta)Sodium-dependent systems30 (high affinity), 5840 (low affinity)-[1]
N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAC-DCVC)Rat kidney proximal tubulesOrganic anion transport system1570.65[1]
N-acetylcysteine (deacetylation)Human erythrocytes-14900.00261 (µmol/L/min)[2]

A study comparing L-cysteine and N-acetyl-L-cysteine (NAC) uptake in human erythrocytes demonstrated that L-cysteine crosses the cell membrane more efficiently.[3] After 1 hour of incubation with 5 mM of each compound, the intracellular free sulfhydryl group concentration was significantly higher in erythrocytes treated with L-cysteine (3.37 ± 0.006 µmol/ml) compared to those treated with NAC (2.23 ± 0.08 µmol/ml).[3]

Experimental Protocols

Radiolabeled L-Cysteine Uptake Assay

This protocol is a representative method for measuring the uptake of radiolabeled L-cysteine.

Materials:

  • Adherent cells cultured in 24-well plates

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • [35S]-L-cysteine

  • Unlabeled L-cysteine

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Culture cells to near confluency in 24-well plates.

  • On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

  • Add 0.5 mL of pre-warmed assay buffer to each well and incubate for 30 minutes at 37°C to deplete intracellular amino acid pools.

  • To initiate the uptake, aspirate the buffer and add 0.5 mL of assay buffer containing [35S]-L-cysteine at the desired concentration. For competition experiments, include a high concentration of unlabeled L-cysteine.

  • Incubate for a predetermined time course (e.g., 1, 5, 10, 15 minutes) at 37°C.

  • To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding 0.5 mL of cell lysis buffer to each well and incubate for 30 minutes at room temperature.

  • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of parallel wells to normalize the uptake data.

G cluster_prep Cell Preparation cluster_uptake Uptake cluster_termination Termination & Lysis cluster_analysis Analysis cell_culture Culture cells to confluency wash_cells Wash with assay buffer cell_culture->wash_cells pre_incubate Pre-incubate to deplete amino acids wash_cells->pre_incubate add_radiolabel Add [35S]-L-cysteine pre_incubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate stop_uptake Stop uptake with ice-cold PBS wash incubate->stop_uptake lyse_cells Lyse cells stop_uptake->lyse_cells scintillation_count Scintillation counting lyse_cells->scintillation_count protein_assay Protein quantification lyse_cells->protein_assay normalize_data Normalize uptake to protein content scintillation_count->normalize_data protein_assay->normalize_data

Workflow for a radiolabeled L-cysteine uptake assay.
Fluorescence-Based Cystine Uptake Assay using Selenocystine

This protocol is adapted from commercially available kits and published methods for measuring cystine uptake via the xCT transporter.[4][5][6][7]

Materials:

  • Cells cultured in a 96-well black, clear-bottom plate

  • Cystine-free, serum-free medium

  • Selenocystine (cystine analog)

  • Fluorescent probe (e.g., fluorescein O,O'-diacrylate - FOdA)

  • Reducing agent (e.g., tris(2-carboxyethyl)phosphine - TCEP)

  • Assay buffer

  • Methanol

  • Fluorescence plate reader (Ex/Em = 490/535 nm)

Procedure:

  • Seed cells in a 96-well black microplate and culture overnight at 37°C in a 5% CO2 incubator.

  • Remove the culture medium and wash the cells three times with pre-warmed cystine-free, serum-free medium.

  • Add 200 µl of pre-warmed cystine-free, serum-free medium and incubate for 5 minutes at 37°C.

  • Remove the supernatant and add 200 µl of pre-warmed selenocystine uptake solution or cystine-free, serum-free medium for the blank.

  • Incubate for 30 minutes at 37°C in a 5% CO2 incubator.

  • Remove the supernatant and wash the cells three times with 200 µl of ice-cold PBS.

  • Remove the supernatant and add 50 µl of methanol to lyse the cells.

  • Prepare the working solution containing the fluorescent probe, reducing agent, and assay buffer according to the manufacturer's instructions.

  • Add 200 µl of the working solution to each well, mix by pipetting, and incubate for 30 minutes at 37°C.

  • Measure the fluorescence intensity using a fluorescence plate reader at an excitation of 490 nm and an emission of 535 nm.

G cluster_prep Cell Preparation cluster_uptake Uptake cluster_detection Detection seed_cells Seed cells in 96-well plate wash_cells Wash with cystine-free medium seed_cells->wash_cells pre_incubate Pre-incubate in cystine-free medium wash_cells->pre_incubate add_selenocystine Add selenocystine solution pre_incubate->add_selenocystine incubate_uptake Incubate at 37°C add_selenocystine->incubate_uptake wash_pbs Wash with ice-cold PBS incubate_uptake->wash_pbs lyse_methanol Lyse cells with methanol wash_pbs->lyse_methanol add_working_solution Add fluorescent probe working solution lyse_methanol->add_working_solution incubate_detection Incubate at 37°C add_working_solution->incubate_detection measure_fluorescence Measure fluorescence (Ex/Em = 490/535 nm) incubate_detection->measure_fluorescence

Workflow for a fluorescence-based cystine uptake assay.

Signaling Pathways Regulating Cysteine Uptake

The primary transporter for cystine is the system xc-, a sodium-independent amino acid antiporter composed of two subunits: the light chain SLC7A11 (also known as xCT) and the heavy chain SLC3A2.[8] The expression and activity of SLC7A11 are tightly regulated by various signaling pathways, often in response to cellular stress.

Key transcriptional regulators of SLC7A11 include Nuclear factor erythroid 2-related factor 2 (NRF2) and Activating transcription factor 4 (ATF4).[9][10] Under conditions of oxidative stress, NRF2 is released from its inhibitor KEAP1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the SLC7A11 promoter, inducing its transcription.[9] Similarly, amino acid starvation and other cellular stresses activate ATF4, which also promotes SLC7A11 expression.[8][10]

Post-translational modifications and protein-protein interactions also modulate SLC7A11 activity. For instance, mTORC2 can phosphorylate SLC7A11, leading to its inhibition.[8] Conversely, the cell surface protein CD44v stabilizes SLC7A11 at the plasma membrane, enhancing its activity.[8]

G cluster_nucleus Nuclear Events stress Oxidative Stress / Amino Acid Starvation keap1 KEAP1 stress->keap1 inactivates atf4 ATF4 stress->atf4 activates nrf2 NRF2 keap1->nrf2 inhibits nucleus Nucleus nrf2->nucleus translocates to atf4->nucleus translocates to nrf2_n NRF2 atf4_n ATF4 slc7a11_gene SLC7A11 Gene (ARE/AARE) slc7a11_mrna SLC7A11 mRNA slc7a11_gene->slc7a11_mrna transcription xct_protein xCT (SLC7A11) Protein slc7a11_mrna->xct_protein translation cystine_uptake Cystine Uptake xct_protein->cystine_uptake mediates p53 p53 p53->slc7a11_gene represses mTORC2 mTORC2 mTORC2->xct_protein phosphorylates (inhibits) CD44v CD44v CD44v->xct_protein stabilizes nrf2_n->slc7a11_gene activates atf4_n->slc7a11_gene activates

Signaling pathways regulating xCT (SLC7A11) expression and activity.

Conclusion

The quantitative analysis of this compound uptake is essential for understanding cellular physiology and pathology. This guide provides a comparative overview of the primary methodologies, offering detailed protocols and insights into the regulatory mechanisms. While radiolabeled assays remain a gold standard for direct quantification, fluorescence-based methods offer higher throughput and single-cell resolution. The choice of assay and substrate should be carefully considered based on the specific experimental context. Further research providing direct, head-to-head comparisons of the uptake kinetics of various cysteine analogs in different cell lines will be invaluable for the field.

References

A Comparative Guide to the Validation of DL-Cysteine Detection Methods in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of D- and L-cysteine enantiomers in complex biological matrices is of paramount importance in biomedical research and pharmaceutical development. D-cysteine has emerged as a significant biomolecule implicated in various physiological and pathological processes, including neurotransmission and oxidative stress. Consequently, robust and validated analytical methods are crucial for elucidating its roles. This guide provides a comprehensive comparison of contemporary methods for the detection and quantification of D- and L-cysteine, with a focus on their performance in complex matrices such as plasma, urine, and cell cultures.

Overview of Detection Methodologies

The analytical landscape for DL-cysteine detection is diverse, with each method offering a unique set of advantages and limitations. The primary techniques can be categorized as follows:

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are powerful tools for the separation and quantification of cysteine enantiomers. Chiral stationary phases are typically employed to achieve enantiomeric resolution.

  • Fluorescent Probes: These methods utilize specifically designed molecules that exhibit a change in fluorescence upon reaction with cysteine. They offer high sensitivity and are well-suited for cellular imaging applications.

  • Electrochemical Sensors: These sensors rely on the electrochemical oxidation or reduction of cysteine at a modified electrode surface. They provide a rapid and cost-effective means of detection.

  • Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC): These techniques offer high separation efficiency and require minimal sample volume, making them attractive for the analysis of complex biological samples.

Quantitative Performance Data

The selection of an appropriate analytical method is often dictated by its performance characteristics. The following tables summarize the quantitative performance of various this compound detection methods as reported in the literature.

Table 1: Chromatographic Methods (UHPLC-MS/MS)

ParameterD-CysteineL-CysteineMatrixReference
Linearity Range 0.05 - 0.50 mg/L0.11 - 0.56 mg/LCell Culture[1][2]
LOD 0.02 mg/L0.04 mg/LCell Culture[1][2]
LOQ 0.05 mg/L0.11 mg/LCell Culture[1][2]
Repeatability (RSD) < 4.0%< 4.0%Cell Culture[1][2]
Intermediate Precision (RSD) < 4.0%< 4.0%Cell Culture[1][2]
Trueness 95.6 - 100.2%95.6 - 100.2%Cell Culture[1][2]

Table 2: Fluorescent Probes

ProbeLinearity RangeLODMatrixReference
PAQ Not specified0.27 µMHeLa Cells[3]
BDP-SIN Not specified49 nMFood Samples & Living Cells[4]
Flavonoid-based (HFL5) Not specifiedNot specifiedL929 Cells[5][6]
CdSe/ZnS QDs 10 - 800 nM3.8 nMNot specified[7]
'On-off-on' probe Not specified0.61 µMNot specified[7]

Table 3: Electrochemical Sensors

Electrode ModificationLinearity RangeLODMatrixReference
CdS/WS2/ITO 0.07 - 300 µM5.29 nMNot specified[8]
Hollow cubic Cu2O particles 0.5 - 200 µM0.14 µMNot specified[9]
Ag-polydopamine/ITO 0.05 - 300 µM0.02 µMNot specified[9]
3D Conductive MIP 10⁻¹³ - 10⁻⁸ MNot specifiedNot specified[9]
Ru(III) Schiff base/MWCNT/Nafion 50 - 500 mg/L0.11 mg/LPharmaceutical Products[10]

Table 4: Capillary Electrophoresis/Electrochromatography

MethodLinearity RangeLODMatrixReference
CE with LLE Not specified0.5 µM (Cys), 0.2 µM (Hcy)Human Plasma & Urine[11]
CEC with L-Cys-GNP Not specifiedNot specifiedNot specified[12]
CEC with L-Cys-PCN-222 Not specifiedNot specifiedNot specified[13]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validation of analytical methods. Below are representative protocols for the key techniques discussed.

Chiral UHPLC-MS/MS Analysis

This protocol is based on the method described by Pucciarini et al. (2020) for the analysis of cysteine enantiomers in biological samples.[1][2]

1. Sample Preparation:

  • Reduction of Cystine: To analyze total cysteine, the disulfide bond in cystine must be reduced. This is achieved by treating the sample with a reducing agent such as 1,4-dithio-dl-threitol (DTT).

  • Derivatization: For enhanced chromatographic behavior and mass spectrometric sensitivity, cysteine enantiomers are derivatized. A common derivatizing agent is the AccQ-Tag™ reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate).

  • Protein Precipitation: For plasma or cell culture samples, proteins are precipitated using a cold organic solvent like methanol containing 0.1% formic acid.[14]

  • Supernatant Collection: The sample is centrifuged, and the supernatant containing the derivatized cysteine enantiomers is collected for analysis.

2. UHPLC-MS/MS Conditions:

  • Chromatographic Column: A chiral stationary phase is required for enantiomeric separation. An example is the Chiralpak® ZWIX(+) column.[1]

  • Mobile Phase: A polar ionic elution is typically used. For instance, a mixture of MeOH/MeCN/H₂O (49/49/2 v/v/v) containing 50 mM formic acid and 50 mM ammonium formate.[1]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used. Detection is performed using Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for both D- and L-cysteine derivatives.

Fluorescent Probe-Based Detection in Living Cells

This protocol is a generalized procedure based on the application of various fluorescent probes for cellular cysteine imaging.

1. Probe Preparation:

  • The fluorescent probe is synthesized and purified according to the specific literature procedure.

  • A stock solution of the probe is prepared in a suitable solvent, such as DMSO.

2. Cell Culture and Staining:

  • Cells (e.g., HeLa, L929) are cultured in an appropriate medium.

  • The cells are incubated with the fluorescent probe at a specific concentration and for a defined period.

  • For studies of exogenous cysteine, cells can be pre-treated with a known concentration of D- or L-cysteine.

3. Fluorescence Imaging:

  • After incubation, the cells are washed to remove excess probe.

  • Fluorescence imaging is performed using a fluorescence microscope with appropriate excitation and emission wavelengths for the specific probe.

Electrochemical Sensing

This protocol outlines the general steps for the electrochemical detection of cysteine using a modified electrode.

1. Electrode Modification:

  • A glassy carbon electrode (GCE) or other suitable substrate is modified with a material that enhances the electrochemical response to cysteine. Examples include nanomaterials like reduced graphene oxide, metal nanoparticles (e.g., Au, Cu), and conductive polymers.[9]

  • The modification can be achieved through various methods, including drop-casting, electropolymerization, or self-assembly.[15]

2. Electrochemical Measurement:

  • The modified electrode is placed in an electrochemical cell containing a supporting electrolyte (e.g., phosphate-buffered saline, PBS).

  • The sample containing cysteine is added to the cell.

  • The electrochemical response is measured using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or amperometry. The peak current or potential is correlated to the cysteine concentration.

Signaling Pathways and Detection Mechanisms

Understanding the underlying principles of each detection method is crucial for method development and troubleshooting.

Chromatographic Separation

cluster_0 UHPLC System cluster_1 Mass Spectrometer Sample Sample Chiral_Column Chiral Stationary Phase (e.g., Chiralpak® ZWIX(+)) Sample->Chiral_Column Injection Separation Differential Interaction Chiral_Column->Separation Elution D_Cys D-Cysteine Separation->D_Cys Faster Elution L_Cys L-Cysteine Separation->L_Cys Slower Elution ESI Electrospray Ionization D_Cys->ESI L_Cys->ESI Quadrupole1 Q1: Precursor Ion Selection ESI->Quadrupole1 Collision_Cell Q2: Fragmentation Quadrupole1->Collision_Cell Quadrupole3 Q3: Product Ion Selection Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector Detection & Quantification

Caption: Chiral UHPLC-MS/MS workflow for this compound analysis.

The separation of D- and L-cysteine is achieved through their differential interactions with a chiral stationary phase in the UHPLC column. This leads to different retention times, allowing for their separation before they enter the mass spectrometer for detection and quantification.

Fluorescent Probe Mechanism (Michael Addition)

Probe Fluorescent Probe (e.g., with Michael Acceptor) Reaction Michael Addition Reaction Probe->Reaction Cysteine Cysteine (D or L) Cysteine->Reaction Product Probe-Cysteine Adduct (Highly Fluorescent) Reaction->Product Fluorescence Fluorescence Emission Product->Fluorescence

Caption: Michael addition mechanism for fluorescent cysteine probes.

Many fluorescent probes for cysteine operate via a Michael addition reaction. The thiol group of cysteine acts as a nucleophile and attacks an electron-deficient carbon-carbon double bond (the Michael acceptor) on the probe molecule. This reaction leads to the formation of a new, highly fluorescent product, and the increase in fluorescence intensity is proportional to the cysteine concentration.[6] Another common mechanism involves an addition-cyclization-removal process.[5][6]

Electrochemical Sensor Principle

Cysteine Cysteine (RSH) Oxidation Electrochemical Oxidation Cysteine->Oxidation Electrode Modified Electrode Surface Electrode->Oxidation Cystine Cystine (RSSR) Oxidation->Cystine Electrons e⁻ Oxidation->Electrons Current Measurable Current Electrons->Current

Caption: Electrochemical oxidation of cysteine at a modified electrode.

Electrochemical sensors for cysteine typically rely on its oxidation at the surface of a modified electrode. The thiol group of cysteine is oxidized to form a disulfide bond (cystine), releasing electrons in the process. This electron transfer generates a measurable current that is proportional to the concentration of cysteine in the sample. The modification of the electrode surface with various nanomaterials or polymers serves to catalyze this oxidation reaction and enhance the sensitivity and selectivity of the detection.[16]

Conclusion

The choice of a suitable method for the detection of D- and L-cysteine in complex matrices depends on the specific research question, the available instrumentation, and the required performance characteristics. UHPLC-MS/MS offers high selectivity and sensitivity for quantitative analysis. Fluorescent probes are invaluable for cellular imaging and high-throughput screening. Electrochemical sensors provide a rapid and cost-effective alternative for routine measurements. Capillary electrophoresis and electrochromatography are powerful techniques for separating enantiomers in complex mixtures with high efficiency. This guide provides a comparative framework to assist researchers in selecting and validating the most appropriate method for their specific needs in the expanding field of D-amino acid research.

References

A Comparative Analysis of D-Cysteine and L-Cysteine Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of D-cysteine and L-cysteine, focusing on experimental data to inform research and development. While structurally similar as stereoisomers, their distinct metabolic pathways and biological interactions result in notable differences in their toxicological effects.

In Vivo Toxicity Comparison

A key comparative study involving 4-week repeated oral administration in male rats provides valuable insights into the systemic toxicity of D- and L-cysteine.[1][2][3]

ParameterL-CysteineD-CysteineReference
NOAEL < 500 mg/kg/day500 mg/kg/day[1][2][3]
Primary Target Organs Kidney, StomachKidney, Epididymis, Stomach[1]
Key Toxicological Findings - Renal injuries (basophilic tubules with eosinophilic material) at all doses (500, 1000, 2000 mg/kg/day)- Salivation and focal erosion in stomach mucosa at 1000 and 2000 mg/kg/day- Increased reticulocyte counts at 2000 mg/kg/day- Anemia at 2000 mg/kg/day- Renal injuries (basophilic tubules, crystal deposition) primarily at 2000 mg/kg/day- Sperm granuloma in the epididymis- Salivation at all doses (500, 1000, 2000 mg/kg/day)- One death due to renal failure at 2000 mg/kg/day[1][2][3]

Summary of In Vivo Findings: The toxicological profiles of L-cysteine and D-cysteine are similar in that they both can induce renal and gastric toxicity at high doses. However, there are clear differences in their dose-response and specific effects. L-cysteine appears to cause renal damage at lower doses compared to D-cysteine.[1] Conversely, D-cysteine is associated with anemia, a finding not observed with L-cysteine in the same study, and resulted in one fatality at the highest dose due to renal failure.[1][2][3] These differences are likely attributable to their distinct metabolic pathways.[1]

Comparative Cytotoxicity

Direct comparative studies providing IC50 values for D- and L-cysteine across a range of cell lines are limited. However, available data suggests differential effects, particularly in specialized cell types like neurons.

Cell TypeL-Cysteine EffectD-Cysteine EffectReference
Neuronal Cells Inhibited neuronal attachment and growth; considered a potent excitotoxin.[4][5]Less detrimental to neuronal attachment and growth compared to the L-isomer.
Renal Proximal Tubule Cells (LLC-PK1) In the presence of copper, L-cysteine was found to be significantly more cytotoxic than homocysteine, with toxicity primarily dependent on the generation of reactive oxygen species and lipid peroxidation.No direct comparison in this study, but the study highlights the susceptibility of renal cells to cysteine-induced toxicity.[6][7]
Intestinal Porcine Epithelial Cells At concentrations of 5-10 mmol/L, L-cysteine reduced cell viability and induced vacuole-like cell death.No data available for comparison.[8]
xCT/CD98-overexpressing Cancer Cells Selectively imported and impairs proliferation by inhibiting the mitochondrial cysteine desulfurase NFS1.[9][10]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of D- and L-cysteine is mediated by distinct mechanisms and signaling pathways, largely stemming from their different metabolic fates.

D-Cysteine

The metabolism of D-cysteine is primarily mediated by the peroxisomal enzyme D-amino acid oxidase (DAO).[11][12]

D_Cysteine_Toxicity DCys D-Cysteine DAO D-Amino Acid Oxidase (DAO) DCys->DAO Products α-keto acid + Ammonia (NH3) + Hydrogen Peroxide (H2O2) DAO->Products ROS Increased Reactive Oxygen Species (ROS) Products->ROS H2O2 contributes to OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (e.g., Nephrotoxicity) OxidativeStress->CellDamage

Caption: Metabolic pathway of D-cysteine via D-amino acid oxidase leading to oxidative stress.

The production of hydrogen peroxide (H₂O₂) as a byproduct of DAO activity is a key contributor to the toxicity of D-cysteine, leading to oxidative stress and subsequent cellular damage, which may play a role in its observed nephrotoxicity.[13][14][15] In some contexts, however, the hydrogen sulfide (H₂S) generated from D-cysteine via DAO and 3-mercaptopyruvate sulfurtransferase (3MST) can have protective effects, for instance, against ethanol-induced gastric damage.[16][17]

L-Cysteine

The toxicity of L-cysteine is more complex and can involve multiple pathways, including excitotoxicity in the nervous system and the induction of endoplasmic reticulum (ER) stress.

Neurotoxicity: L-cysteine acts as an excitotoxin, primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[4][8] This can lead to an increase in intracellular calcium, generation of free radicals, and ultimately neuronal cell death.[4][8]

L_Cysteine_Neurotoxicity LCys L-Cysteine NMDAR NMDA Receptor LCys->NMDAR Potentiates CaInflux Increased Intracellular Ca2+ Influx NMDAR->CaInflux Activates ROS Reactive Oxygen Species (ROS) Generation CaInflux->ROS NeuronalDeath Neuronal Cell Death ROS->NeuronalDeath

Caption: L-cysteine-induced neurotoxicity via potentiation of the NMDA receptor.

Intestinal Cytotoxicity: In intestinal epithelial cells, excessive L-cysteine has been shown to induce cell death through the activation of ER stress and the mitogen-activated protein kinase (MAPK) signaling pathway.[8]

L_Cysteine_ER_Stress LCys Excess L-Cysteine ER_Stress Endoplasmic Reticulum (ER) Stress LCys->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR MAPK MAPK Signaling (p38, JNK) ER_Stress->MAPK CellDeath Vacuole-like Cell Death UPR->CellDeath MAPK->CellDeath

Caption: L-cysteine-induced cell death in intestinal cells via ER stress and MAPK signaling.

Experimental Protocols

In Vivo 4-Week Repeated-Dose Oral Toxicity Study in Rats[1][2][3]
  • Test Animals: Male Sprague-Dawley rats.

  • Administration: Daily oral gavage for 28 consecutive days.

  • Dose Groups:

    • Control (0.5% methylcellulose vehicle)

    • L-cysteine: 500, 1000, or 2000 mg/kg/day

    • D-cysteine: 500, 1000, or 2000 mg/kg/day

  • Parameters Monitored: Clinical signs, body weight, food and water consumption, urinalysis, hematology, blood chemistry, organ weights, and histopathology of major organs.

  • Data Analysis: Group means and standard deviations were calculated. Statistical significance was determined using Bartlett's test for homogeneity of variances, followed by Dunnett's multiple comparison test or a multiple comparison rank sum test.

In Vitro Cytotoxicity Assay (LDH Release)[6][7]
  • Cell Line: LLC-PK1 (porcine kidney proximal tubule epithelial cells).

  • Treatment: Cells were incubated with test media containing 500 µM of the test compound (e.g., L-cysteine) in the presence or absence of 100 µM copper.

  • Endpoint: Cytotoxicity was assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium at specified time points (e.g., 16 hours).

  • Additional Assays: Lipid peroxidation was measured using the thiobarbituric acid reactive substances (TBARS) assay. Generation of hydrogen peroxide and hydroxyl radicals was also quantified.

Neuronal Cell Culture and Attachment Assay
  • Cell Source: Adult neurons (e.g., from leeches or mice).

  • Culture Conditions: Neurons were grown in cultures enriched with either free L- or D-cysteine or on self-assembled monolayers of L- or D-cysteine.

  • Analysis: Neuronal morphology, attachment, and growth were examined using microscopy.

Conclusion

The available evidence indicates that while both D- and L-cysteine can be toxic at high concentrations, their toxicological profiles are not identical. L-cysteine's toxicity is notably linked to excitotoxicity in the nervous system and the induction of ER stress in other cell types. In contrast, D-cysteine's toxicity appears to be significantly influenced by its metabolism via D-amino acid oxidase and the subsequent generation of reactive oxygen species. These differences underscore the importance of considering the specific stereoisomer in toxicological assessments and in the development of therapeutic agents. Further research with direct comparative studies, especially regarding in vitro cytotoxicity across a broader range of cell lines and a more detailed elucidation of the signaling pathways involved in nephrotoxicity for both isomers, is warranted to provide a more complete understanding of their comparative toxicity.

References

A Comparative Guide to Assessing the Purity of Commercial DL-Cysteine Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of raw materials is a cornerstone of robust scientific research and the development of safe and effective pharmaceuticals. DL-Cysteine, a racemic mixture of the sulfur-containing amino acid, is a versatile compound utilized in various research and industrial applications. Ensuring its purity is paramount to the integrity of experimental outcomes and the quality of final products. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial this compound preparations, supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method for purity assessment hinges on the specific requirements of the analysis, including the need for impurity profiling versus simple potency determination, available instrumentation, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC) and Iodometric Titration are two commonly employed techniques for this purpose.

FeatureHigh-Performance Liquid Chromatography (HPLC)Iodometric Titration
Principle Separation of this compound from its impurities based on their physicochemical properties (e.g., polarity, charge) followed by detection, typically by UV absorbance.[1]Redox titration where the thiol group of cysteine is oxidized by a standard iodine solution. The amount of cysteine is determined by the volume of titrant consumed.[1]
Specificity High. Capable of separating and quantifying individual impurities, including the primary impurity L-Cystine and other related substances.[1]Low. This method determines the total amount of reducing substances in the sample and is not specific to cysteine.[1]
Sensitivity High. Can detect and quantify impurities at very low levels (ppm or ppb range).Moderate. Suitable for assaying the main component but lacks the sensitivity for trace impurity analysis.[1]
Quantitative Data Provides precise quantification of both this compound and its individual impurities.Provides a single value for the total reducing capacity, which is reported as the percentage purity of cysteine.
Throughput High, especially with the use of an autosampler.Low to moderate, as it is a manual and sequential process.[1]
Quantitative Performance Comparison
ParameterHPLC (for Cysteine Enantiomers/NAC)Iodometric Titration
Limit of Detection (LOD) 0.02 - 0.1 mg/L (for D/L-Cysteine)[2][3], 0.0001 mg/mL (for NAC)[3]Generally in the higher mg range, not suitable for trace analysis.
Limit of Quantification (LOQ) 0.05 - 0.11 mg/L (for D/L-Cysteine)[2][3], 0.00018 mg/mL (for NAC)[3]Significantly higher than HPLC, not practical for impurity quantification.
Linearity Excellent, with R² values typically >0.99 over a wide concentration range.[3]Good within a defined concentration range suitable for titration.
Precision (%RSD) Typically <2% for intra- and inter-day precision.[2]Generally acceptable for manual titration, but can be operator-dependent.
Accuracy (% Recovery) Typically in the range of 95-105%.[2]Can be affected by the presence of other reducing impurities.

Alternative Preparation: N-Acetylcysteine (NAC)

N-Acetylcysteine (NAC) is a derivative of L-cysteine and is often used in research and clinical settings as a more stable alternative.[4] It serves as a prodrug to L-cysteine and is a precursor to the antioxidant glutathione.[4]

Comparison of this compound and N-Acetylcysteine:

FeatureThis compoundN-Acetylcysteine (NAC)
Stability Prone to oxidation to form cystine, especially in neutral or alkaline solutions.[5]More stable than cysteine due to the acetylated amino group, which reduces the susceptibility of the thiol group to oxidation.
Solubility Moderately soluble in water.More soluble in water than cysteine.
Applications Used as a component in cell culture media, as a precursor in chemical synthesis, and in the food industry.Used as a mucolytic agent, for the treatment of acetaminophen overdose, and as a nutritional supplement.[4]
Purity Analysis Similar methods to this compound, with a focus on cystine as the primary impurity.HPLC is the preferred method for purity analysis, capable of separating NAC from its main impurity, N,N'-diacetyl-L-cystine.[3]

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the determination of this compound purity and the quantification of its primary impurity, L-Cystine.

Chromatographic Conditions:

  • Column: Mixed-mode Primesep 100 (4.6 x 150 mm, 5 µm) or equivalent C18 column.[6]

  • Mobile Phase: Acetonitrile and water (e.g., 20:80 v/v) with an acidic modifier like 0.1% sulfuric acid or 0.1% trifluoroacetic acid (TFA).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 200-210 nm.[6][7]

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Impurity Standard Solution (L-Cystine): Prepare a stock solution of L-Cystine in a similar manner. Note that L-Cystine has lower solubility in the mobile phase, and gentle heating or sonication may be required for complete dissolution.

  • Test Solution (Bulk Powder): Accurately weigh about 25 mg of the commercial this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Test Solution (Formulated Product): The sample preparation for formulated products will depend on the matrix. For nutritional supplements, it may involve extraction with a suitable solvent, followed by filtration before injection. It is crucial to ensure that the sample preparation method does not induce degradation of cysteine.

Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the standard solution, impurity standard solution, and test solution into the chromatograph.

  • Record the chromatograms and measure the peak areas.

  • Calculate the percentage purity of the this compound sample and the concentration of any impurities by comparing the peak areas to those of the respective standards.

Purity Assessment by Iodometric Titration

This method is suitable for determining the overall potency of this compound.

Reagents:

  • 0.1 N Iodine solution

  • 0.1 N Sodium thiosulfate solution

  • Starch indicator solution (1%)

  • Hydrochloric acid (HCl)

Procedure:

  • Accurately weigh a quantity of the this compound sample (e.g., 100-200 mg) and transfer it to a stoppered flask.

  • Dissolve the sample in a suitable volume of water and add a measured excess of 0.1 N iodine solution and a small amount of HCl.

  • Stopper the flask and allow the reaction to proceed in the dark for approximately 20-30 minutes.

  • Titrate the excess (unreacted) iodine with 0.1 N sodium thiosulfate solution.

  • As the endpoint is approached (the solution turns pale yellow), add a few drops of starch indicator solution. The solution will turn blue.

  • Continue the titration with sodium thiosulfate until the blue color disappears.

  • Perform a blank titration (without the cysteine sample) to determine the initial amount of iodine.

  • Calculate the percentage purity of this compound based on the amount of iodine consumed in the reaction. Each mL of 0.1 N iodine is equivalent to 12.12 mg of cysteine.

Visualizations

Experimental Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Commercial_DL_Cysteine Commercial this compound (Bulk or Formulation) Dissolution Dissolution in Appropriate Solvent Commercial_DL_Cysteine->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Analysis HPLC Analysis (Purity & Impurity Profile) Filtration->HPLC_Analysis Iodometric_Titration Iodometric Titration (Potency Assay) Filtration->Iodometric_Titration Purity_Calculation Purity Calculation (%) HPLC_Analysis->Purity_Calculation Impurity_Quantification Impurity Quantification (e.g., % L-Cystine) HPLC_Analysis->Impurity_Quantification Potency_Determination Potency Determination (%) Iodometric_Titration->Potency_Determination

A general workflow for the purity assessment of this compound.
Oxidation of Cysteine to Cystine

G Cysteine1 Cysteine (Thiol) Oxidation Oxidation (-2H⁺, -2e⁻) Cysteine1->Oxidation Cysteine2 Cysteine (Thiol) Cysteine2->Oxidation Cystine Cystine (Disulfide) Oxidation->Cystine

The oxidation of two cysteine molecules to form one cystine molecule.
Strecker Synthesis of this compound and Potential Impurities

The Strecker synthesis is a common method for producing amino acids.[8] This pathway can introduce specific impurities if the reaction is not carefully controlled or if starting materials are impure.

G Mercaptoacetaldehyde 2-Mercaptoacetaldehyde Aminonitrile α-Aminothiolacetonitrile (Intermediate) Mercaptoacetaldehyde->Aminonitrile Side_Reaction2 Polymerization Mercaptoacetaldehyde->Side_Reaction2 Ammonia Ammonia (NH₃) Ammonia->Aminonitrile Hydrogen_Cyanide Hydrogen Cyanide (HCN) Hydrogen_Cyanide->Aminonitrile Hydrolysis Hydrolysis Aminonitrile->Hydrolysis DL_Cysteine This compound Hydrolysis->DL_Cysteine Side_Reaction1 Side Reactions/ Incomplete Hydrolysis Hydrolysis->Side_Reaction1 Impurity1 Potential Impurity: Amide Intermediate Side_Reaction1->Impurity1 Impurity2 Potential Impurity: Polymeric by-products Side_Reaction2->Impurity2

Strecker synthesis of this compound and potential impurity formation.

References

DL-Cysteine: A Performance Benchmark Against Other Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a reducing agent is a critical step that can significantly influence experimental outcomes, from protein stability and function to the efficacy of drug formulations. While traditional reducing agents like Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-Mercaptoethanol (β-ME) are widely used, DL-Cysteine is emerging as a viable alternative with unique advantages. This guide provides an objective comparison of the performance of this compound against other common reducing agents, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The selection of an appropriate reducing agent hinges on a variety of factors, including its reducing strength, stability under experimental conditions, and compatibility with downstream applications. The following table summarizes the key quantitative and qualitative performance indicators of this compound and its common alternatives.

FeatureThis compoundDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)β-Mercaptoethanol (β-ME)
Standard Redox Potential -0.23 V[1]-0.33 V (at pH 7)[2][3][4]-0.29 V[5]-0.26 V (at pH 7)[6][7]
Reducing Strength MildStrongStrongModerate
Mechanism of Action Thiol-disulfide exchange[1]Forms a stable six-membered ring after reduction[2]Nucleophilic attack by the phosphorus atom[8]Thiol-disulfide exchange
Optimal pH Range 2-8[1]> 7[2][3]1.5-8.5[8][9]> 7.5
Stability Hydrochloride salt enhances stability.[1] Solutions are less stable and prone to oxidation.Prone to air oxidation, especially at basic pH.[2] Half-life of 40 hours at pH 6.5 and 1.5 hours at pH 8.5.[7]More stable than DTT, resistant to air oxidation.[8] Unstable in phosphate buffers.[5]Less stable than DTT in solution, volatile.[10] Half-life of >100 hours at pH 6.5 and 4 hours at pH 8.5.[7]
Odor & Toxicity Odorless and non-toxic[1]Strong, unpleasant odor and toxic.Odorless and less toxic than DTT and β-ME.[8]Strong, unpleasant odor and toxic.
Interference Minimal interference with many assays.Can interfere with assays involving metal ions (e.g., IMAC) and maleimide chemistry.[8]Does not interfere with maleimide labeling or IMAC.[8][11]Can form adducts with free cysteines.

Experimental Protocols

To provide a framework for the objective evaluation of these reducing agents, two key experimental protocols are detailed below.

Protocol 1: Comparative Analysis of Disulfide Bond Reduction using RP-HPLC

This protocol allows for the quantitative comparison of the reduction efficiency of different agents by monitoring the reduction of a model protein with disulfide bonds, such as insulin or lysozyme, over time.

Materials:

  • Model protein with disulfide bonds (e.g., insulin, lysozyme)

  • This compound, DTT, TCEP, β-ME

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trifluoroacetic acid - TFA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the model protein in PBS.

    • Prepare stock solutions of each reducing agent (this compound, DTT, TCEP, β-ME) in PBS at the desired concentrations.

  • Reduction Reaction:

    • Incubate the model protein with each reducing agent at a controlled temperature (e.g., 37°C).

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately stop the reduction reaction by adding the quenching solution to the aliquot.

  • RP-HPLC Analysis:

    • Analyze the quenched samples using an RP-HPLC system. The reduced and intact forms of the protein will exhibit different retention times.

    • Monitor the decrease in the peak area of the intact (oxidized) protein and the increase in the peak area(s) of the reduced protein chains.

  • Data Analysis:

    • Calculate the percentage of reduced protein at each time point for each reducing agent.

    • Plot the percentage of reduced protein against time to determine the reduction rate for each compound.

Protocol 2: Determination of Reducing Efficiency using Ellman's Test (DTNB Assay)

This colorimetric assay quantifies the remaining reducing power of the agents after a set reaction time with a disulfide-containing substrate.

Materials:

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • This compound, DTT, TCEP, β-ME

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5)

  • UV-Vis Spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of each reducing agent in the reaction buffer.

    • Prepare a stock solution of DTNB in the reaction buffer.

  • Reaction Setup:

    • In a cuvette or a 96-well plate, add the reaction buffer and the DTNB solution to a final concentration of 100 µM.

  • Initiation of Reaction:

    • Initiate the reaction by adding a specific concentration of the reducing agent to the DTNB solution.

    • Immediately begin monitoring the absorbance at 412 nm. The product of DTNB reduction, 2-nitro-5-thiobenzoate (TNB), is a yellow-colored compound.

  • Data Acquisition:

    • Record absorbance readings at regular intervals until the reaction plateaus, indicating completion.

  • Data Analysis:

    • Calculate the initial rate of the reaction and the final extent of reduction for each reducing agent based on the absorbance values. A higher rate and final absorbance indicate greater reducing efficiency.

Mandatory Visualization

Signaling Pathway: Regulation of Insulin Signaling by Redox State of PTP1B

The insulin signaling pathway is crucial for glucose homeostasis. A key negative regulator of this pathway is Protein Tyrosine Phosphatase 1B (PTP1B), whose activity is dependent on the redox state of a critical cysteine residue in its active site.[6][12] Exogenous reducing agents can play a role in maintaining the active, reduced state of PTP1B, thereby modulating insulin sensitivity.

Insulin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PTP1B_active PTP1B (Active) -SH IR->PTP1B_active Dephosphorylates (Inhibits Signal) GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT4_vesicle Promotes translocation PTP1B_inactive PTP1B (Inactive) -SOH PTP1B_inactive->PTP1B_active Reduces (Reactivates PTP1B) ROS ROS (e.g., H2O2) ROS->PTP1B_active Oxidizes (Inactivates PTP1B) Reducing_Agents Exogenous Reducing Agents (e.g., this compound) Reducing_Agents->PTP1B_inactive Glucose_ext Extracellular Glucose Glucose_int Intracellular Glucose Glucose_ext->Glucose_int Uptake via GLUT4 Glycogen Glycogen Synthesis Glucose_int->Glycogen

Caption: Insulin signaling pathway and the regulatory role of PTP1B redox state.

Experimental Workflow: Comparative Analysis of Reducing Agents

This workflow outlines a comprehensive approach to benchmarking the performance of different reducing agents by combining a protein reduction assay with a quantitative assessment of their reducing power.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reduction Reaction cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Reagents Prepare Stock Solutions: - Model Protein (with S-S) - Reducing Agents  (this compound, DTT, TCEP, β-ME) - DTNB Incubation Incubate Model Protein with each Reducing Agent Reagents->Incubation Time_points Collect Aliquots at Multiple Time Points Incubation->Time_points Quench Quench Reaction Time_points->Quench DTNB_assay DTNB Assay on Supernatant (Remaining Reducing Power) Time_points->DTNB_assay Use supernatant HPLC RP-HPLC Analysis of Protein Reduction Quench->HPLC Rate_calc Calculate Rate of Protein Reduction HPLC->Rate_calc Efficiency_calc Determine Reducing Efficiency (from DTNB) DTNB_assay->Efficiency_calc Comparison Comparative Performance Analysis Rate_calc->Comparison Efficiency_calc->Comparison

Caption: Workflow for comparing the performance of reducing agents.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for DL-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of responsible research. This guide provides essential safety and logistical information for the proper disposal of DL-Cysteine, offering clear, step-by-step guidance for researchers, scientists, and drug development professionals. While this compound is not generally classified as a hazardous substance, responsible management of its waste is necessary to maintain a safe laboratory environment and ensure regulatory compliance.

Immediate Safety and Disposal Protocols

Adherence to proper disposal procedures is paramount to prevent environmental contamination and ensure workplace safety. The following protocols outline the recommended steps for disposing of this compound.

Waste Characterization and Segregation:

  • Pure this compound Waste: If the waste consists solely of this compound, it can typically be managed as non-hazardous solid waste.[1]

  • Contaminated this compound Waste: If this compound is mixed with any hazardous substances, the entire mixture must be treated as hazardous waste.[1] Follow your institution's specific guidelines for hazardous waste disposal.

  • Empty Containers: Uncleaned containers that held this compound should be treated as the product itself and disposed of accordingly.[1]

Step-by-Step Disposal Procedure:

  • Containment: Place the this compound waste into a suitable, clearly labeled, and sealed container to prevent leaks or spills.[2][3]

  • Labeling: Clearly label the waste container with "this compound" and any other components if it is a mixture.

  • Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[4][5]

  • Professional Disposal: The most recommended and safest method for disposal is to engage a licensed professional waste disposal service.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Documentation: Maintain a record of the disposal, including the date, quantity, and method, as per your laboratory's and institution's policies.[1]

Spill Management:

In the event of a this compound spill, follow these steps:

  • Personal Protective Equipment (PPE): Before cleaning, ensure you are wearing appropriate PPE, including gloves and safety goggles.[4]

  • Containment: For solid this compound, sweep up the material.[2][4] Avoid generating dust.[2]

  • Collection: Place the swept-up material and any contaminated cleaning supplies (e.g., wipes, gloves) into a sealed bag or container for disposal.[1][3]

  • Decontamination: Clean the spill area with water and appropriate cleaning agents.[1]

Key Disposal Considerations

The following table summarizes the primary considerations for the proper disposal of this compound.

ConsiderationGuideline
Regulatory Compliance All disposal methods must adhere to federal, state, and local regulations.[2][6]
Waste Characterization The waste generator is responsible for correctly identifying and characterizing all waste materials.[1]
Container Management Keep the chemical in its original or a suitable, sealed container. Do not mix with other waste unless it is part of a characterized hazardous mixture.[1]
Recommended Disposal Route As a non-hazardous waste, the preferred option is disposal through a licensed professional waste disposal service.[1]
Prohibited Disposal Do not dispose of this compound with household garbage or release it into the environment.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_mixed Is the waste mixed with hazardous substances? start->is_mixed non_hazardous Treat as Non-Hazardous Waste is_mixed->non_hazardous No hazardous Treat as Hazardous Waste is_mixed->hazardous Yes package_non_hazardous Package in a sealed, labeled container non_hazardous->package_non_hazardous package_hazardous Follow institutional hazardous waste procedures for packaging and labeling hazardous->package_hazardous professional_disposal Arrange for pickup by a licensed professional waste disposal service package_non_hazardous->professional_disposal package_hazardous->professional_disposal end End: Disposal Complete professional_disposal->end

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DL-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of DL-Cysteine, including detailed operational and disposal plans. Adherence to these procedures will help ensure a safe laboratory environment and the integrity of your research.

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed.[1][3] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound, ensure that the proper engineering controls are in place and the required personal protective equipment is readily available and worn correctly.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For any procedures that may generate dust, a chemical fume hood is required.[1][2]

  • Safety Stations: Ensure that eyewash stations and safety showers are easily accessible.[1]

Personal Protective Equipment:

  • Eye and Face Protection: Chemical safety goggles that meet European standard EN 166 or equivalent are mandatory.[1] For activities with a risk of splashing, a face shield should also be used.[1]

  • Skin Protection: Wear nitrile, neoprene, or other suitable chemical-resistant gloves.[1][4] A standard lab coat or a disposable gown should be worn to prevent skin contact.[1] An apron may also be appropriate.[4]

  • Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved N95 or N100 respirator is required.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Melting Point227 °C / 440.6 °F[1]
Oral LD50 (Rat)1890 mg/kg[1][5]
AppearanceColorless crystalline powder[4]
SolubilitySoluble in water, alcohol, and acetic acid.[1][5]
OdorOdorless to a stale urine-like smell.[1][5]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for the safe handling of this compound from receipt to disposal.

1. Preparation and Area Setup:

  • Designate a specific area for handling this compound.

  • Ensure the work area is clean and uncluttered.

  • Verify that a chemical fume hood is functioning correctly if dust generation is anticipated.

  • Assemble all necessary materials and equipment before starting.

  • Confirm that an appropriate waste container is properly labeled and accessible.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat or gown.

  • Wear chemical safety goggles and a face shield if necessary.

  • Don the appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[1][4]

  • If required, ensure your respirator is properly fitted.

3. Handling the Chemical:

  • Avoid all personal contact, including the inhalation of dust.[1][4]

  • Use dry, clean-up procedures and avoid generating dust.[4]

  • If weighing the powder, do so in a fume hood or a ventilated balance enclosure.

  • Do not eat, drink, or smoke in the handling area.[1]

4. Storage:

  • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated place.[1][2][6]

  • Protect the container from light.[1]

  • Store away from incompatible materials, particularly strong oxidizing agents.[4][5][7]

5. After Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1]

  • Clean the work area and any equipment used.

  • Properly remove and dispose of gloves and any other disposable PPE.

  • Wash lab coats and other reusable protective clothing separately.[6]

Emergency Procedures

Spill Response:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, clean up the spill immediately using dry procedures to avoid dust generation.[4][8]

    • Sweep or vacuum the material and place it into a suitable, labeled container for waste disposal.[6][8]

    • Wash the spill site after the material has been collected.[5]

  • Major Spills:

    • Evacuate the area and advise personnel of the hazard.[4][8]

    • Alert emergency responders and inform them of the location and nature of the hazard.[4][8]

First Aid Measures:

  • If on Skin: Wash with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1][2]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][6]

  • If Swallowed: Call a poison center or doctor if you feel unwell.[1][5] Rinse mouth.[5][6]

Disposal Plan

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[4]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable, clearly labeled, and sealed container.[4][8]

  • Disposal:

    • Dispose of the waste through an approved waste disposal plant or a licensed professional waste disposal service.[1][9]

    • Do not dispose of with household garbage or release it into the environment.[9][10]

    • Puncture empty containers to prevent reuse.[4]

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_post 4. Post-Handling cluster_disposal 5. Disposal prep_area Prepare Work Area check_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_area->check_eng gather_mat Gather Materials & PPE check_eng->gather_mat prep_waste Prepare Labeled Waste Container gather_mat->prep_waste don_coat Lab Coat/Gown prep_waste->don_coat don_goggles Safety Goggles (Face Shield if needed) don_coat->don_goggles don_gloves Nitrile/Neoprene Gloves don_goggles->don_gloves don_resp Respirator (if dust) don_gloves->don_resp handle_chem Handle this compound (Avoid Dust) don_resp->handle_chem no_eat No Eating, Drinking, Smoking handle_chem->no_eat wash_hands Wash Hands & Exposed Skin no_eat->wash_hands clean_area Clean Work Area & Equipment wash_hands->clean_area dispose_ppe Dispose of Single-Use PPE clean_area->dispose_ppe store_chem Store Chemical Properly dispose_ppe->store_chem collect_waste Collect in Labeled Container store_chem->collect_waste dispose_waste Dispose via Approved Facility collect_waste->dispose_waste

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Cysteine
Reactant of Route 2
DL-Cysteine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.